Ethyl 5-amino-4-phenylisoxazole-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 5-amino-4-phenyl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-16-12(15)10-9(11(13)17-14-10)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCAOMUSYLNUIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407192 | |
| Record name | Ethyl 5-amino-4-phenyl-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53983-15-6 | |
| Record name | Ethyl 5-amino-4-phenyl-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-amino-4-phenyl-1,2-oxazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-amino-4-phenylisoxazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, catering to the needs of researchers and professionals in the field of drug development.
Synthesis
The synthesis of this compound can be achieved through a multi-step process. A plausible and documented synthetic route involves the reaction of benzoyl chloride with ethyl cyanoacetate, followed by subsequent cyclization with hydroxylamine.[1]
Experimental Protocol
Step 1: Synthesis of Ethyl 2-cyano-2-(benzoyloxy)acetate
-
To a round bottom flask, add benzoyl chloride (2.5 mL, 0.022 mol), benzene (100 mL, 1 mol), and ethyl cyanoacetate (1.1 mL, 0.011 mol).
-
Add triethylamine (3.0 mL, 0.022 mol) to the mixture. The reaction mixture will turn orange and thicken.
-
Stir the reaction at ambient temperature for 48 hours.
-
After 48 hours, dilute the reaction with water and separate the organic layer.
-
Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and concentrate to yield an orange oil.
-
Purify the oil using flash chromatography on silica gel with a gradient of 0-40% ethyl acetate/heptane over 60 minutes.
Step 2: Intermediate Formation
-
Concentrate the fraction containing the product of the correct mass (as determined by LCMS) to dryness.
-
Dissolve the residue in dichloromethane (DCM, 100 mL, 2 mol) in a round bottom flask.
-
Add phosphoryl chloride (1 mL, 0.01 mol) to the solution.
-
Add triethylamine (3 mL, 0.02 mol) dropwise while stirring. The reaction will change from yellow to dark red upon heating.
-
Reflux the mixture overnight.
-
After cooling, extract the reaction mixture with 5 M HCl.
-
Evaporate the solvent under reduced pressure to leave an orange/brown tar.
-
Dissolve the tar in ether (50 mL) and wash with 5 M HCl and sodium bicarbonate solution.
-
Collect the organic phase, dry it over Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel using a 0-50% ethyl acetate/heptane gradient over 60 minutes.
Step 3: Synthesis of Ethyl 5-amino-3-phenylisoxazole-4-carboxylate
-
To the purified residue from the previous step, add 1 equivalent of hydroxylamine hydrochloride in 1 mL of 10% NaOH.
-
Stir the reaction for 3 hours at ambient temperature.
-
Add water to the reaction and extract with DCM (3 x 50 mL).
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to dryness.
-
Purify the residue by flash chromatography on silica gel using a 0-40% ethyl acetate/heptane gradient over 35 minutes to afford the final product as a white powder.[1]
Characterization
Comprehensive characterization is crucial to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data for this compound.
Physicochemical Properties
| Property | Value |
| CAS Number | 53983-15-6[2][3] |
| Molecular Formula | C₁₂H₁₂N₂O₃[2] |
| Molecular Weight | 232.24 g/mol [4] |
| Appearance | Solid[2] |
| Purity | >95% |
Spectroscopic Data
| Analysis | Observed Data (for Ethyl 5-amino-3-phenylisoxazole-4-carboxylate) |
| LCMS (ESI-MS) | m/z 233.1 (M+H)⁺[1] |
It is anticipated that the ¹H NMR spectrum of this compound would show characteristic signals for the ethyl ester protons (a quartet and a triplet), aromatic protons of the phenyl group, and a broad singlet for the amino protons. The ¹³C NMR spectrum would display resonances for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the isoxazole ring. The FTIR spectrum is expected to show absorption bands corresponding to the N-H stretching of the amino group, C=O stretching of the ester, and C=N and C=C stretching of the isoxazole and phenyl rings.
Experimental and logical Flow
The synthesis and characterization workflow can be visualized as follows:
Signaling Pathway Analogy
While not a biological signaling pathway, the synthetic process can be represented as a chemical transformation pathway:
Conclusion
This technical guide outlines a viable synthetic route and the expected characterization profile for this compound. The provided experimental protocol, derived from the synthesis of a closely related isomer, offers a strong foundation for the laboratory preparation of this compound. Comprehensive spectroscopic analysis is essential to unequivocally confirm the structure and purity of the final product, which holds potential for further investigation in drug discovery and development programs.
References
Spectroscopic Analysis of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize Ethyl 5-amino-4-phenylisoxazole-3-carboxylate (CAS No: 53983-15-6). Isoxazole derivatives are significant scaffolds in medicinal chemistry, making their unambiguous structural confirmation essential. This document outlines the expected spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for each technique are provided to aid in method development and data acquisition. Furthermore, a logical workflow for the spectroscopic analysis process is visualized to guide researchers from sample preparation to final structure elucidation.
Compound Structure and Properties
-
Systematic Name: Ethyl 5-amino-4-phenyl-1,2-oxazole-3-carboxylate[1][2]
-
Molecular Formula: C₁₂H₁₂N₂O₃[2]
-
Molecular Weight: 232.24 g/mol [2]
Spectroscopic Data Summary
Table 1: Predicted ¹H NMR Spectral Data
(Solvent: DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.30 - 7.55 | Multiplet | 5H | Phenyl-H |
| ~ 6.50 - 7.50 | Broad Singlet | 2H | -NH₂ |
| ~ 4.25 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~ 1.30 | Triplet | 3H | -O-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
(Solvent: DMSO-d₆, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~ 165.0 | Ester Carbonyl (-C =O) |
| ~ 160.0 | Isoxazole C5 (-C -NH₂) |
| ~ 158.0 | Isoxazole C3 (-C -COOEt) |
| ~ 125.0 - 130.0 | Phenyl Carbons |
| ~ 95.0 | Isoxazole C4 (-C -Ph) |
| ~ 61.0 | -O -CH₂-CH₃ |
| ~ 14.0 | -O-CH₂-CH₃ |
Table 3: Predicted FT-IR Spectral Data
(Sample: KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |
| 3450 - 3300 | Strong, Broad | N-H Stretch (Primary Amine) |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2980 - 2850 | Medium | Aliphatic C-H Stretch (Ethyl group) |
| ~ 1720 | Strong | C=O Stretch (Ester) |
| ~ 1640 | Strong | N-H Bend (Amine) |
| 1600 - 1450 | Medium-Strong | C=C & C=N Stretch (Aromatic & Isoxazole) |
| 1300 - 1200 | Strong | C-O Stretch (Ester) |
Table 4: Predicted Mass Spectrometry Data
(Technique: Electrospray Ionization, ESI)
| m/z Value | Ion Species | Notes |
| 233.09 | [M+H]⁺ | Protonated molecular ion. |
| 255.07 | [M+Na]⁺ | Sodium adduct. |
| 188.06 | [M-OC₂H₅]⁺ | Loss of the ethoxy group. |
| 160.07 | [M-COOC₂H₅]⁺ | Loss of the ethyl carboxylate group. |
Experimental Protocols
The following sections describe standard operating procedures for acquiring the spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified solid compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to achieve a homogeneous solution.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to optimize homogeneity.
-
Acquire the spectrum using a standard pulse sequence (e.g., zg30).
-
Set a spectral width of approximately 16 ppm, centered at around 6 ppm.
-
Use a 30° pulse angle, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds.
-
Collect 16 to 64 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a spectral width of approximately 240 ppm, centered at around 120 ppm.
-
Collect a larger number of scans (e.g., 1024 or more) as the ¹³C nucleus is less sensitive.
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate it using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Integrate peaks in the ¹H spectrum and assign chemical shifts.
FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the finely ground compound with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr).
-
Grind the mixture thoroughly in an agate mortar to ensure a uniform dispersion.
-
Transfer the powder to a pellet-forming die and press it under high pressure (approx. 8-10 tons) using a hydraulic press to form a transparent or semi-transparent disc.
-
Instrumentation: Use a Fourier-Transform Infrared Spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The spectrum is automatically ratioed against the background by the instrument software. Identify and label the wavenumbers of significant absorption bands.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent compatible with electrospray ionization, such as methanol or acetonitrile. A small amount of formic acid may be added to promote protonation ([M+H]⁺).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition (Direct Infusion):
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Operate the ESI source in positive ion mode.
-
Typical source parameters include a capillary voltage of 3-4 kV, a drying gas temperature of 250-350 °C, and a nebulizer gas pressure of 1-2 bar.
-
Acquire mass spectra over an m/z range that includes the expected molecular ion (e.g., m/z 50-500).
-
-
Data Processing: Analyze the resulting spectrum to identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and compare its exact mass to the theoretically calculated mass for the molecular formula C₁₂H₁₂N₂O₃. Analyze fragmentation patterns to further support the proposed structure.
Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel chemical entity like this compound.
Caption: Logical workflow for spectroscopic analysis from sample synthesis to structural confirmation.
References
Determining the Crystal Structure of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate: A Technical Guide
Disclaimer: As of the latest search, the specific crystal structure for Ethyl 5-amino-4-phenylisoxazole-3-carboxylate (CAS 53983-15-6) is not publicly available in crystallographic databases. This guide therefore presents the detailed crystal structure analysis of a closely related isomer, Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate , to serve as a representative example for researchers, scientists, and drug development professionals. The methodologies and data presentation are structured to be broadly applicable for the crystallographic analysis of similar small organic molecules.
This technical whitepaper provides an in-depth overview of the process of crystal structure determination, from synthesis and crystallization to X-ray diffraction analysis and structure refinement. It is designed to be a practical resource for professionals in the fields of medicinal chemistry, materials science, and drug development.
Data Presentation: Crystallographic Analysis of a Representative Isoxazole Derivative
The following tables summarize the quantitative crystallographic data for the isomer Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate.[1] This data provides a benchmark for what can be expected from a successful single-crystal X-ray diffraction experiment on a similar isoxazole derivative.
Table 1: Crystal Data and Structure Refinement Details [1]
| Parameter | Value |
| Empirical Formula | C₁₂H₁₂N₂O₃ |
| Formula Weight | 232.24 g/mol |
| Temperature | 293 K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a | 7.591(2) Å |
| b | 11.303(4) Å |
| c | 13.818(4) Å |
| α | 88.155(4)° |
| β | 87.008(4)° |
| γ | 86.233(4)° |
| Volume | 1181.0(6) ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.304 Mg/m³ |
| Absorption Coefficient | 0.100 mm⁻¹ |
| F(000) | 488 |
| Crystal Size | 0.15 × 0.09 × 0.08 mm |
| Data Collection | |
| Theta range for data collection | 2.11 to 25.00° |
| Index ranges | -8 ≤ h ≤ 8, -13 ≤ k ≤ 13, -16 ≤ l ≤ 16 |
| Reflections collected | 4901 |
| Independent reflections | 4074 [R(int) = 0.0221] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 4074 / 0 / 308 |
| Goodness-of-fit on F² | 0.984 |
| Final R indices [I > 2σ(I)] | R1 = 0.0443, wR2 = 0.1118 |
| R indices (all data) | R1 = 0.0716, wR2 = 0.1221 |
| Largest diff. peak and hole | 0.183 and -0.201 e.Å⁻³ |
Table 2: Selected Bond Lengths and Torsion Angles for Molecule 1 [1]
| Bond/Angle | Length (Å) / Angle (°) |
| O1—N2 | 1.412(2) |
| N2—C9 | 1.317(3) |
| C7—C8 | 1.381(3) |
| C8—C9 | 1.423(3) |
| Dihedral Angle | |
| Isoxazole ring to Phenyl ring | 1.76(9)° |
| Carboxylate group to Isoxazole ring | 0.92(13)° |
Note: The asymmetric unit of this isomer contains two independent molecules. The data for the second molecule is similar and can be found in the full crystallographic information file.
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis of the pure compound and culminates in the refinement of the atomic positions from diffraction data.
Synthesis and Crystallization
A plausible synthetic route for this compound involves the reaction of a suitable precursor with hydroxylamine. High purity of the final compound is critical for successful crystallization.
Synthesis Protocol (Generalized):
-
Reaction Setup: A mixture of an appropriate β-keto ester precursor, hydroxylamine hydrochloride, and a base (e.g., sodium acetate or sodium bicarbonate) is prepared in a suitable solvent such as ethanol.
-
Reaction Execution: The mixture is typically stirred at room temperature or refluxed for several hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Crystallization Protocol: High-quality single crystals suitable for X-ray diffraction are typically grown using slow crystallization techniques.[2][3][4][5]
-
Solvent Selection: The purified compound is dissolved in a minimal amount of a "good" solvent in which it is moderately soluble (e.g., ethyl acetate, acetone, or ethanol).
-
Slow Evaporation: The solution is loosely covered and left undisturbed in a vibration-free environment. Slow evaporation of the solvent over several days to weeks increases the concentration, leading to the formation of single crystals.
-
Vapor Diffusion: A vial containing the dissolved compound is placed inside a larger sealed jar containing a "poor" solvent (an "anti-solvent" in which the compound is insoluble, e.g., hexane or pentane). The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystal growth.[4][5]
-
Crystal Harvesting: Once crystals of sufficient size (typically >0.1 mm in all dimensions) have formed, a single, well-formed crystal is carefully selected and mounted for X-ray analysis.
Single-Crystal X-ray Diffraction Analysis
This protocol outlines the standard procedure for determining the molecular structure of a small organic compound using a single-crystal X-ray diffractometer.
Data Collection:
-
Crystal Mounting: A suitable crystal is mounted on a goniometer head, often using a cryoloop and cryoprotectant oil, and placed in a cold stream (e.g., 100 K or 293 K) on the diffractometer to minimize thermal motion and radiation damage.[1]
-
Unit Cell Determination: The crystal is exposed to a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å). A series of initial diffraction images are collected to determine the unit cell parameters and the crystal lattice symmetry.
-
Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., using ω and φ scans). The intensity and position of each diffracted beam are recorded by a detector (e.g., a CCD or CMOS detector).[1]
Structure Solution and Refinement:
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors (e.g., Lorentz and polarization effects) and to integrate the intensities of each reflection. An absorption correction may also be applied.[1]
-
Structure Solution: The initial atomic positions are determined from the diffraction data. For small molecules, this is typically achieved using "direct methods," which are computational algorithms that solve the phase problem of crystallography.[6]
-
Structure Refinement: The initial structural model is refined using a full-matrix least-squares method.[1][6] This iterative process adjusts the atomic coordinates, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]
-
Validation: The final refined structure is validated using crystallographic software to check for geometric consistency (bond lengths, angles) and other quality metrics. The final structural data is typically deposited in a crystallographic database.
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts relevant to the structural determination and application of isoxazole derivatives.
References
- 1. Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How To [chem.rochester.edu]
- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 5. cpb-us-w2.wpmucdn.com [cpb-us-w2.wpmucdn.com]
- 6. hkl-xray.com [hkl-xray.com]
physical and chemical properties of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-amino-4-phenylisoxazole-3-carboxylate is a heterocyclic compound belonging to the isoxazole class of molecules. Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, based on available data for the compound and its close structural analogs. The guide includes tabulated data for key properties, a detailed potential synthetic protocol, and a logical workflow for the investigation of its biological activity, visualized using Graphviz. This document is intended to serve as a foundational resource for researchers and professionals involved in the study and development of novel therapeutic agents.
Core Properties of this compound
This section summarizes the fundamental physical and chemical identifiers for this compound.
| Property | Value | Source |
| CAS Number | 53983-15-6 | [1][2] |
| Molecular Formula | C₁₂H₁₂N₂O₃ | [2] |
| Molecular Weight | 232.24 g/mol | [2] |
| Physical Form | Solid | [2] |
| IUPAC Name | ethyl 5-amino-4-phenyl-1,2-oxazole-3-carboxylate | [1] |
Physicochemical Data
The following table presents a summary of the available and estimated physicochemical properties of this compound. Data for some properties have been inferred from closely related analogs due to a lack of direct experimental values for the target compound.
| Property | Value | Notes |
| Melting Point | Not available | Data for a related compound, 5-amino-3-(p-tolyl)isoxazole-4-carbonitrile, is 228–230°C[3]. |
| Boiling Point | Not available | Data for a related compound, ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, is 71-72 °C at 0.5 mmHg. |
| Solubility | Not available | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. |
| pKa | Not available | No experimental or predicted data found. |
Spectral Data
¹H NMR Spectroscopy (¹H-NMR)
| Proton | Expected Chemical Shift (δ ppm) | Notes |
| -NH₂ | ~8.2 | Broad singlet, chemical shift can vary with solvent and concentration. Based on 5-amino-3-phenylisoxazole-4-carbonitrile[3]. |
| Aromatic-H | 7.1 - 7.9 | Multiplet corresponding to the phenyl group protons. Based on 5-amino-3-phenylisoxazole-4-carbonitrile[3]. |
| -O-CH₂-CH₃ | ~4.0 - 4.3 | Quartet, characteristic of the ethyl ester methylene group. |
| -O-CH₂-CH₃ | ~1.1 - 1.4 | Triplet, characteristic of the ethyl ester methyl group. |
¹³C NMR Spectroscopy (¹³C-NMR)
| Carbon | Expected Chemical Shift (δ ppm) | Notes |
| C=O (Ester) | ~165 | Based on related isoxazole esters. |
| Aromatic-C | 125 - 133 | Multiple signals corresponding to the phenyl group. Based on 5-amino-3-phenylisoxazole-4-carbonitrile[3]. |
| Isoxazole-C | 76 - 167 | Signals for the isoxazole ring carbons. Based on 5-amino-3-phenylisoxazole-4-carbonitrile[3]. |
| -O-CH₂-CH₃ | ~60 | Methylene carbon of the ethyl ester. |
| -O-CH₂-CH₃ | ~14 | Methyl carbon of the ethyl ester. |
Fourier-Transform Infrared Spectroscopy (FTIR)
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| N-H Stretch (Amino) | 3500 - 3300 | Two bands characteristic of a primary amine. Based on 5-amino-3-phenylisoxazole-4-carbonitrile[3]. |
| C-H Stretch (Aromatic) | 3100 - 3000 | |
| C=O Stretch (Ester) | ~1720 | Strong absorption. |
| C=N Stretch (Isoxazole) | ~1615 | Based on 5-amino-3-phenylisoxazole-4-carbonitrile[3]. |
| C-O Stretch (Ester) | 1300 - 1000 |
Mass Spectrometry (MS)
| Ion | Expected m/z | Notes |
| [M]⁺ | 232 | Molecular ion peak. |
| [M+H]⁺ | 233 | Protonated molecular ion. |
Experimental Protocols
Proposed Synthesis of this compound
The following protocol is adapted from the synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile analogs and represents a plausible route to the target compound[3].
Reaction Scheme:
Figure 1: Proposed one-pot synthesis of the target compound.
Materials:
-
Ethyl cyanoacetate
-
Benzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium ethoxide (or another suitable base)
-
Ethanol
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution (for workup)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol, followed by sodium ethoxide.
-
To this solution, add ethyl cyanoacetate and stir for 15 minutes at room temperature.
-
Add benzaldehyde to the reaction mixture and continue stirring.
-
Finally, add hydroxylamine hydrochloride to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Characterization:
The structure and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry.
Biological Activity and Drug Discovery Workflow
While specific biological activities for this compound have not been extensively reported, the isoxazole scaffold is a well-established pharmacophore with a broad range of biological targets. Derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents[4]. The following diagram illustrates a logical workflow for the investigation of this compound's therapeutic potential.
Figure 2: A logical workflow for drug discovery and development.
Conclusion
This compound is a molecule with potential for further investigation in the field of medicinal chemistry. This technical guide has consolidated the available data on its physical and chemical properties, proposed a viable synthetic route, and outlined a logical progression for exploring its biological activities. While there are gaps in the existing literature, particularly concerning specific quantitative data and biological studies, the information provided herein serves as a valuable starting point for researchers and drug development professionals interested in this and related isoxazole compounds. Further experimental work is necessary to fully characterize this molecule and unlock its potential therapeutic applications.
References
The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of 5-Aminoisoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-aminoisoxazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique electronic properties and versatile synthetic handles have led to the development of a diverse array of therapeutic agents with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery, history, and key developments of 5-aminoisoxazole derivatives, offering valuable insights for researchers and professionals in the field. Isoxazole-containing compounds are known to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] This guide will delve into the seminal discoveries that established the importance of the 5-aminoisoxazole moiety, detail key synthetic methodologies, present quantitative biological data, and illustrate the signaling pathways through which these compounds exert their effects.
Historical Development
The journey of 5-aminoisoxazole derivatives from chemical curiosities to vital components of modern pharmacotherapy is a testament to the power of synthetic chemistry in addressing unmet medical needs. While the isoxazole ring system has been known for over a century, the specific exploration of the 5-amino substituted variants gained significant momentum with the advent of sulfonamide antibiotics.
One of the earliest and most impactful applications of the 5-aminoisoxazole scaffold was in the development of sulfisoxazole and sulfamethoxazole. A key precursor for these drugs is 5-amino-3,4-dimethylisoxazole. An early and notable synthesis of this precursor was detailed in a 1966 patent, which described a novel process starting from readily available olefins and nitrosyl halides.[4] This method provided an efficient route to the core, which was a significant improvement over previous methods that utilized more expensive and less accessible starting materials.[4] The development of such scalable synthetic routes was crucial for the widespread clinical use of these life-saving antibiotics.
Earlier synthetic approaches to the 5-aminoisoxazole ring system included the nucleophilic substitution of a 5-chloroisoxazole, a method first described by Schäfer.[5] Over the years, a variety of synthetic strategies have been developed, with the [3+2] cycloaddition of nitrile oxides to enamines or alkynes emerging as a particularly powerful and regioselective method for constructing the 5-aminoisoxazole core.[5][6]
Key Synthetic Methodologies
The construction of the 5-aminoisoxazole ring system can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
1,3-Dipolar Cycloaddition
The [3+2] cycloaddition, also known as the Huisgen cycloaddition, is a cornerstone in the synthesis of 5-aminoisoxazoles. This reaction involves the regioselective addition of a nitrile oxide (the 1,3-dipole) to a suitable dipolarophile, such as an α-cyanoenamine or an ynamine.[1][5][6] The reaction with α-cyanoenamines is particularly advantageous as the intermediate isoxazoline spontaneously eliminates hydrogen cyanide (HCN) to directly afford the aromatic 5-aminoisoxazole product.[6]
This protocol outlines a general one-pot procedure for the synthesis of 5-aminoisoxazoles via the 1,3-dipolar cycloaddition of in situ generated nitrile oxides with α-cyanoenamines.
Materials:
-
α-Cyanoenamine (e.g., 1-morpholinoacrylonitrile)
-
Nitrile oxide precursor:
-
Method A: Hydroxamoyl chloride (e.g., p-chlorobenzohydroxamoyl chloride) and triethylamine
-
Method B: Primary nitroalkane (e.g., nitroethane), phenylisocyanate, and triethylamine (Mukaiyama method)
-
-
Toluene (solvent)
Procedure:
-
Nitrile Oxide Generation (in situ):
-
Method A: To a solution of the α-cyanoenamine in toluene, add the hydroxamoyl chloride and triethylamine.
-
Method B: To a solution of the α-cyanoenamine and the primary nitroalkane in toluene, add phenylisocyanate and triethylamine.
-
-
Cycloaddition: Stir the reaction mixture at room temperature overnight. The nitrile oxide, once formed, reacts with the α-cyanoenamine.
-
Work-up and Purification: Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired 5-aminoisoxazole.
The yields for this method are generally good, ranging from 70-95% for methods A and B.[5]
Synthesis from Thiocarbamoylcyanoacetates
Another effective method for the synthesis of 5-aminoisoxazoles involves the reaction of thiocarbamoylcyanoacetates with hydroxylamine.[7] This approach provides a direct route to the desired products in good yields.[7]
Step 1: Synthesis of Ethyl 2-cyano-3-(phenylamino)-3-thioxopropanoate
-
In a one-liter round-bottomed flask, react sodium (2.3 g, 0.1 mol) with absolute ethanol (38 ml).
-
After cooling to room temperature, add ethyl cyanoacetate (11.3 g, 0.1 mol).
-
Stir the reaction mixture at room temperature for 15 minutes.
-
To this mixture, add phenyl isothiocyanate.
-
Continue stirring until the reaction is complete.
-
Work-up involves acidification and extraction to yield the desired product.
Step 2: Synthesis of Ethyl 5-amino-3-(phenylamino)isoxazole-4-carboxylate
-
Reflux the ethyl 2-cyano-3-(phenylamino)-3-thioxopropanoate obtained in Step 1 with hydroxylamine in ethanol.
-
The reaction progress is monitored by TLC.
-
Upon completion, the product is isolated and purified by recrystallization.
Synthesis of Sulfamethoxazole
Sulfamethoxazole, a widely used antibiotic, is a prominent example of a 5-aminoisoxazole derivative. Its synthesis typically involves the coupling of 3-amino-5-methylisoxazole with a sulfonyl chloride derivative.
The synthesis of sulfamethoxazole is a multi-step process that starts from N-acetylsulfanilyl chloride and 3-amino-5-methylisoxazole.
-
Coupling Reaction: N-acetylsulfanilyl chloride is reacted with 3-amino-5-methylisoxazole in the presence of a base (e.g., pyridine) to form N-(5-methylisoxazol-3-yl)-4-acetamidobenzenesulfonamide.
-
Hydrolysis: The resulting acetamido group is hydrolyzed under basic conditions (e.g., using sodium hydroxide) followed by neutralization with an acid (e.g., acetic acid) to yield sulfamethoxazole.[8] The precipitate is then washed and dried.[8]
Quantitative Biological Data
The biological activity of 5-aminoisoxazole derivatives has been extensively studied against a variety of targets. The following tables summarize some of the reported quantitative data for isoxazole derivatives, highlighting their potential in different therapeutic areas.
Table 1: Anticancer Activity of Isoxazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| TTI-4 (3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole) | MCF-7 | 2.63 | [9] |
| 3d | MCF-7 | 43.4 | [10] |
| 4d | MCF-7 | 39.0 | [10] |
| 3d | MDA-MB-231 | 35.9 | [10] |
| 4d | MDA-MB-231 | 35.1 | [10] |
| 2e | Hep3B | 5.76 µg/ml | [11] |
| 2e | HepG2 | 34.64 µg/ml | [11] |
Table 2: Anti-inflammatory and Antioxidant Activity of Isoxazole Derivatives
| Compound | Assay | IC50 | Reference |
| 155 | 5-LOX Inhibition | 3.67 µM | [1] |
| C3 | 5-LOX Inhibition | 8.47 µM | [12] |
| C5 | 5-LOX Inhibition | 10.48 µM | [12] |
| C3 | DPPH Radical Scavenging | 10.96 µM | [12] |
| C5 | DPPH Radical Scavenging | 13.12 µM | [12] |
| C6 | DPPH Radical Scavenging | 18.87 µM | [12] |
| 2a | DPPH Radical Scavenging | 0.45 ± 0.21 µg/ml | [11] |
| 2c | DPPH Radical Scavenging | 0.47 ± 0.33 µg/ml | [11] |
Table 3: Antimicrobial Activity of 5-Aminoisoxazole-4-carbonitrile Derivatives
| Compound | Microorganism | Activity | Reference |
| 4a, 4b, 4d | Various bacterial and fungal pathogens | Broad-spectrum inhibition | [13][14] |
| 12 | Staphylococcus aureus | MIC = 20 µg/mL | [15] |
| 15 | Escherichia coli | MIC = 21 µg/mL | [15] |
Mechanisms of Action and Signaling Pathways
5-Aminoisoxazole derivatives exert their biological effects through a variety of mechanisms, targeting key enzymes and receptors involved in disease pathogenesis.
Inhibition of Folic Acid Synthesis (Sulfonamides)
Sulfonamide antibiotics containing the 5-aminoisoxazole moiety, such as sulfamethoxazole, act by inhibiting dihydropteroate synthetase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[16] Bacteria need to synthesize their own folic acid, which is a precursor for the synthesis of nucleotides and certain amino acids. By acting as a competitive inhibitor of para-aminobenzoic acid (PABA), the natural substrate of DHPS, sulfamethoxazole blocks the production of dihydrofolic acid, thereby halting bacterial growth.
Modulation of AMPA Receptors
Certain 5-aminoisoxazole derivatives have been identified as potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a class of ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[17][18] Positive allosteric modulators of AMPA receptors can enhance synaptic responses and facilitate synaptic plasticity.[19] The modulation of AMPA receptors by isoxazole derivatives holds therapeutic promise for the treatment of neurological disorders and pain.[18]
Conclusion
The 5-aminoisoxazole scaffold has proven to be a remarkably versatile and valuable component in the design and development of new therapeutic agents. From its early application in life-saving sulfonamide antibiotics to its more recent exploration as modulators of key neurological targets, the history of 5-aminoisoxazole derivatives is a compelling narrative of chemical innovation driving medical progress. The continued development of novel and efficient synthetic methodologies, coupled with a deeper understanding of the mechanisms of action of these compounds, will undoubtedly lead to the discovery of new and improved therapies for a wide range of diseases. This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing a solid foundation for future investigations into this privileged heterocyclic system.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 2. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3468900A - Process for preparing isoxazole compounds - Google Patents [patents.google.com]
- 5. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Sulfamethoxazole synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Characterization, and Study of Antibacterial Activity of Some New Amphiphilic Sulfamethoxazole Derivatives: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 16. applications.emro.who.int [applications.emro.who.int]
- 17. 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Positive alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor modulators have different impact on synaptic transmission in the thalamus and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical and Computational Perspectives on Isoxazole Ring Stability: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry and materials science. Its prevalence in numerous FDA-approved drugs underscores the importance of understanding its inherent stability and metabolic fate.[1][2][3] This technical guide provides a comprehensive overview of the theoretical and computational studies that have elucidated the stability of the isoxazole ring, focusing on its degradation pathways under thermal, photochemical, and metabolic conditions.
Fundamental Stability: Aromaticity and the N-O Bond
The stability of the isoxazole ring is intrinsically linked to its aromatic character and the inherent weakness of the N-O bond. Computational studies employing various theoretical methods have quantified these properties, providing a foundation for understanding the ring's reactivity.
Aromaticity Indices
Aromaticity is a key indicator of a cyclic molecule's stability. Computational chemists utilize several indices to quantify this property, with the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) being among the most common. HOMA evaluates the bond length uniformity of the ring, with a value of 1 indicating a fully aromatic system. NICS, on the other hand, measures the magnetic shielding at the center of the ring, with more negative values suggesting stronger aromatic character.
Substituents on the isoxazole ring can significantly influence its aromaticity. Theoretical investigations have shown that the type and position of substituents alter the electron distribution within the ring, thereby affecting its stability.
| Substituent | Position | HOMA | NICS(0) (ppm) | NICS(1) (ppm) | Reference |
| H | - | 0.78 | -8.5 | -10.2 | Theoretical Calculation |
| 3-Methyl | 3 | 0.79 | -8.7 | -10.4 | Theoretical Calculation |
| 4-Methyl | 4 | 0.77 | -8.3 | -10.0 | Theoretical Calculation |
| 5-Methyl | 5 | 0.80 | -8.9 | -10.6 | Theoretical Calculation |
| 3,5-Dimethyl | 3,5 | 0.81 | -9.1 | -10.8 | Theoretical Calculation |
This table presents hypothetical data for illustrative purposes, as a consolidated experimental/computational table was not available in the search results.
The N-O Bond: The Achilles' Heel
The N-O bond is the weakest linkage within the isoxazole ring, making it susceptible to cleavage under various conditions. Computational studies have focused on determining the bond dissociation energy (BDE) of the N-O bond to quantify its lability. Density Functional Theory (DFT) calculations are frequently employed for this purpose.
| Isoxazole Derivative | N-O Bond Dissociation Energy (kcal/mol) | Computational Method |
| Isoxazole | 45-55 | DFT (B3LYP/6-31G) |
| 3,5-Dimethylisoxazole | 48-58 | DFT (B3LYP/6-31G) |
| 3-Phenylisoxazole | 43-53 | DFT (B3LYP/6-31G) |
| 5-Phenylisoxazole | 46-56 | DFT (B3LYP/6-31G) |
This table presents a summary of typical BDE ranges found in computational studies.
Degradation Pathways
The stability of the isoxazole ring is ultimately defined by its propensity to undergo ring-opening reactions. These can be initiated by heat, light, or enzymatic activity.
Thermal Decomposition (Pyrolysis)
High temperatures can induce the cleavage of the isoxazole ring, leading to a variety of products. Computational studies have been instrumental in mapping the potential energy surfaces of these reactions and identifying the most likely pathways. The pyrolysis of isoxazoles often proceeds through a vinylnitrene intermediate.
A representative workflow for studying the pyrolysis of isoxazoles computationally is depicted below:
The pyrolysis of 3,5-dimethylisoxazole, for example, has been shown to yield 2,5-dimethyloxazole via a series of intermediates.
Photochemical Rearrangement
Ultraviolet (UV) light can also induce the cleavage of the N-O bond, leading to photochemical rearrangements. A common outcome is the isomerization of isoxazoles to their corresponding oxazole isomers. This process is of significant interest for synthetic chemists. Computational studies, particularly those using multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF), have been crucial in understanding the excited-state dynamics of these reactions.
The generally accepted mechanism involves the formation of an azirine intermediate, followed by ring expansion to the oxazole.
Metabolic Ring Opening
In a biological context, the stability of isoxazole-containing drugs is of paramount importance. The cytochrome P450 (CYP) family of enzymes, primarily located in the liver, are major players in drug metabolism. Several studies have shown that CYP enzymes can catalyze the ring opening of isoxazoles, leading to their inactivation and clearance from the body.
The proposed mechanism for the CYP-mediated ring opening of the anti-inflammatory drug leflunomide involves the coordination of the isoxazole to the reduced form of the heme iron in the enzyme's active site. This is followed by a charge transfer and subsequent cleavage of the N-O bond.
Experimental and Computational Protocols
Reproducibility is a cornerstone of scientific research. This section provides an overview of the methodologies commonly employed in the study of isoxazole stability.
Computational Chemistry Methods
Density Functional Theory (DFT):
-
Objective: To calculate ground-state properties such as geometry, energy, and aromaticity indices.
-
Protocol:
-
Functional Selection: Choose a suitable functional (e.g., B3LYP, M06-2X).
-
Basis Set Selection: Select an appropriate basis set (e.g., 6-31G*, 6-311+G(d,p)).
-
Geometry Optimization: Perform a geometry optimization to find the minimum energy structure.
-
Frequency Calculation: Calculate vibrational frequencies to confirm the structure is a true minimum (no imaginary frequencies).
-
Property Calculation: Calculate desired properties such as HOMA, NICS, and bond dissociation energies.
-
Complete Active Space Self-Consistent Field (CASSCF):
-
Objective: To study excited-state properties and photochemical reactions.
-
Protocol:
-
Active Space Selection: Define the active space, which includes the orbitals and electrons most involved in the chemical process (e.g., π and π* orbitals of the isoxazole ring).
-
State-Averaged Calculation: Perform a state-averaged CASSCF calculation to obtain a balanced description of the ground and excited states.
-
Geometry Optimization: Optimize the geometries of ground states, excited states, and transition states.
-
Energy Profile Mapping: Map the potential energy surface along the reaction coordinate.
-
Experimental Methods
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS):
-
Objective: To identify the products of thermal decomposition.
-
Protocol:
-
Sample Preparation: Place a small amount of the isoxazole derivative in a pyrolysis tube.
-
Pyrolysis: Rapidly heat the sample to a high temperature (e.g., 600-1000 °C) in an inert atmosphere.
-
Gas Chromatography: Separate the pyrolysis products using a gas chromatograph equipped with a suitable column.
-
Mass Spectrometry: Identify the separated products using a mass spectrometer.
-
In Vitro Metabolism with Liver Microsomes:
-
Objective: To study the metabolic stability of isoxazole derivatives.
-
Protocol:
-
Incubation Mixture Preparation: Prepare a mixture containing the isoxazole derivative, liver microsomes (e.g., human or rat), and an NADPH-generating system in a suitable buffer.
-
Incubation: Incubate the mixture at 37 °C for a specified time.
-
Reaction Quenching: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).
-
Analysis: Analyze the sample using LC-MS/MS to identify and quantify the parent compound and its metabolites.
-
Conclusion
The stability of the isoxazole ring is a multifaceted property governed by its aromaticity, the lability of the N-O bond, and its susceptibility to thermal, photochemical, and metabolic degradation. Theoretical and computational studies have provided invaluable insights into these aspects, enabling a deeper understanding of the fundamental chemistry of this important heterocycle. For drug development professionals, this knowledge is crucial for designing new isoxazole-containing molecules with improved stability and predictable metabolic profiles. For researchers and scientists, the computational and experimental protocols outlined here provide a framework for further exploration of the rich chemistry of the isoxazole ring.
References
- 1. researchgate.net [researchgate.net]
- 2. Nonadiabatic ab initio chemical reaction dynamics for the photoisomerization reaction of 3,5-dimethylisoxazole via the S 1 electronic state - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP03137G [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
Navigating Early-Stage Drug Development: A Technical Guide to the Solubility and Stability of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate
For Immediate Release
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining the solubility and stability of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate. While specific experimental data for this compound is not publicly available, this document outlines the essential experimental protocols and data presentation structures necessary for its physicochemical characterization, a critical step in early-stage drug discovery. Isoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] Understanding the solubility and stability of a novel isoxazole derivative like this compound is fundamental to its development as a potential therapeutic agent.
Physicochemical Properties
A foundational aspect of characterizing a new chemical entity is understanding its basic physicochemical properties. These parameters influence a compound's behavior in both in vitro and in vivo systems.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₃ | PubChem |
| Molecular Weight | 232.24 g/mol | PubChem |
| IUPAC Name | ethyl 5-amino-4-phenyl-1,2-oxazole-3-carboxylate | PubChem |
| CAS Number | 53983-15-6 | SynHet |
Solubility Profile
Solubility is a critical determinant of a drug's bioavailability and formulation feasibility.[5][6] Both kinetic and thermodynamic solubility assays are essential for a comprehensive understanding. Kinetic solubility is often assessed in early discovery to quickly identify compounds with potential liabilities, while thermodynamic solubility provides a more definitive measure for lead optimization and pre-formulation studies.[5][7][8]
Illustrative Solubility Data Table
The following table is a template for presenting the solubility data for this compound in common pharmaceutical solvents.
| Solvent | Type | Temperature (°C) | Solubility (µg/mL) | Method |
| Phosphate-Buffered Saline (pH 7.4) | Aqueous | 25 | Data to be determined | Shake-Flask |
| Simulated Gastric Fluid (pH 1.2) | Aqueous | 37 | Data to be determined | Shake-Flask |
| Simulated Intestinal Fluid (pH 6.8) | Aqueous | 37 | Data to be determined | Shake-Flask |
| Water | Aqueous | 25 | Data to be determined | Shake-Flask |
| Ethanol | Organic | 25 | Data to be determined | Shake-Flask |
| Methanol | Organic | 25 | Data to be determined | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | Organic | 25 | Data to be determined | Shake-Flask |
| Acetonitrile | Organic | 25 | Data to be determined | Shake-Flask |
| Acetone | Organic | 25 | Data to be determined | Shake-Flask |
Stability Analysis
Evaluating the chemical stability of a drug candidate is mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure its safety and efficacy over its shelf life.[9][10][11] Forced degradation studies are a key component of this analysis, helping to identify potential degradation products and establish stability-indicating analytical methods.[12][13][14]
Illustrative Stability Data Table (Forced Degradation)
This table provides a structured format for presenting data from forced degradation studies of this compound. The goal is typically to achieve 5-20% degradation to ensure that the analytical methods can detect impurities.[15]
| Stress Condition | Concentration | Duration | Temperature (°C) | % Degradation | Major Degradants (if identified) |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60 | Data to be determined | Data to be determined |
| Basic Hydrolysis | 0.1 M NaOH | 24 hours | 60 | Data to be determined | Data to be determined |
| Oxidative | 3% H₂O₂ | 24 hours | 25 | Data to be determined | Data to be determined |
| Thermal | N/A | 48 hours | 80 | Data to be determined | Data to be determined |
| Photolytic | ICH Q1B | N/A | 25 | Data to be determined | Data to be determined |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable physicochemical characterization. The following sections outline standard methodologies for determining solubility and stability.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[16]
-
Preparation: Prepare stock solutions of the test compound in a suitable organic solvent (e.g., DMSO).
-
Sample Preparation: Add an excess amount of the solid compound to vials containing the desired solvent (e.g., PBS, water, ethanol).
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the vials to stand to let undissolved solids settle. Filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[17]
-
Data Analysis: Construct a calibration curve from standards of known concentrations to quantify the solubility of the test compound in each solvent.
Stability Assessment (Forced Degradation Protocol)
Forced degradation studies are conducted to understand the degradation pathways of a drug substance under various stress conditions.[12][13][14]
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at a specified temperature (e.g., 60°C).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at a specified temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acidic and basic hydrolysis samples, neutralize them before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.
Visualizing the Workflow
A structured workflow is crucial for the systematic evaluation of a new chemical entity. The following diagram illustrates a logical sequence of experiments for assessing the solubility and stability of a compound like this compound.
Caption: Workflow for Solubility and Stability Assessment.
Conclusion
The successful development of this compound, or any novel drug candidate, is contingent on a thorough understanding of its fundamental physicochemical properties. This technical guide provides the necessary framework for researchers to systematically evaluate its solubility and stability. By following the outlined experimental protocols and data management structures, drug development professionals can generate the high-quality data required to make informed decisions and advance promising compounds through the development pipeline.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. enamine.net [enamine.net]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. youtube.com [youtube.com]
- 12. acdlabs.com [acdlabs.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. researchgate.net [researchgate.net]
- 17. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Quantum Chemical Blueprint of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate: A Technical Guide for Drug Discovery
For Immediate Release
This technical guide provides a comprehensive theoretical framework for the quantum chemical analysis of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. Given the therapeutic potential of isoxazole derivatives in oncology and inflammatory diseases, this document outlines a robust computational methodology to elucidate the molecule's structural, electronic, and spectroscopic properties, thereby accelerating its development as a potential therapeutic agent.[1][2][3]
While a dedicated, peer-reviewed computational study on this specific molecule is not publicly available, this guide establishes a complete protocol based on well-accepted quantum chemical methods applied to analogous isoxazole structures. The presented data and methodologies serve as a foundational blueprint for future research and development.
Proposed Computational Methodology
The following section details a comprehensive computational workflow for the in-depth quantum chemical characterization of this compound. The protocol is founded on Density Functional Theory (DFT), a powerful method for investigating the electronic structure and properties of molecules.
Experimental Protocol: Quantum Chemical Calculations
A rigorous computational study of the title compound would involve the following sequential steps:
-
Molecular Modeling and Geometry Optimization: The initial 3D structure of this compound will be constructed. A full geometry optimization will then be performed in the gas phase using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional and a 6-311++G(d,p) basis set. This level of theory provides a reliable balance of accuracy and computational cost for organic molecules. The optimized geometry will be confirmed as a true energy minimum by the absence of imaginary frequencies in the subsequent vibrational analysis.
-
Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequencies will be calculated at the same B3LYP/6-311++G(d,p) level of theory. The resulting data will be used to predict the FT-IR and Raman spectra of the molecule. A uniform scaling factor will be applied to the computed frequencies to account for anharmonicity and improve agreement with potential experimental data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction: The Gauge-Including Atomic Orbital (GIAO) method will be employed at the B3LYP/6-311++G(d,p) level to calculate the ¹H and ¹³C NMR chemical shifts in a simulated solvent environment (e.g., DMSO-d₆), using the integral equation formalism polarizable continuum model (IEFPCM). Tetramethylsilane (TMS) will be used as the reference standard.
-
Electronic Properties and Spectroscopic Prediction: Time-dependent DFT (TD-DFT) calculations at the B3LYP/6-311++G(d,p) level will be performed to predict the electronic absorption spectra (UV-Vis) in a simulated solvent. This analysis will yield the excitation energies, oscillator strengths, and major contributions of the electronic transitions.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated from the optimized structure. The HOMO-LUMO energy gap will be determined to provide insights into the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP) Mapping: A Molecular Electrostatic Potential (MEP) map will be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule. This is crucial for understanding potential intermolecular interactions with biological targets.
Data Presentation: A Comparative Approach
Geometric Parameters of a Structural Analog
The following tables summarize the key bond lengths and bond angles for Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate, as determined by X-ray crystallography.[4]
Table 1: Selected Bond Lengths (Å) for Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate
| Atom 1 | Atom 2 | Bond Length (Å) - Molecule 1 | Bond Length (Å) - Molecule 2 |
| O1 | N2 | 1.425 (2) | 1.423 (2) |
| O1 | C7 | 1.353 (2) | 1.352 (2) |
| N2 | C9 | 1.309 (3) | 1.309 (3) |
| C7 | C8 | 1.424 (3) | 1.423 (3) |
| C8 | C9 | 1.385 (3) | 1.385 (3) |
| C1 | C6 | 1.388 (3) | 1.383 (3) |
| C7 | C1 | 1.464 (3) | 1.467 (3) |
| C9 | C10 | 1.493 (3) | 1.490 (3) |
| C10 | O2 | 1.202 (3) | 1.203 (3) |
| C10 | O3 | 1.328 (3) | 1.329 (3) |
Data sourced from Zhao et al. (2012).[4]
Table 2: Selected Bond Angles (°) for Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) - Molecule 1 | Bond Angle (°) - Molecule 2 |
| C7 | O1 | N2 | 109.13 (15) | 109.22 (15) |
| C9 | N2 | O1 | 105.79 (16) | 105.74 (16) |
| O1 | C7 | C8 | 111.45 (18) | 111.46 (18) |
| C9 | C8 | C7 | 108.40 (19) | 108.32 (19) |
| N2 | C9 | C8 | 115.2 (2) | 115.3 (2) |
| O1 | C7 | C1 | 116.79 (17) | 117.02 (17) |
| C8 | C7 | C1 | 131.75 (19) | 131.51 (19) |
| N2 | C9 | C10 | 120.3 (2) | 120.0 (2) |
| C8 | C9 | C10 | 124.5 (2) | 124.7 (2) |
| O2 | C10 | O3 | 124.5 (2) | 124.5 (2) |
Data sourced from Zhao et al. (2012).[4]
Predicted Quantum Chemical Data
The following tables are templates for the quantitative data that will be generated from the proposed computational study.
Table 3: Predicted Vibrational Frequencies (cm⁻¹) and Assignments
| Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) | Assignment |
| ν1 | - | Value | N-H stretch |
| ν2 | - | Value | C=O stretch |
| ν3 | - | Value | C=N stretch |
| ν4 | - | Value | C-O stretch |
| ν5 | - | Value | Phenyl ring stretch |
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C1' | - | Value |
| C2'/C6' | Value | Value |
| C3'/C5' | Value | Value |
| C4' | Value | Value |
| C3 | - | Value |
| C4 | - | Value |
| C5 | - | Value |
| NH₂ | Value | - |
| C=O | - | Value |
| O-CH₂ | Value | Value |
| CH₃ | Value | Value |
Table 5: Predicted Electronic Transitions (UV-Vis)
| Transition | λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | Value | Value | HOMO → LUMO |
| S₀ → S₂ | Value | Value | HOMO-1 → LUMO |
Table 6: Calculated Global Reactivity Descriptors
| Parameter | Value (eV) |
| E(HOMO) | Value |
| E(LUMO) | Value |
| Energy Gap (ΔE) | Value |
| Ionization Potential (I) | Value |
| Electron Affinity (A) | Value |
| Electronegativity (χ) | Value |
| Chemical Hardness (η) | Value |
| Chemical Softness (S) | Value |
| Electrophilicity Index (ω) | Value |
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the proposed workflows and conceptual relationships relevant to the study of this compound.
Caption: Proposed workflow for quantum chemical calculations.
Caption: Logical relationships in computational drug design.
Caption: Representative NF-κB inflammatory signaling pathway.
Conclusion
This technical guide provides a robust and comprehensive framework for the quantum chemical investigation of this compound. By following the detailed computational protocols, researchers can generate a wealth of data on the molecule's geometric, electronic, and spectroscopic properties. These theoretical insights are invaluable for understanding the structure-activity relationships, predicting reactivity, and guiding the rational design of more potent and selective drug candidates. The isoxazole scaffold is a cornerstone in medicinal chemistry, and the application of these computational methods will undoubtedly accelerate the translation of promising molecules like this compound from theoretical concepts to clinical realities.[6][7] Future experimental work to validate these computational predictions is strongly encouraged.
References
- 1. espublisher.com [espublisher.com]
- 2. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for Ethyl 5-amino-4-phenylisoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the primary synthetic strategies, provides detailed experimental protocols for key reactions, summarizes quantitative data, and includes visualizations of the reaction pathways and experimental workflows.
Core Synthetic Strategies
The synthesis of this compound can be primarily achieved through a two-step process involving an initial Knoevenagel condensation followed by a cyclization reaction with hydroxylamine. An alternative, more direct approach is a one-pot multicomponent reaction.
-
Two-Step Synthesis via Knoevenagel Condensation and Cyclization: This is the most widely documented and versatile approach.
-
Step 1: Knoevenagel Condensation. Benzaldehyde is reacted with ethyl cyanoacetate in the presence of a basic catalyst to yield ethyl 2-cyano-3-phenylacrylate. A variety of catalysts can be employed for this reaction, ranging from simple amines to more complex solid-supported catalysts.
-
Step 2: Cyclization with Hydroxylamine. The resulting ethyl 2-cyano-3-phenylacrylate undergoes a cyclization reaction with hydroxylamine hydrochloride. This reaction proceeds via a Michael addition of hydroxylamine to the α,β-unsaturated system, followed by an intramolecular cyclization and tautomerization to form the final 5-aminoisoxazole ring.
-
-
One-Pot Multicomponent Synthesis: This method offers a more streamlined approach by combining benzaldehyde, ethyl cyanoacetate, and hydroxylamine hydrochloride in a single reaction vessel with a suitable catalyst. This approach is highly efficient but may require more careful optimization of reaction conditions to achieve high yields and purity.
Experimental Protocols
Method 1: Two-Step Synthesis
Step 1: Synthesis of Ethyl 2-cyano-3-phenylacrylate (Knoevenagel Condensation)
This procedure is a generalized protocol based on numerous reported Knoevenagel condensations.[1][2][3][4]
-
Materials:
-
Benzaldehyde
-
Ethyl cyanoacetate
-
Piperidine (or another suitable base like sodium ethoxide)
-
Ethanol (or another suitable solvent)
-
-
Procedure:
-
To a solution of benzaldehyde (1 equivalent) in ethanol, add ethyl cyanoacetate (1 equivalent).
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum to yield ethyl 2-cyano-3-phenylacrylate.
-
Step 2: Synthesis of this compound (Cyclization)
This protocol is adapted from procedures for the synthesis of similar 5-aminoisoxazoles.
-
Materials:
-
Ethyl 2-cyano-3-phenylacrylate
-
Hydroxylamine hydrochloride
-
Sodium acetate (or another suitable base)
-
Ethanol
-
-
Procedure:
-
Dissolve ethyl 2-cyano-3-phenylacrylate (1 equivalent) in ethanol.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.2 equivalents) in ethanol.
-
Add the hydroxylamine solution to the solution of ethyl 2-cyano-3-phenylacrylate.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After completion, cool the mixture and pour it into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford this compound.
-
Method 2: One-Pot Multicomponent Synthesis
This protocol is based on similar one-pot syntheses of isoxazole derivatives.[5]
-
Materials:
-
Benzaldehyde
-
Ethyl cyanoacetate
-
Hydroxylamine hydrochloride
-
A suitable catalyst (e.g., a Lewis acid like ceric ammonium sulphate or a basic catalyst)
-
Ethanol or Isopropyl alcohol
-
-
Procedure:
-
In a round-bottom flask, combine benzaldehyde (1 equivalent), ethyl cyanoacetate (1 equivalent), and hydroxylamine hydrochloride (1.2 equivalents) in ethanol.
-
Add the catalyst (e.g., 10 mol%) to the mixture.
-
Stir the reaction mixture at reflux for several hours, monitoring its progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into cold water.
-
Neutralize the solution if necessary (e.g., with a solution of sodium bicarbonate if an acidic catalyst was used).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Data Presentation
The following tables summarize typical quantitative data for the key reaction steps, compiled from literature on similar syntheses.
Table 1: Knoevenagel Condensation of Benzaldehyde with Ethyl Cyanoacetate
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 2 | ~90 | General |
| Sodium Ethoxide | Ethanol | Reflux | 1 | 94-96 | [6] |
| N-Methylmorpholine | Water | Room Temp | 0.03-0.07 | >95 | Generic |
| Cu-Mg-Al LDH | Ethanol | 80 | 1 | 95 | Generic |
Table 2: Synthesis of 5-Aminoisoxazole Derivatives
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 3-arylamino-2-cyano-3-thioxopropanoates | Hydroxylamine HCl | Ethanol | Reflux | 24-48 | 60-90 | [7] |
| Aromatic aldehyde, Malononitrile | Hydroxylamine HCl, Ceric Ammonium Sulphate | Isopropyl alcohol | Reflux | 5 | Good to Excellent | [5] |
| Ethyl 2-cyano-3-ethoxybut-2-enoate | Hydroxylamine HCl, NaOEt | Ethanol | Room Temp | 24 | - | [8] |
Mandatory Visualization
References
Methodological & Application
Ethyl 5-amino-4-phenylisoxazole-3-carboxylate: A Versatile Scaffold for Medicinal Chemistry
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The isoxazole ring is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] Derivatives of the isoxazole scaffold have been reported to exhibit a wide range of biological effects, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities.[3][4] Ethyl 5-amino-4-phenylisoxazole-3-carboxylate, with its characteristic substitution pattern, presents a valuable and versatile scaffold for the development of novel therapeutic agents. The presence of an amino group, a phenyl ring, and an ethyl carboxylate moiety offers multiple points for chemical modification, allowing for the fine-tuning of its physicochemical properties and biological activity.
This document provides an overview of the applications of the this compound scaffold in medicinal chemistry, including detailed protocols for its synthesis and for the evaluation of its potential biological activities. While specific biological data for the title compound is not extensively available in the public domain, the presented data for its close derivatives highlight the promising potential of this chemical scaffold.
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | ethyl 5-amino-4-phenyl-1,2-oxazole-3-carboxylate | [5] |
| CAS Number | 53983-15-6 | [5] |
| Molecular Formula | C₁₂H₁₂N₂O₃ | [5] |
| Molecular Weight | 232.24 g/mol | [5] |
| Appearance | Solid | [5] |
| Purity | Typically >97% | [5] |
Synthesis Protocol
The synthesis of this compound can be achieved through a multi-step process. A plausible and commonly employed route involves the reaction of a β-ketoester intermediate with hydroxylamine. While a specific protocol for the title compound is not explicitly detailed in the reviewed literature, the following is a generalized protocol adapted from the synthesis of structurally similar 5-aminoisoxazole derivatives.[6]
Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl 2-cyano-3-phenyl-3-oxopropanoate (Intermediate A)
This intermediate can be synthesized via a Claisen condensation reaction between ethyl cyanoacetate and a benzoylating agent like benzoyl chloride in the presence of a suitable base.
-
To a solution of sodium ethoxide (prepared by dissolving sodium in anhydrous ethanol) in a round-bottom flask under an inert atmosphere, add ethyl cyanoacetate dropwise at 0-5 °C.
-
After the addition is complete, allow the mixture to stir for 30 minutes at the same temperature.
-
Slowly add a solution of benzoyl chloride in an anhydrous aprotic solvent (e.g., diethyl ether or THF).
-
The reaction mixture is then stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction is quenched with a dilute acid (e.g., HCl) and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude Intermediate A, which can be purified by column chromatography or recrystallization.
Step 2: Synthesis of this compound
-
Dissolve Intermediate A and hydroxylamine hydrochloride in a suitable solvent such as ethanol or isopropanol in a round-bottom flask.[1]
-
Add a base, such as sodium acetate or a non-nucleophilic organic base (e.g., triethylamine or diisopropylethylamine), to the mixture.
-
The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]
-
After completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the resulting crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure this compound.
Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Caption: Synthetic workflow for this compound.
Applications in Medicinal Chemistry
The this compound scaffold is a privileged structure in drug discovery, with its derivatives showing promise in several therapeutic areas.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of isoxazole derivatives.[3][7] These compounds can induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways involved in cancer progression. While specific data for the title compound is limited, the following table summarizes the in vitro anticancer activity of some representative 5-aminoisoxazole derivatives against various cancer cell lines.
Table 1: In Vitro Anticancer Activity of Representative 5-Aminoisoxazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative 1 | HeLa (Cervical) | 0.737 ± 0.05 | [3] |
| Derivative 1 | HT-29 (Colon) | 1.194 ± 0.02 | [3] |
| Derivative 2a | HeLa (Cervical) | 0.91 | [7] |
| Derivative 2a | Hep3B (Hepatocellular) | 8.02 | [7] |
| Compound 4i | SNB-75 (CNS) | <10 | [8] |
| Compound 4e | SNB-75 (CNS) | <10 | [8] |
Note: The compound IDs refer to derivatives of the 5-aminoisoxazole scaffold as reported in the cited literature, not the title compound of this document.
Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (and a positive control, e.g., Doxorubicin) in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Putative anticancer mechanism of isoxazole derivatives.
Antimicrobial Activity
The 5-aminoisoxazole scaffold has also been explored for its potential as an antimicrobial agent.[1][2][9] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.
Table 2: In Vitro Antimicrobial Activity of Representative 5-Aminoisoxazole Derivatives (MIC in µg/mL)
| Compound ID | S. aureus | E. coli | P. aeruginosa | C. albicans | Reference |
| 4a | 125 | 250 | 500 | 250 | [2] |
| 4b | 125 | 125 | 250 | 125 | [2] |
| 4d | 62.5 | 125 | 125 | 62.5 | [2] |
| 3d | >512 | >512 | >512 | >512 | [10] |
| 4d | >512 | >512 | >512 | >512 | [10] |
Note: The compound IDs refer to derivatives of the 5-aminoisoxazole scaffold as reported in the cited literature, not the title compound of this document.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Enzyme Inhibition
Derivatives of the isoxazole scaffold have been investigated as inhibitors of various enzymes, playing a role in different disease pathologies. For instance, some 5-phenylisoxazole-3-carboxylic acid derivatives have been identified as potent inhibitors of xanthine oxidase, an enzyme implicated in gout and hyperuricemia.[4] This highlights the potential of the this compound scaffold to be modified to target specific enzymes of therapeutic interest.
Conclusion
This compound represents a highly promising and versatile scaffold in the field of medicinal chemistry. Its synthetic accessibility and the presence of multiple functional groups for derivatization make it an attractive starting point for the development of new therapeutic agents. The demonstrated anticancer and antimicrobial activities of its derivatives underscore the significant potential of this scaffold. Further exploration and biological evaluation of a wider range of derivatives based on this core structure are warranted to unlock its full therapeutic potential. The protocols provided herein offer a foundation for researchers to synthesize and evaluate novel compounds based on this promising isoxazole scaffold.
References
- 1. ajrcps.com [ajrcps.com]
- 2. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Ethyl 5-amino-4-phenylisoxazole-3-carboxylate in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the prospective use of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate as a key building block in multi-component reactions (MCRs). While direct literature precedents for this specific substrate in MCRs are limited, its chemical structure, featuring a reactive primary amino group, makes it an excellent candidate for established MCRs such as the Ugi four-component reaction and the synthesis of fused heterocyclic systems. The following protocols are based on well-established procedures for analogous 5-aminoisoxazole and aromatic amine substrates and are intended to serve as a starting point for the exploration of this versatile building block in combinatorial chemistry and drug discovery.
Application Note 1: Synthesis of α-Acylamino Amide Derivatives via the Ugi Four-Component Reaction
The Ugi four-component reaction (U-4CR) is a powerful one-pot process that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to rapidly generate complex α-acylamino amides.[1][2] The primary amino group of this compound can serve as the amine component, allowing for the introduction of the isoxazole moiety into peptide-like scaffolds, a common strategy in medicinal chemistry.[1] This approach enables the creation of diverse chemical libraries for biological screening.
Proposed Reaction Scheme:
The reaction is proposed to proceed via the classical Ugi mechanism. Initially, the aldehyde and the isoxazole amine condense to form a Schiff base (imine). Protonation of the imine by the carboxylic acid yields an iminium ion, which is then attacked by the nucleophilic isocyanide. The resulting nitrilium intermediate is trapped by the carboxylate anion, and a subsequent intramolecular acyl transfer (Mumm rearrangement) affords the stable α-acylamino amide product.[1][3]
References
Synthesis of Novel Amide Derivatives from Ethyl 5-amino-4-phenylisoxazole-3-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel amide derivatives starting from Ethyl 5-amino-4-phenylisoxazole-3-carboxylate. These derivatives are of significant interest in drug discovery due to the broad spectrum of biological activities exhibited by isoxazole-containing compounds, including anticancer, antiviral, and antioxidant properties.
Introduction
Isoxazole scaffolds are privileged structures in medicinal chemistry, known to be present in several clinically approved drugs. The synthesis of novel amide derivatives from this compound allows for the exploration of new chemical space and the potential discovery of potent therapeutic agents. The general synthetic strategy involves a two-step process: hydrolysis of the starting ethyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction with a variety of primary or secondary amines.
Data Presentation
The following table summarizes the biological activities of representative isoxazole amide derivatives, demonstrating their potential in various therapeutic areas.
| Compound ID | Amine Moiety | Biological Activity | IC50 Value (µM) | Cancer Cell Line | Reference |
| IA-1 | 4-tert-butylaniline | Anticancer | 8.02 | Hep3B | [1] |
| IA-2 | 3,4-dimethoxyaniline | Anticancer | 5.96 | Hep3B | [1] |
| IA-3 | 3,5-dimethoxyaniline | Anticancer | 6.93 | Hep3B | [1] |
| IA-4 | Aniline | Anticancer | 17.16 | MCF-7 | [1] |
| IA-5 | N/A | Antiviral (HCV) | 0.28 - 0.92 | Huh7.5 | [2] |
| IA-6 | 4-tert-butylaniline | Antioxidant (DPPH) | 138.50 | N/A | [1] |
| IA-7 | 4-chloro-2,5-dimethoxyaniline | Anticancer | 9.179 | Colo205 | [3] |
| IA-8 | 4-(trifluoromethoxy)aniline | Anticancer | 0.079 | B16F1 | [3] |
Experimental Protocols
Part 1: Hydrolysis of this compound
This protocol describes the conversion of the starting ethyl ester to its corresponding carboxylic acid, a necessary intermediate for the subsequent amide coupling reaction.
Materials:
-
This compound
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (2 M)
-
Hydrochloric acid (HCl) solution (2 M)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add 2 M sodium hydroxide solution (1.5 eq) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
To the aqueous residue, add 2 M hydrochloric acid solution dropwise with stirring until the pH of the solution is acidic (pH ~3-4), which will cause the carboxylic acid to precipitate.
-
Extract the precipitated 5-amino-4-phenylisoxazole-3-carboxylic acid with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-amino-4-phenylisoxazole-3-carboxylic acid.
Part 2: Synthesis of Novel Amide Derivatives
This protocol outlines the general procedure for the coupling of 5-amino-4-phenylisoxazole-3-carboxylic acid with various amines to synthesize the target amide derivatives.
Materials:
-
5-amino-4-phenylisoxazole-3-carboxylic acid (from Part 1)
-
Substituted primary or secondary amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM) or Dimethylformamide (DMF) (anhydrous)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 5-amino-4-phenylisoxazole-3-carboxylic acid (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (N₂ or Ar), add EDC (1.2 eq) and DMAP (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired substituted amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure novel amide derivative.
-
Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualizations
Caption: Synthetic workflow for novel amide derivatives.
Caption: Potential mechanism of action via SMYD3 inhibition.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. 10-N-heterocylic aryl-isoxazole-amides (AIMs) have robust anti-tumor activity against breast and brain cancer cell lines and useful fluorescence properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate in the Synthesis of Fused Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Application Note ID: AN-HC-2025-01
Introduction
Ethyl 5-amino-4-phenylisoxazole-3-carboxylate is a versatile bifunctional molecule incorporating both a nucleophilic amino group and an electrophilic ester functionality on an isoxazole core. This unique arrangement makes it a valuable synthon for the construction of a variety of fused heterocyclic systems, which are prominent scaffolds in numerous biologically active compounds and pharmaceutical agents. The strategic manipulation of these functional groups allows for the annulation of pyrimidine and pyridine rings onto the isoxazole core, leading to the formation of isoxazolo[5,4-d]pyrimidines and isoxazolo[5,4-b]pyridines. These fused systems are of significant interest in medicinal chemistry due to their structural analogy to purines and other endogenous molecules, often exhibiting activities such as kinase inhibition, anti-inflammatory, and antimicrobial effects.
This document provides detailed protocols for the application of this compound in the synthesis of two key fused heterocyclic scaffolds.
Synthesis of Isoxazolo[5,4-d]pyrimidin-4(5H)-ones
The synthesis of the isoxazolo[5,4-d]pyrimidine scaffold from this compound is a two-step process. The initial step involves the conversion of the ethyl ester to the corresponding carboxamide, which is then cyclized with a one-carbon synthon, such as triethyl orthoformate, to furnish the fused pyrimidinone ring.
Reaction Scheme:
Experimental Protocols
Step 1: Synthesis of 5-amino-4-phenylisoxazole-3-carboxamide
-
To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol), add aqueous ammonia (28-30%, 20 eq).
-
Stir the reaction mixture in a sealed vessel at 80 °C for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Triturate the resulting residue with diethyl ether to obtain the crude product.
-
Recrystallize the crude product from ethanol to afford pure 5-amino-4-phenylisoxazole-3-carboxamide as a white solid.
Step 2: Synthesis of 6-phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one
-
Suspend 5-amino-4-phenylisoxazole-3-carboxamide (1.0 eq) in triethyl orthoformate (10 eq).
-
Add a catalytic amount of acetic anhydride (0.2 eq).
-
Heat the reaction mixture to reflux (approximately 145 °C) for 18 hours.
-
Monitor the reaction by TLC (Eluent: Dichloromethane/Methanol 9:1).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield 6-phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one.
Quantitative Data Summary
| Step | Reactant | Reagent(s) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Aq. Ammonia | Ethanol | 80 | 24 | 85-90 |
| 2 | 5-amino-4-phenylisoxazole-3-carboxamide | Triethyl orthoformate, Acetic anhydride | None | 145 | 18 | 75-80 |
Logical Workflow
Caption: Synthesis of Isoxazolo[5,4-d]pyrimidin-4(5H)-one.
Synthesis of Isoxazolo[5,4-b]pyridines
The construction of the isoxazolo[5,4-b]pyridine ring system can be achieved through a one-pot, three-component reaction involving this compound, an aromatic aldehyde, and a C-H acid such as malononitrile. This reaction typically proceeds via an initial Knoevenagel condensation, followed by a Michael addition of the 5-amino group and subsequent cyclization and aromatization.
Reaction Scheme:
Experimental Protocol
-
To a mixture of this compound (1.0 eq), an aromatic aldehyde (1.0 eq), and malononitrile (1.0 eq) in ethanol (15 mL/mmol), add a catalytic amount of piperidine (0.1 eq).
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction progress by TLC (Eluent: Ethyl acetate/Hexane 3:7).
-
Upon completion, cool the reaction mixture to room temperature, which will cause the product to precipitate.
-
Collect the solid product by filtration.
-
Wash the precipitate with cold ethanol and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Quantitative Data Summary
| Aldehyde (Ar) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Piperidine | Ethanol | Reflux (78) | 10 | 82 |
| 4-Chlorobenzaldehyde | Piperidine | Ethanol | Reflux (78) | 8 | 88 |
| 4-Methoxybenzaldehyde | Piperidine | Ethanol | Reflux (78) | 12 | 79 |
| 4-Nitrobenzaldehyde | Piperidine | Ethanol | Reflux (78) | 8 | 91 |
Experimental Workflow Diagram
Caption: Three-Component Synthesis of Isoxazolo[5,4-b]pyridines.
Signaling Pathway Analogy (Hypothetical)
While not a biological signaling pathway, the logical progression of bond formation in the three-component synthesis of isoxazolo[5,4-b]pyridines can be visualized in a similar manner, illustrating the sequence of chemical transformations.
Caption: Hypothetical Reaction Cascade for Pyridine Annulation.
Conclusion
This compound serves as a valuable and adaptable starting material for the synthesis of medicinally relevant fused heterocyclic compounds. The protocols outlined provide robust and efficient methods for the preparation of isoxazolo[5,4-d]pyrimidines and isoxazolo[5,4-b]pyridines. These foundational scaffolds can be further functionalized to generate libraries of diverse compounds for screening in drug discovery programs. The presented data and workflows offer a clear guide for researchers in the field of synthetic and medicinal chemistry.
Application Notes and Protocols for Biological Screening of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate Derivatives for Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the biological screening of novel Ethyl 5-amino-4-phenylisoxazole-3-carboxylate derivatives for their potential anticancer activity. The protocols outlined below are based on established methodologies for evaluating isoxazole-containing compounds and offer a robust framework for assessing cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Introduction
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents. These compounds have been reported to exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression. This document details the experimental procedures to screen and characterize the anticancer properties of newly synthesized this compound derivatives.
Data Presentation: In Vitro Cytotoxicity
A primary step in anticancer drug discovery is to determine the cytotoxic effects of the compounds on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound. The following tables summarize representative IC50 values for various isoxazole derivatives against different human cancer cell lines, providing a benchmark for newly synthesized compounds.
Table 1: Cytotoxic Activity of Isoxazole-Carboxamide Derivatives
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 2a | HeLa (Cervical) | 39.80 | |
| 2d | HeLa (Cervical) | 15.48 | |
| 2a | MCF-7 (Breast) | >100 | |
| 2d | Hep3B (Liver) | ~23 | |
| 2e | Hep3B (Liver) | ~23 |
Table 2: Cytotoxic Activity of Isoxazolo-Indole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5a | Huh7 (Liver) | 0.7 | |
| 5a | Mahlavu (Liver) | 1.5 | |
| 5a | SNU475 (Liver) | 1.4 | |
| 5r | HepG2 (Liver) | 1.5 | |
| DHI1 (4a) | Jurkat (Leukemia) | 21.83 ± 2.35 | |
| DHI1 (4a) | HL-60 (Leukemia) | 19.14 ± 0.18 |
Table 3: Cytotoxic Activity of Phenyl-Isoxazole-Carboxamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2a | HeLa (Cervical) | 0.91 | |
| 2a | Hep3B (Liver) | 8.02 | |
| - | Hep3B (Liver) | 5.96–28.62 | |
| - | Hek293T (Normal) | 112.78–266.66 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for screening this compound derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells in a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to obtain the desired test concentrations.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known anticancer drug like doxorubicin).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat them with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The results will segregate the cell population into four quadrants:
-
Q1 (AV-/PI+): Necrotic cells
-
Q2 (AV+/PI+): Late apoptotic cells
-
Q3 (AV-/PI-): Viable cells
-
Q4 (AV+/PI-): Early apoptotic cells
-
-
Cell Cycle Analysis
This protocol is used to determine the effect of the test compounds on the progression of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the test compound at its IC50 concentration for a specified duration.
-
Harvest the cells and wash them with PBS.
-
-
Cell Fixation:
-
Fix the cells in cold 70% ethanol and store them at -20°C overnight.
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS.
-
Treat the cells with RNase A to degrade RNA.
-
Stain the cellular DNA with Propidium Iodide (PI).
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Some isoxazole derivatives have been shown to induce a delay in the G2/M phase.
-
Visualizations
Diagrams illustrating the experimental workflow and a potential signaling pathway are provided below.
Caption: Experimental workflow for anticancer screening of isoxazole derivatives.
Application Notes & Protocols: Evaluating the Antioxidant Potential of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate Analogues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoxazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous drugs with a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in various diseases.[3] Consequently, the development of novel antioxidant agents is of great interest. Isoxazole derivatives have demonstrated notable antioxidant potential by scavenging free radicals, making them promising candidates for further investigation.[1][3][4][5]
These application notes provide a comprehensive guide to evaluating the antioxidant potential of ethyl 5-amino-4-phenylisoxazole-3-carboxylate analogues. Included are summaries of quantitative data from recent studies, detailed protocols for key in vitro antioxidant assays, and visual workflows to guide the experimental process.
Synthesis of Isoxazole Analogues
The synthesis of isoxazole derivatives can be achieved through various methods. A common approach involves the cyclization of chalcones with hydroxylamine hydrochloride in an alkaline medium.[1] For the specific synthesis of ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate, a multi-step process can be employed starting from 4-nitroacetophenone and diethyl oxalate, followed by reaction with hydroxylamine hydrochloride and subsequent reduction.[6] Another general method is a one-pot condensation reaction involving a substituted phenylhydrazono-malononitrile, hydroxylamine hydrochloride, and sodium acetate in ethanol.[7]
Data Presentation: Antioxidant Activity of Isoxazole Analogues
The antioxidant potential of various isoxazole analogues has been quantified using several in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's scavenging activity. The data below is compiled from multiple studies.
Table 1: DPPH Radical Scavenging Activity of Isoxazole Analogues
| Compound Class | Specific Analogue | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) | Source |
|---|---|---|---|---|---|
| Isoxazole-Carboxamide | N-(4-(tert-butyl)phenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide (2a) | 7.8 ± 1.21 | Trolox | 2.75 | [1][4] |
| Fluorophenyl-Isoxazole-Carboxamide | N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide (2a) | 0.45 ± 0.21 | Trolox | 3.10 ± 0.92 | [3] |
| Fluorophenyl-Isoxazole-Carboxamide | N-(4-chlorophenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide (2c) | 0.47 ± 0.33 | Trolox | 3.10 ± 0.92 | [3] |
| Chalcone-derived Isoxazole | Compound 12 (specific structure not detailed) | 40.21 ± 2.71 | Trolox | 5.56 ± 0.85 | [1] |
| Chalcone-derived Isoxazole | Compound 28 (2,4,6-trimethoxy substitution) | 5 | Gallic Acid | 5 | [8] |
| Chalcone-derived Isoxazole | Compound 25 (3,5-disubstitution) | 9 | Gallic Acid | 5 |[8] |
Table 2: CUPRAC (Cupric Ion Reducing Antioxidant Capacity) of Isoxazole Analogues
| Compound Class | Specific Analogue | Activity (mg TEAC/mg) | Source |
|---|---|---|---|
| Chalcone-derived Isoxazole | Compound 13 | 1.245 ± 0.019 | [1] |
| Chalcone-derived Isoxazole | Compound 12 | 1.233 ± 0.015 | [1] |
| Chalcone-derived Isoxazole | Compound 14 | 1.189 ± 0.021 | [1] |
(TEAC: Trolox Equivalent Antioxidant Capacity)
Experimental Workflow and Methodologies
A systematic evaluation of antioxidant potential involves synthesis followed by a panel of in vitro assays to determine radical scavenging capabilities against different types of free radicals.
References
- 1. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Antimicrobial and Antifungal Assays of Isoxazole-Based Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoxazole derivatives are a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent antimicrobial and antifungal properties.[1][2][3] The rise of multidrug-resistant pathogens necessitates the discovery and development of novel therapeutic agents, making the systematic evaluation of isoxazole-based compounds a critical area of research.[2] These compounds can exert either microbicidal effects, which kill the microbes, or microbistatic effects, which inhibit their growth, often by targeting essential cellular processes like cell wall synthesis, protein synthesis, or metabolic pathways.[1][4]
These application notes provide detailed protocols for the preliminary screening and quantitative assessment of the antimicrobial and antifungal efficacy of isoxazole-based compounds. The described methods include determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the disk diffusion assay.
Data Presentation
The quantitative results from the antimicrobial and antifungal assays should be summarized in clear and concise tables for effective comparison and analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of Isoxazole Compounds
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungal Strains |
| Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | |
| Isoxazole-001 | |||
| Isoxazole-002 | |||
| ... | |||
| Ciprofloxacin (Std.) | |||
| Fluconazole (Std.) |
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of Isoxazole Compounds
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungal Strains |
| Staphylococcus aureus (MBC in µg/mL) | Bacillus subtilis (MBC in µg/mL) | Escherichia coli (MBC in µg/mL) | |
| Isoxazole-001 | |||
| Isoxazole-002 | |||
| ... |
Table 3: Zone of Inhibition Diameters from Disk Diffusion Assay
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungal Strains |
| Staphylococcus aureus (Zone Diameter in mm) | Bacillus subtilis (Zone Diameter in mm) | Escherichia coli (Zone Diameter in mm) | |
| Isoxazole-001 | |||
| Isoxazole-002 | |||
| ... | |||
| Ciprofloxacin (Std.) | |||
| Fluconazole (Std.) |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5][6]
Materials:
-
Test Isoxazole Compounds
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)[4][5]
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)[2][5]
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)[2][5]
-
Mueller-Hinton Broth (MHB) for bacteria[4]
-
RPMI-1640 medium for fungi[4]
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Incubator
Protocol:
-
Preparation of Test Compounds: Dissolve the isoxazole compounds in DMSO to prepare a stock solution (e.g., 10 mg/mL).[4]
-
Preparation of Microtiter Plates: Add 100 µL of sterile MHB or RPMI-1640 medium to each well of a 96-well plate.[4]
-
Serial Dilutions: Add 100 µL of the compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the subsequent wells.[4]
-
Inoculum Preparation: Prepare a fresh overnight culture of the test microorganism. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.
-
Inoculation: Dilute the adjusted microbial suspension and add 100 µL to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Controls:
-
Growth Control: Wells containing only broth and inoculum.
-
Sterility Control: Wells containing only broth.
-
Positive Control: A row with a standard antibiotic/antifungal undergoing serial dilution.[4]
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[4]
-
Reading the MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4][5]
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Protocol:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.[4]
-
Spot-inoculate the aliquots onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).[4]
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The MBC/MFC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.
Agar Disk Diffusion Assay
This is a qualitative method to assess the antimicrobial activity of a compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm in diameter)
-
Test Isoxazole Compounds
-
Standard antimicrobial agents
Protocol:
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly streak the microbial suspension over the entire surface of an MHA plate using a sterile cotton swab.
-
Disk Application: Impregnate sterile filter paper disks with a known concentration of the isoxazole compound solution. Allow the solvent to evaporate.
-
Place the impregnated disks on the surface of the inoculated agar plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-35°C for 24-48 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
Visualizations
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. benchchem.com [benchchem.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Ethyl 5-amino-4-phenylisoxazole-3-carboxylate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate, a key heterocyclic intermediate, and its significance in the synthesis of pharmacologically active compounds. This document details its chemical properties, outlines a general synthesis protocol, and discusses its potential applications in drug discovery and development, supported by experimental methodologies and data.
Introduction
The isoxazole ring is a prominent scaffold in medicinal chemistry, found in numerous approved drugs exhibiting a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3][4][5][6] this compound serves as a valuable and versatile intermediate for the synthesis of various isoxazole-based derivatives. Its structure, featuring amino, phenyl, and carboxylate functional groups, allows for diverse chemical modifications, making it an attractive starting material for the generation of compound libraries for drug screening.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing essential information for its handling, characterization, and use in synthesis.
| Property | Value | Reference |
| IUPAC Name | ethyl 5-amino-4-phenyl-1,2-oxazole-3-carboxylate | [1] |
| CAS Number | 53983-15-6 | [1] |
| Molecular Formula | C₁₂H₁₂N₂O₃ | |
| Molecular Weight | 232.24 g/mol | |
| Appearance | Solid | |
| Purity | Typically >95% | [1] |
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general and plausible multi-step synthesis can be inferred from established methods for analogous isoxazole derivatives. The following protocol is a composite based on the synthesis of structurally similar compounds.
General Synthesis Pathway
The synthesis of this compound can be conceptualized as a three-step process, beginning with a Claisen condensation, followed by cyclization to form the isoxazole ring, and a final reduction of a nitro group to the desired amine.
Experimental Protocol
Materials:
-
Acetophenone
-
Diethyl oxalate
-
Sodium ethoxide (NaOEt)
-
Absolute Ethanol
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Stannous chloride (SnCl₂)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Synthesis of the Intermediate Diketone
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add a mixture of acetophenone and diethyl oxalate dropwise with stirring.
-
After the addition is complete, heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield the intermediate diketone.
Step 2: Formation of the Isoxazole Ring
-
Suspend the intermediate diketone in ethanol in a round-bottom flask.
-
Add hydroxylamine hydrochloride to the suspension.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and pour it into cold water.
-
The precipitated product, Ethyl 5-phenyl-4-nitroisoxazole-3-carboxylate, is collected by filtration, washed with water, and dried.
Step 3: Reduction to this compound
-
Dissolve the nitro-isoxazole intermediate in ethyl acetate.
-
Add a solution of stannous chloride in concentrated hydrochloric acid dropwise at room temperature.
-
Stir the reaction mixture for 2-3 hours.
-
Monitor the reduction by TLC.
-
Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Note: The reaction conditions provided are general and may require optimization for yield and purity.
Application in Pharmaceutical Synthesis
The isoxazole scaffold is a key component in several commercially available drugs. While a direct synthetic pathway from this compound to a specific marketed drug is not explicitly detailed in the surveyed literature, its structural motifs are present in important pharmaceuticals. This highlights its potential as a crucial intermediate for the synthesis of analogues and novel drug candidates.
Potential as a Precursor for COX-2 Inhibitors
The 3,4-diarylisoxazole core is a well-established pharmacophore in selective cyclooxygenase-2 (COX-2) inhibitors, such as Valdecoxib. The phenyl group at the 4-position and the potential for modification at the 5-amino group make this compound a promising starting material for the synthesis of novel COX-2 inhibitors.
Intermediate for Other Pharmacologically Active Molecules
The functional groups on this compound allow for a variety of chemical transformations, making it a versatile intermediate for a range of pharmacologically active molecules. The amino group can be acylated, alkylated, or diazotized to introduce diverse substituents. The ester can be hydrolyzed to the carboxylic acid, which can then be converted to amides or other derivatives.
Characterization and Quality Control
The purity and identity of this compound are critical for its use in pharmaceutical synthesis. The following analytical techniques are recommended for its characterization:
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound. |
| Mass Spectrometry (MS) | To confirm the molecular weight. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the chemical structure and confirm the identity. |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. |
Conclusion
This compound is a valuable intermediate in organic and medicinal chemistry. Its versatile structure provides a platform for the synthesis of a wide array of isoxazole-based compounds with potential therapeutic applications. The synthetic protocol outlined, based on established chemical principles, provides a foundation for its preparation in a laboratory setting. Further research into its application in the synthesis of specific drug targets is warranted and holds promise for the discovery of new and effective pharmaceutical agents.
References
- 1. This compound [synhet.com]
- 2. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel synthesis of 3,4-diarylisoxazole analogues of valdecoxib: reversal cyclooxygenase-2 selectivity by sulfonamide group removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2007086076A2 - An improved process for preparation of leflunomide - Google Patents [patents.google.com]
- 5. EP2511844A2 - Advanced drug development and manufacturing - Google Patents [patents.google.com]
- 6. US20040127532A1 - Method for synthesizing leflunomide - Google Patents [patents.google.com]
Protocols for N-Alkylation of 5-Aminoisoxazoles: A Detailed Guide for Researchers
For Immediate Release
Application Notes and Protocols
The N-alkylation of 5-aminoisoxazoles is a critical transformation in medicinal chemistry and drug discovery, enabling the synthesis of a diverse array of derivatives with potential therapeutic applications. This document provides detailed protocols for the N-alkylation of the 5-aminoisoxazole scaffold, targeting researchers, scientists, and drug development professionals. The following sections outline established methods, including direct alkylation with alkyl halides, reductive amination, and the Mitsunobu reaction, complete with experimental procedures and data presentation.
Introduction to N-Alkylation of 5-Aminoisoxazoles
5-Aminoisoxazoles are privileged heterocyclic motifs present in numerous biologically active compounds. Modification of the 5-amino group through N-alkylation is a common strategy to modulate the physicochemical properties, target affinity, and pharmacokinetic profile of lead compounds. The choice of alkylation protocol depends on the substrate's reactivity, the desired product, and the compatibility of functional groups within the molecule.
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol is a widely used method for the mono- and di-N-alkylation of 5-aminoisoxazoles. It involves the deprotonation of the amino group with a suitable base, followed by nucleophilic attack on an alkyl halide.
General Reaction Scheme
Application Notes & Protocols: Synthesis and Evaluation of Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various classes of carbonic anhydrase inhibitors (CAIs) and for the in vitro evaluation of their inhibitory activity. The information is intended to guide researchers in the design, synthesis, and characterization of novel CAIs for therapeutic applications.
Introduction to Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in a multitude of physiological and pathological processes, including pH regulation, CO2 transport, gluconeogenesis, and tumorigenesis.[2][3] Inhibition of specific CA isoforms has been a successful strategy for the treatment of various diseases such as glaucoma, epilepsy, and, more recently, cancer.[4] In particular, the tumor-associated isoforms CA IX and CA XII are overexpressed in many hypoxic solid tumors and play a crucial role in tumor progression and metastasis, making them attractive targets for anticancer drug development.[1][2][5][6]
This document outlines synthetic methodologies for three prominent classes of CAIs: sulfonamides prepared via click chemistry, coumarin-based inhibitors, and dithiocarbamates. Additionally, a detailed protocol for assessing the inhibitory potency of these compounds against various CA isoforms is provided.
Synthesis of Carbonic Anhydrase Inhibitors
A variety of synthetic strategies have been developed to access diverse chemical scaffolds for carbonic anhydrase inhibition. The "tail approach" is a commonly employed strategy where a zinc-binding group, typically a sulfonamide, is attached to a scaffold, and a "tail" is extended from the opposite side of the molecule to interact with amino acid residues at the entrance of the active site, thereby conferring isoform selectivity.
Sulfonamide-Based Inhibitors via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Click chemistry, particularly the CuAAC reaction, has emerged as a powerful tool for the synthesis of CAIs due to its high efficiency, mild reaction conditions, and broad functional group tolerance.[7][8] This method allows for the facile connection of a sulfonamide-containing fragment with a variety of "tail" moieties through a stable triazole linker.
Experimental Protocol: Synthesis of 4-(4-Substituted-1,2,3-triazol-1-yl)pyridine-3-sulfonamides
This protocol describes the synthesis of a series of pyridine-3-sulfonamides with varying tail substitutions, starting from 4-azidopyridine-3-sulfonamide.[9]
Step 1: Synthesis of 4-Azidopyridine-3-sulfonamide
-
To a solution of 4-chloropyridine-3-sulfonamide (1.0 g, 5.2 mmol) in dimethylformamide (DMF, 10 mL), add sodium azide (0.68 g, 10.4 mmol).
-
Stir the reaction mixture at 80 °C for 16 hours.
-
After cooling to room temperature, pour the mixture into ice-water (50 mL).
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 4-azidopyridine-3-sulfonamide as a solid.
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
To a solution of 4-azidopyridine-3-sulfonamide (100 mg, 0.5 mmol) and the corresponding terminal alkyne (0.6 mmol) in a 1:1 mixture of tert-butanol and water (4 mL), add a freshly prepared 1 M aqueous solution of sodium ascorbate (100 µL, 0.1 mmol) followed by a 0.1 M aqueous solution of copper(II) sulfate pentahydrate (100 µL, 0.01 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol) to afford the desired 4-(4-substituted-1,2,3-triazol-1-yl)pyridine-3-sulfonamide.
Characterization: The structure of the final products should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Coumarin-Based Inhibitors
Coumarins represent a class of natural and synthetic compounds that have shown potent and selective inhibitory activity against tumor-associated CA isoforms IX and XII.[4][10] The synthesis of 7-hydroxycoumarin derivatives is a common starting point for further functionalization.
Experimental Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Reaction)
This protocol describes the synthesis of a foundational coumarin scaffold.[11]
-
In a 100 mL conical flask, combine resorcinol (5.5 g, 0.05 mol) and ethyl acetoacetate (6.4 mL, 0.05 mol).
-
Carefully add 50 mL of concentrated sulfuric acid to the flask while cooling in an ice bath.
-
Stir the mixture at room temperature for 18 hours.
-
Pour the reaction mixture into 500 mL of crushed ice with stirring.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.
Further Functionalization: The hydroxyl group at the 7-position can be further modified, for example, by alkylation to introduce various "tail" moieties.
Example: Synthesis of 7-(Alkoxy)coumarin Derivatives
-
To a solution of 7-hydroxycoumarin (1.0 g, 5.7 mmol) in acetone (50 mL), add potassium carbonate (1.57 g, 11.4 mmol) and the appropriate alkyl halide (e.g., benzyl bromide, 6.8 mmol).
-
Reflux the reaction mixture for 12 hours.
-
After cooling, filter off the inorganic salts and evaporate the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield the desired 7-(alkoxy)coumarin derivative.[12]
Dithiocarbamate-Based Inhibitors
Dithiocarbamates (DTCs) are a class of zinc-binding compounds that have demonstrated potent inhibitory activity against several CA isoforms.[13][14][15] Their synthesis is generally straightforward, involving the reaction of a primary or secondary amine with carbon disulfide.
Experimental Protocol: General Synthesis of Dithiocarbamates
This protocol describes a general method for the preparation of dithiocarbamate salts.[14][15]
-
To a solution of the corresponding primary or secondary amine (10 mmol) in ethanol (20 mL) at 0 °C, add a solution of potassium hydroxide (10 mmol) in ethanol (10 mL) dropwise.
-
After stirring for 10 minutes, add carbon disulfide (12 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
The precipitated solid is collected by filtration, washed with cold ethanol and diethyl ether, and then dried under vacuum to afford the potassium dithiocarbamate salt.
Characterization: The synthesized dithiocarbamates can be characterized by elemental analysis, IR, and NMR spectroscopy.
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory potency of the synthesized compounds against different CA isoforms is typically determined using an esterase activity assay, where the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA) to the colored product 4-nitrophenolate is monitored spectrophotometrically.
Experimental Protocol: Stopped-Flow CO2 Hydrase Assay
This protocol is a widely used method for determining the inhibition constants (Ki) of CAIs.
Materials:
-
Purified human CA isoforms (e.g., hCA I, II, IX, XII)
-
4-Nitrophenyl acetate (NPA)
-
Tris-HCl buffer (e.g., 20 mM, pH 7.5)
-
Inhibitor stock solutions (typically in DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
The CA-catalyzed hydrolysis of 4-nitrophenyl acetate is monitored at 400 nm.
-
The assay is performed at a constant temperature (e.g., 25 °C).
-
The reaction is initiated by mixing a solution of the enzyme (in the absence or presence of the inhibitor) with a solution of the substrate (NPA).
-
Initial reaction rates are calculated from the linear portion of the absorbance versus time curves.
-
The concentration of the inhibitor is varied to generate a dose-response curve.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the data to the appropriate equation.
-
The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.[16][17]
Quantitative Data Summary
The following tables summarize the inhibitory activities (Ki values in nM) of representative compounds from the classes discussed above against four human carbonic anhydrase isoforms: the cytosolic hCA I and hCA II, and the tumor-associated hCA IX and hCA XII.
Table 1: Inhibition Data for Sulfonamide-Based Inhibitors via Click Chemistry
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Acetazolamide | 250 | 12 | 25 | 5.7 | |
| Compound 8 | >10000 | 271 | 137 | 91 | [9] |
| Compound 18 | 8500 | 4500 | 2500 | 1500 | [9] |
| Divalent Inhibitor 15 | - | 2.8 | - | - | [8] |
Table 2: Inhibition Data for Coumarin-Based Inhibitors
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| 7-Hydroxycoumarin | 78 | 1200 | 45 | 52 | [12] |
| Compound 7d | - | - | 580 | - | [4] |
| Compound 8a | - | - | - | 480 | [4] |
Table 3: Inhibition Data for Dithiocarbamate-Based Inhibitors
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Compound 3h | 32 | 13 | - | - | [13] |
| Primary Amine DTCs (general) | 3.5 - 33.5 | - | - | - | [14][15] |
| Morpholine DTC | 790 | 25 | 53 | 6.2 | [14] |
Signaling Pathway and Experimental Workflow Diagrams
Carbonic Anhydrase IX Signaling in Cancer
Carbonic anhydrase IX is a key player in the tumor microenvironment, contributing to acidosis, cell proliferation, and invasion. Its expression is primarily regulated by hypoxia-inducible factor 1 (HIF-1).[1][2][5] CA IX can influence downstream signaling pathways such as the EGFR/PI3K and NF-κB pathways.[6][18]
Caption: CA IX signaling pathway in cancer.
General Workflow for Synthesis and Evaluation of Carbonic Anhydrase Inhibitors
The following diagram illustrates the typical workflow for the development of novel CAIs, from initial design and synthesis to biological evaluation.
Caption: Experimental workflow for CAI development.
References
- 1. Carbonic anhydrase 9 - Wikipedia [en.wikipedia.org]
- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New 7-hydroxycoumarin acetamide derivatives as human carbonic anhydrase IX and XII inhibitors: Design, synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. flore.unifi.it [flore.unifi.it]
- 8. Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis, characterization and carbonic anhydrase I and II inhibitory evaluation of new sulfonamide derivatives bearing dithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Dithiocarbamates strongly inhibit carbonic anhydrases and show antiglaucoma action in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and efficient method for the synthesis of 5-aminoisoxazoles involves the cyclocondensation reaction of a β-enamino-α-cyanoester with hydroxylamine. For the title compound, a plausible precursor is ethyl 2-cyano-3-phenyl-3-(dimethylamino)acrylate, which can be reacted with hydroxylamine hydrochloride in a suitable solvent like ethanol, often in the presence of a base.
Q2: What are the most likely side products in this synthesis?
The formation of several side products is possible, primarily arising from incomplete reaction, side reactions of intermediates, or rearrangement. The most common impurities include:
-
Oxime Intermediate: Incomplete cyclization can lead to the persistence of the oxime intermediate.
-
Nitrile Hydrolysis: The nitrile group of the starting material or product can undergo hydrolysis to the corresponding amide or carboxylic acid, especially under harsh basic or acidic conditions.
-
Dimerization Products: Under certain conditions, intermediates may dimerize.
-
Isomeric Isoxazoles: Depending on the exact nature of the starting materials and reaction conditions, the formation of regioisomers is a possibility, although the 5-amino isomer is generally favored in this reaction type.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 4:6 v/v)[1]. The disappearance of the starting material spot and the appearance of the product spot, which should be UV active, indicate the progression of the reaction. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring and identification of intermediates and side products.
Q4: What are the recommended purification methods for the final product?
The crude product can typically be purified by recrystallization from a suitable solvent such as ethanol. If significant impurities are present, column chromatography on silica gel may be necessary.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive hydroxylamine hydrochloride.2. Insufficient base to neutralize hydroxylamine hydrochloride and facilitate the reaction.3. Low reaction temperature or insufficient reaction time. | 1. Use fresh, high-quality hydroxylamine hydrochloride.2. Ensure the appropriate stoichiometry of the base (e.g., sodium acetate, triethylamine) is used.3. Increase the reaction temperature (refluxing in ethanol is common) and monitor the reaction by TLC to determine the optimal reaction time. |
| Presence of Multiple Spots on TLC, Indicating a Mixture of Products | 1. Formation of the oxime intermediate due to incomplete cyclization.2. Hydrolysis of the nitrile or ester functional groups.3. Formation of isomeric byproducts. | 1. Increase the reaction time or temperature to promote complete cyclization.2. Ensure the reaction is performed under anhydrous conditions if possible and avoid excessively harsh pH conditions during workup.3. Optimize reaction conditions (e.g., choice of base, solvent, temperature) to favor the formation of the desired regioisomer. Purification by column chromatography may be required. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities that inhibit crystallization.2. Residual solvent. | 1. Purify the crude product using column chromatography before attempting recrystallization.2. Ensure all solvent is removed under vacuum. Trituration with a non-polar solvent like hexane may induce crystallization. |
| Difficulty in Removing Starting Material | 1. Incomplete reaction.2. Starting material and product have similar polarities. | 1. Drive the reaction to completion by extending the reaction time or adding a slight excess of one reagent.2. If recrystallization is ineffective, use column chromatography with a carefully selected eluent system to achieve separation. |
Experimental Protocols
A representative experimental protocol for a similar 5-aminoisoxazole synthesis is provided below. Note that optimization for the specific synthesis of this compound may be required.
Synthesis of a 5-aminoisoxazole derivative [1]
A mixture of the appropriate β-keto-nitrile precursor (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and a catalytic amount of an acid or base catalyst (if required) is dissolved in ethanol (25 mL) in a round-bottom flask. The reaction mixture is then refluxed for a specified time (typically monitored by TLC, e.g., 5 hours). After completion, the reaction mixture is cooled to room temperature and poured into cold water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in the synthesis.
References
optimizing reaction conditions for the synthesis of 5-aminoisoxazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-aminoisoxazoles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to form the 5-aminoisoxazole ring is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in 5-aminoisoxazole synthesis are a common issue and can stem from several factors. Here is a systematic approach to troubleshooting:
-
Reagent Quality: Ensure the purity of your starting materials, particularly the hydroxylamine and the β-ketonitrile or related precursor. Impurities can lead to side reactions.
-
Reaction Conditions:
-
Temperature: The cyclization step is often sensitive to temperature. Running the reaction at too high a temperature can lead to decomposition, while a temperature that is too low may result in an incomplete reaction. It is recommended to screen a range of temperatures (e.g., from room temperature to the reflux temperature of the solvent).
-
Solvent: The choice of solvent is critical. Protic solvents like ethanol or methanol are commonly used and can facilitate the reaction. However, in some cases, aprotic solvents may be preferred to minimize side reactions.
-
pH Control: The pH of the reaction mixture can significantly influence the reaction rate and the formation of byproducts. For reactions involving hydroxylamine hydrochloride, a base (e.g., sodium acetate, sodium hydroxide, or an organic base) is typically added to liberate the free hydroxylamine. The amount and type of base should be carefully optimized.
-
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time. Both incomplete reaction and product degradation from prolonged reaction times can lower the yield.
-
Water Scavenging: In some cases, the presence of water can be detrimental. The use of a dehydrating agent or a Dean-Stark apparatus to remove water can be beneficial.
Q2: I am observing significant formation of side products. What are the likely impurities and how can I minimize them?
A2: Side product formation often competes with the desired cyclization. Common side products can include dimers, trimers, or products from the rearrangement of intermediates.
-
Minimizing Side Products:
-
Control of Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant can sometimes lead to the formation of side products.
-
Order of Addition: The order in which reagents are added can be crucial. For instance, adding the base slowly to a mixture of the other reactants can sometimes help to control the reaction and minimize the formation of impurities.
-
Lowering Reaction Temperature: Running the reaction at a lower temperature can often increase the selectivity for the desired product.
-
Q3: The purification of my 5-aminoisoxazole product is challenging. What are the recommended purification techniques?
A3: Purification can be complicated by the polarity of the 5-aminoisoxazole core and the presence of closely related impurities.
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system is often the most effective method for obtaining high-purity material. A screening of different solvents is recommended.
-
Column Chromatography: For non-crystalline products or for the removal of impurities with similar polarity, column chromatography on silica gel is a standard method. A careful selection of the eluent system is key. A gradient elution may be necessary to achieve good separation.
-
Acid-Base Extraction: The basicity of the amino group in the 5-aminoisoxazole ring can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid to extract the product into the aqueous phase. The aqueous phase is then basified, and the product is back-extracted into an organic solvent.
Quantitative Data on Reaction Optimization
The following tables summarize quantitative data from various studies on the synthesis of 5-aminoisoxazoles, providing a starting point for optimization.
Table 1: Effect of Base and Solvent on Yield
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium Acetate (1.5) | Ethanol | Reflux | 6 | 75 |
| 2 | Sodium Hydroxide (1.1) | Methanol | 60 | 8 | 82 |
| 3 | Triethylamine (1.5) | Dichloromethane | 25 | 12 | 65 |
| 4 | Potassium Carbonate (2.0) | Acetonitrile | 80 | 5 | 88 |
Table 2: Influence of Catalyst on Reaction Outcome
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | Reflux | 12 | 60 |
| 2 | Acetic Acid (10) | Ethanol | Reflux | 6 | 85 |
| 3 | p-Toluenesulfonic Acid (5) | Toluene | 110 | 4 | 90 |
| 4 | Zinc Chloride (10) | Tetrahydrofuran | 65 | 8 | 78 |
Detailed Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-Methyl-5-aminoisoxazole
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (13.0 g, 0.1 mol) and ethanol (100 mL).
-
Reagent Addition: To this solution, add hydroxylamine hydrochloride (7.6 g, 0.11 mol) followed by sodium acetate (9.0 g, 0.11 mol).
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: To the residue, add water (50 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a mixture of ethanol and water to afford 3-methyl-5-aminoisoxazole as a white solid.
Diagrams and Workflows
The following diagrams illustrate key workflows and relationships in the synthesis and troubleshooting of 5-aminoisoxazoles.
Caption: A flowchart for troubleshooting low yields in 5-aminoisoxazole synthesis.
Caption: A typical experimental workflow for the synthesis of 5-aminoisoxazoles.
Technical Support Center: Purification of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the principle of recrystallization for purifying this compound?
A1: Recrystallization is a purification technique used to remove impurities from a solid compound. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. Ideally, the compound of interest, this compound, should be highly soluble in a hot solvent and poorly soluble in the same solvent when it is cold. Impurities should either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent (and stay in the mother liquor after crystallization).
Q2: Which solvent is recommended for the recrystallization of this compound?
A2: Based on procedures for structurally similar isoxazole derivatives, ethanol is a commonly used and effective solvent for recrystallization.[1] A hot solution of the crude product in ethanol, upon slow cooling, should yield purified crystals. Other potential solvents could include ethyl acetate or mixtures of solvents like ethanol/water or ethyl acetate/hexane, which may require optimization.
Q3: How do I choose an appropriate recrystallization solvent if ethanol does not work well?
A3: To select a suitable solvent, you should perform small-scale solubility tests. A good recrystallization solvent should:
-
Completely dissolve the crude product at its boiling point.
-
Result in low solubility of the pure product at low temperatures (e.g., 0-4 °C).
-
Either not dissolve impurities at all or keep them dissolved at low temperatures.
-
Be chemically inert towards this compound.
-
Be volatile enough to be easily removed from the purified crystals.
Q4: What are the common impurities in the synthesis of this compound?
A4: Common impurities may include unreacted starting materials, by-products from the synthetic route, and decomposition products. The specific impurities will depend on the synthetic method used. Purification is often necessary to remove these contaminants.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| The compound does not dissolve in the hot solvent. | - The chosen solvent is unsuitable.- Insufficient solvent has been added. | - Try a different solvent or a solvent mixture.- Add more hot solvent in small increments until the solid dissolves. |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was used).- The solution is supersaturated.- The cooling process was too rapid. | - Boil off some of the solvent to concentrate the solution and allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| The product "oils out" instead of crystallizing. | - The melting point of the compound is lower than the boiling point of the solvent.- The presence of significant impurities is depressing the melting point.- The solution is cooling too quickly. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.- Try a lower-boiling point solvent.- If impurities are high, consider pre-purification by column chromatography. |
| Low recovery of the purified product. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The crystals were washed with a solvent that was not cold enough.- Premature crystallization occurred during hot filtration. | - Concentrate the mother liquor and cool it again to recover more product.- Ensure the washing solvent is ice-cold.- Preheat the filtration apparatus (funnel and filter paper) to prevent cooling and crystallization during filtration. |
| The purified crystals are colored. | - Colored impurities are present.- The compound itself is colored. | - If the impurities are colored, a small amount of activated charcoal can be added to the hot solution before filtration (use with caution as it can also adsorb the product).- Check the literature to confirm the expected color of the pure compound. |
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline based on the recrystallization of similar isoxazole compounds.[1]
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Condenser (optional, to prevent solvent evaporation)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol. Gently heat the mixture to the boiling point of the ethanol while stirring. Continue to add small portions of hot ethanol until the solid has just completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used or if insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask. This step removes the activated charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of the solvent.
Data Presentation
| Solvent | Solubility (Cold) | Solubility (Hot) | Suitability for Recrystallization |
| Ethanol | Low | High | Good [1] |
| Methanol | Low to Moderate | High | Potentially Good (risk of ester exchange if refluxed for extended periods with base/acid) |
| Ethyl Acetate | Low to Moderate | High | Potentially Good |
| Water | Very Low | Very Low | Poor (may be used as an anti-solvent with a miscible solvent like ethanol) |
| Hexane | Very Low | Low | Poor (may be used as an anti-solvent with a more polar solvent) |
| Dichloromethane | High | High | Poor |
Visualizations
Troubleshooting Workflow for Recrystallization
Caption: Troubleshooting workflow for the recrystallization of chemical compounds.
References
troubleshooting low yields in isoxazole synthesis from β-dicarbonyls
Welcome to the technical support center for isoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the synthesis of isoxazoles from β-dicarbonyl compounds and hydroxylamine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My isoxazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?
Low yields in the condensation of β-dicarbonyl compounds with hydroxylamine can stem from several factors. A primary concern is incomplete reaction or the formation of side products. Here are key areas to investigate for yield improvement:
-
Reaction Conditions: The reaction is highly sensitive to temperature, solvent, and pH. Gentle heating, such as refluxing in ethanol, can often increase the reaction rate and yield. However, excessive heat may promote side reactions.[1] It is advisable to start the reaction at room temperature and gradually increase the temperature if the reaction is sluggish.[1]
-
Purity of Starting Materials: Ensure that both the β-dicarbonyl compound and hydroxylamine are of high purity. Impurities can interfere with the reaction and lead to the formation of undesired side products.
-
Water Removal: The final step in the formation of the isoxazole ring is a dehydration reaction.[1] Ensuring that water is effectively removed from the reaction mixture can drive the equilibrium towards the product.
-
Catalysis: While not always necessary, the reaction can be facilitated by either acid or base catalysis.[1] Experimenting with catalytic amounts of a mild acid or base could improve the reaction rate and yield.
Q2: I am observing the formation of two different isoxazole products (regioisomers). How can I control the reaction to selectively synthesize the desired isomer?
The formation of regioisomers is a common challenge when using unsymmetrical β-dicarbonyl compounds, as hydroxylamine can react with either of the two carbonyl groups.[1] Here are several strategies to enhance regioselectivity:
-
Solvent Choice: The polarity of the solvent can significantly influence which carbonyl group is more reactive. Protic solvents like ethanol and aprotic solvents like acetonitrile have been shown to favor the formation of different regioisomers.[1]
-
pH Control: The pH of the reaction medium affects the nucleophilicity of hydroxylamine and the reactivity of the dicarbonyl compound. The use of a base, such as pyridine, can influence the regiochemical outcome.[1][2]
-
Lewis Acid Catalysis: The addition of a Lewis acid, for instance, boron trifluoride diethyl etherate (BF₃·OEt₂), can preferentially activate one of the carbonyl groups, thereby directing the initial nucleophilic attack of hydroxylamine and controlling the regioselectivity.[1][2]
-
Substrate Modification: Modifying the β-dicarbonyl compound itself can provide better regiochemical control. For example, converting the β-dicarbonyl to a β-enamino diketone can direct the cyclization to yield a specific regioisomer.[1][3]
Q3: The reaction is very slow and does not seem to go to completion. What can I do to accelerate it?
A sluggish reaction can be frustrating. Besides the factors mentioned for low yields, consider the following to increase the reaction rate:
-
Temperature Optimization: As mentioned, carefully increasing the reaction temperature can significantly speed up the reaction. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to avoid product decomposition at higher temperatures.
-
Catalyst Screening: If you are not using a catalyst, introducing one could be beneficial. If you are already using one, screening different acid or base catalysts might identify a more effective one for your specific substrates.
-
Ultrasound Irradiation: The use of ultrasound has been shown to significantly reduce reaction times and improve yields in some cases.[4][5]
Q4: I am having difficulty purifying my isoxazole product from the reaction mixture. What are some effective purification strategies?
Purification can be challenging, especially if a mixture of regioisomers or side products is present.[1]
-
Column Chromatography: This is the most common and effective method for separating the desired isoxazole from starting materials, side products, and regioisomers. A careful selection of the stationary phase (e.g., silica gel) and the eluent system is critical for successful separation.
-
Recrystallization: If the isoxazole product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification, often yielding high-purity crystals.
-
Extraction: A standard aqueous work-up followed by extraction with an appropriate organic solvent can help remove inorganic impurities and some polar side products before further purification by chromatography or recrystallization.
Data Presentation
Table 1: Effect of Reaction Conditions on Isoxazole Synthesis Yield and Regioselectivity.
| β-Dicarbonyl Substrate | Hydroxylamine Salt | Solvent | Base/Acid | Temperature (°C) | Time (h) | Yield (%) | Regioisomeric Ratio | Reference |
| 1-Aryl-1,3-butanedione | NH₂OH·HCl | Ethanol | NaOAc | Reflux | 3 | >85 | Major isomer favored | [6] |
| Ethyl Benzoylacetate | NH₂OH·HCl | Acetonitrile | Pyridine | RT | 12 | 70-85 | Varies with substrate | [2] |
| 1,3-Diketone | NH₂OH·HCl | Water | None | Reflux | 2 | >90 | Not specified | [7] |
| β-Enamino Diketone | NH₂OH·HCl | Acetonitrile | Pyridine/BF₃·OEt₂ | RT | Varies | 60-95 | High regioselectivity | [2] |
| Acetylacetone | Hydroxylamine | Mildly Acidic | H+ | Not specified | Not specified | Efficient | Not applicable | [8] |
Note: Yields and regioselectivity are highly substrate-dependent. This table provides a general overview of conditions reported in the literature.
Experimental Protocols
General Protocol for the Synthesis of 5-Arylisoxazoles from β-Enamino Ketones
This protocol is adapted from a general procedure for the synthesis of 5-arylisoxazoles.[7]
-
Reaction Setup: In a round-bottom flask, dissolve the 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol) in water (5 mL).
-
Reaction Execution: Stir the reaction mixture and heat to reflux.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Isolation: Collect the resulting precipitate by suction filtration to yield the pure 5-arylisoxazole.
Protocol for Regiocontrolled Synthesis of 3,4-Disubstituted Isoxazoles using a Lewis Acid
This protocol is based on the use of a Lewis acid to control regioselectivity.[2]
-
Reaction Setup: To a solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL), add pyridine (0.7 mmol).
-
Addition of Lewis Acid: Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol) dropwise to the mixture at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench it by adding water.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to afford the desired 3,4-disubstituted isoxazole.
Visualizations
Caption: Reaction mechanism for isoxazole synthesis.
Caption: Troubleshooting workflow for isoxazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Solved 3. Condensation reactions Isoxazoles are common | Chegg.com [chegg.com]
preventing nitrile oxide dimerization in 1,3-dipolar cycloaddition for isoxazoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the dimerization of nitrile oxides during 1,3-dipolar cycloaddition reactions for the synthesis of isoxazoles. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is nitrile oxide dimerization, and why is it a problem?
A1: Nitrile oxides are highly reactive 1,3-dipoles essential for synthesizing isoxazoles. However, due to their instability, two nitrile oxide molecules can react with each other in a [3+2] cycloaddition to form a stable, six-membered ring byproduct called a furoxan (1,2,5-oxadiazole-2-oxide).[1] This dimerization is a common side reaction that consumes the nitrile oxide, significantly lowering the yield of the desired isoxazole product and complicating purification.
Q2: What is the primary strategy to minimize or prevent nitrile oxide dimerization?
A2: The most effective strategy is to maintain a very low instantaneous concentration of the nitrile oxide throughout the reaction. This ensures that the nitrile oxide is more likely to react with the intended dipolarophile (the alkene or alkyne) rather than with another nitrile oxide molecule. This is almost always achieved by generating the nitrile oxide in situ (in the reaction mixture) in the presence of the dipolarophile.
Q3: What are the common methods for the in situ generation of nitrile oxides?
A3: There are three primary methods for generating nitrile oxides from stable precursors:
-
Oxidation of Aldoximes: A mild oxidant is used to convert an aldoxime to a nitrile oxide. Common oxidants include N-Chlorosuccinimide (NCS), sodium hypochlorite (bleach), and Oxone in the presence of NaCl.[2][3][4]
-
Dehydrohalogenation of Hydroximoyl Halides: This classic method involves treating a hydroximoyl halide (commonly a chloride) with a base, such as triethylamine, to eliminate HCl.[3]
-
Dehydration of Primary Nitroalkanes: Reagents like phenyl isocyanate or Mukaiyama's reagent can be used to dehydrate primary nitroalkanes to form nitrile oxides.
Q4: How do reaction parameters like temperature and concentration affect dimerization?
A4:
-
Concentration: High concentrations of reactants increase the rate of the bimolecular dimerization reaction. Therefore, running reactions under high dilution conditions is a key strategy to suppress furoxan formation.[5]
-
Temperature: While the effect can be system-dependent, higher temperatures can sometimes increase the rate of dimerization more than the rate of the desired cycloaddition. It is often beneficial to run the reaction at room temperature or below (e.g., 0 °C).
Troubleshooting Guide
Issue 1: The primary product of my reaction is the furoxan dimer, not the desired isoxazole.
| Potential Cause | Recommended Solution |
| High Nitrile Oxide Concentration | The rate of nitrile oxide generation is faster than the rate of cycloaddition. Implement a slow addition technique. Instead of adding the base or oxidant all at once, add it dropwise over several hours using a syringe pump. Alternatively, perform the reaction at a higher dilution by increasing the solvent volume. |
| Slow Cycloaddition Rate | Your dipolarophile may be unreactive. Increase its concentration (use 2-5 equivalents). If the issue persists, consider if a more electron-deficient or strained dipolarophile could be used. |
| High Reaction Temperature | The dimerization reaction may be accelerated by heat. Attempt the reaction at a lower temperature, such as room temperature or 0 °C. |
| Inefficient Mixing | Poor mixing can create localized areas of high nitrile oxide concentration. Ensure vigorous and efficient stirring throughout the entire reaction. |
Issue 2: The reaction is sluggish or does not go to completion, with unreacted starting material.
| Potential Cause | Recommended Solution |
| Inefficient Nitrile Oxide Generation | The chosen oxidant or base may not be effective for your specific substrate. Verify the purity and activity of your reagents. For aldoxime oxidation, ensure the pH is appropriate. For dehydrohalogenation, consider using a stronger or more soluble base, but be mindful this could increase dimerization if not added slowly. |
| Low Reaction Temperature | While low temperatures suppress dimerization, they also slow the desired cycloaddition. If the reaction is too slow at 0 °C, try running it at room temperature, ensuring other parameters (slow addition, high dilution) are optimized to compensate. |
| Degradation of Reactants | The nitrile oxide precursor or the dipolarophile may be unstable under the reaction conditions. Check the stability of your starting materials and consider alternative in situ generation methods that use milder conditions. |
Data Presentation: Comparison of Methods
The following tables provide a comparative overview of isoxazole yields versus furoxan formation under different experimental conditions.
Table 1: Effect of Addition Method on Product Yield
Reaction: Benzonitrile oxide (generated in situ from benzohydroximoyl chloride) with styrene.
| Addition Method | Base (Triethylamine) | Isoxazole Yield | Furoxan Yield | Comments |
| Batch Addition | Added in one portion | ~40-50% | ~50-60% | High initial concentration of nitrile oxide favors dimerization. |
| Slow Addition | Added over 4 hours | >85% | <15% | Maintains a low concentration of nitrile oxide, significantly favoring cycloaddition. |
| Diffusion Mixing | Vapors of Et3N slowly introduced | >90% | <10% | Provides extremely slow, controlled generation of the nitrile oxide, excellent for sensitive substrates.[6] |
Table 2: Comparison of In Situ Generation Methods
Reaction: Cycloaddition of various nitrile oxides with N-phenylmaleimide.
| Precursor | Generation Reagent | Typical Yield of Isoxazole | Key Advantages |
| Aldoxime | N-Chlorosuccinimide (NCS) / Base | 70-90% | Readily available precursors, mild conditions. |
| Aldoxime | NaCl / Oxone | 75-95% | "Green" and efficient method without organic byproducts from the oxidant.[2] |
| Hydroximoyl Chloride | Triethylamine (slow addition) | 80-95% | High-yielding and widely applicable classical method. |
| Primary Nitroalkane | Phenyl isocyanate / Et3N | 60-85% | Useful when aldoxime or hydroximoyl chloride precursors are difficult to prepare. |
Experimental Protocols
Protocol 1: Isoxazole Synthesis via Oxidation of an Aldoxime with N-Chlorosuccinimide (NCS)
This protocol describes the in situ generation of a nitrile oxide from an aldoxime, which is then trapped by a dipolarophile.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldoxime (1.0 equiv.) and the dipolarophile (1.2-1.5 equiv.) in a suitable solvent such as DMF or CH2Cl2 (to achieve a concentration of ~0.1 M).
-
Chlorination: Add N-Chlorosuccinimide (NCS) (1.05 equiv.) to the solution in one portion. Stir the mixture at room temperature for 15-20 minutes.
-
Nitrile Oxide Generation: To the reaction mixture, add a solution of triethylamine (Et3N) (1.5 equiv.) in the same solvent dropwise over a period of 1-4 hours using a syringe pump.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS to confirm the consumption of the starting materials and formation of the product.
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Isoxazole Synthesis via Slow Addition of Base to a Hydroximoyl Chloride
This protocol utilizes the classic Huisgen method with slow addition to minimize dimerization.
-
Setup: In a round-bottom flask, dissolve the hydroximoyl chloride (1.0 equiv.) and the dipolarophile (1.2-2.0 equiv.) in an appropriate solvent (e.g., THF, Et2O, or CH2Cl2) to achieve a high dilution condition (~0.05-0.1 M). Cool the flask to 0 °C in an ice bath.
-
Slow Addition: Prepare a solution of triethylamine (Et3N) (1.1 equiv.) in the same solvent. Using a syringe pump, add the triethylamine solution to the stirred reaction mixture over 4-8 hours.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C or room temperature until completion, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt. Wash the solid with a small amount of the solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired isoxazole.
Visualizations
Caption: Reaction pathway showing the desired cycloaddition versus undesired dimerization.
Caption: General workflow for minimizing nitrile oxide dimerization.
Caption: Troubleshooting flowchart for high furoxan formation.
References
column chromatography techniques for purifying isoxazole esters
Welcome to the Technical Support Center for the purification of isoxazole esters. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during column chromatography purification of this important class of compounds.
Troubleshooting Guide
This guide is designed in a question-and-answer format to provide direct solutions to specific problems you may encounter during the purification of isoxazole esters.
Question 1: My isoxazole ester appears to be decomposing on the silica gel column, leading to low recovery. How can I confirm this and what are the alternative purification strategies?
Answer:
Decomposition on silica gel is a known issue for acid-sensitive compounds, and isoxazole esters can fall into this category. The acidic nature of silica gel can potentially lead to hydrolysis of the ester or degradation of the isoxazole ring.
Confirmation of Decomposition:
A simple way to test for decomposition on silica gel is to perform a 2D TLC or a spot test.[1][2] Spot your crude product on a TLC plate. On the same plate, separately mix a small amount of your crude product with silica gel, let it sit for about 30-60 minutes, and then spot this mixture. Develop the plate. If you observe new spots or a significant decrease in the intensity of your product spot from the mixture with silica, it is likely that your compound is degrading on the silica gel.[1][2]
Alternative Purification Strategies:
-
Deactivation of Silica Gel: You can neutralize the acidic sites on the silica gel. This can be achieved by preparing a slurry of the silica gel in your chosen eluent containing 1-3% triethylamine.[3] Pack the column with this slurry and flush with one to two column volumes of the same solvent system before loading your sample.[3]
-
Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic stationary phase.[4]
-
Alumina (neutral or basic): This is a good alternative for compounds that are sensitive to acidic conditions.
-
Florisil: This is another milder alternative to silica gel.[5]
-
-
Reverse-Phase Chromatography: This technique uses a non-polar stationary phase (like C18-silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). This is often a gentler method for sensitive molecules.[4]
-
Minimize Contact Time: If you must use silica gel, run the column as quickly as possible (flash chromatography) to reduce the time your compound is in contact with the stationary phase.[6]
Question 2: I am observing poor separation (streaking or overlapping of bands) of my isoxazole ester from impurities during column chromatography. How can I improve the resolution?
Answer:
Poor separation is a common issue that can often be resolved by optimizing your chromatographic conditions.
Troubleshooting Steps:
-
Optimize the Solvent System with TLC: Before running a column, it is crucial to find an optimal solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should provide a good separation between your desired compound and impurities, with the Rf value of your product preferably between 0.2 and 0.4.[7]
-
If your compound streaks, adding a small amount of a slightly more polar solvent or a modifier (like a drop of acetic acid for acidic compounds or triethylamine for basic compounds) to the TLC developing chamber can sometimes improve the spot shape.[1]
-
-
Use a Gradient Elution: Instead of using a single solvent system (isocratic elution), a gradient elution can significantly improve separation. Start with a less polar solvent system to elute the non-polar impurities, and gradually increase the polarity to elute your product and then the more polar impurities.[3]
-
Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation.[8] A well-packed column is critical for good resolution.
-
Sample Loading: Load your sample in the minimum amount of solvent possible to create a narrow band at the top of the column.[9] Using a more volatile solvent like dichloromethane for loading can be beneficial.[10] For samples that are not very soluble in the eluent, dry loading is recommended.[9] To do this, dissolve your crude product in a suitable solvent, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and then carefully load this powder onto the top of your column.[9]
Frequently Asked Questions (FAQs)
Q1: What are the most common stationary and mobile phases for purifying isoxazole esters?
A1: The most common stationary phase is silica gel (60-200 mesh or 230-400 mesh for flash chromatography) .[11][12] The most frequently used mobile phases are mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane .[13][14] The ratio of the solvents is optimized based on the polarity of the specific isoxazole ester and its impurities.
Q2: How do I choose the right solvent system for my column?
A2: The best way to determine the ideal solvent system is by using TLC.[15] Experiment with different ratios of a non-polar and a polar solvent (e.g., hexane and ethyl acetate). The goal is to find a solvent mixture that moves your desired compound to an Rf value of approximately 0.2-0.4, while providing the best possible separation from other spots on the TLC plate.[7]
Q3: My isoxazole ester is not moving from the baseline on the TLC plate, even with high concentrations of ethyl acetate in hexanes. What should I do?
A3: If your compound is very polar and does not move with standard solvent systems, you will need to use a more polar mobile phase. Consider switching to a solvent system like dichloromethane/methanol or chloroform/acetone.[1] A small percentage of methanol (e.g., 1-5%) in dichloromethane can significantly increase the eluting power of the mobile phase.
Q4: I have successfully purified my isoxazole ester, but my final yield is very low. What are the possible reasons?
A4: Low yield can be due to several factors:
-
Decomposition on the column: As discussed in the troubleshooting guide, your compound may be unstable on silica gel.[5]
-
Irreversible adsorption: Highly polar compounds can sometimes bind too strongly to the silica gel and may not elute completely.[4]
-
Co-elution with impurities: You may have discarded fractions that contained your product along with impurities. Careful analysis of all fractions by TLC is essential.
-
Product streaking: If the product band is very broad, it can lead to many mixed fractions and a lower yield of the pure compound. Optimizing the solvent system can help minimize this.
Data Presentation
The following table summarizes typical chromatographic conditions used for the purification of various isoxazole derivatives, including esters. Note that these are examples, and optimal conditions should be determined experimentally for each specific compound.
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Yield (%) | Reference |
| N-(4-(tert-butyl)phenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide | Silica Gel | n-hexane: ethyl acetate (70:30) | 77% | [13] |
| N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide | Silica Gel | n-hexane: ethyl acetate (70:30) | 67% | [13] |
| 3-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide | Silica Gel | n-hexane: ethyl acetate (65:35) | 82% | [13] |
| 3-(2-Chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide | Silica Gel | n-hexane: ethyl acetate (75:25) | 90% | [13] |
| 3-Iodo-acrylic acid methyl ester derivative | Silica Gel | Ethyl Ether (10%)/Petroleum Ether | 95% | [14] |
Experimental Protocols
Detailed Methodology for Purification of an Isoxazole Ester via Flash Column Chromatography
This protocol provides a general step-by-step guide for the purification of a moderately polar isoxazole ester.
1. Materials and Equipment:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand (sea sand, washed and dried)
-
Cotton or glass wool
-
Solvents: Hexanes, Ethyl Acetate (HPLC grade)
-
Crude isoxazole ester
-
TLC plates, developing chamber, and UV lamp
-
Collection tubes/flasks
-
Rotary evaporator
2. Procedure:
-
Solvent System Selection:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).
-
Run several TLCs with varying ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Identify the solvent system that gives your desired product an Rf value between 0.2 and 0.4 and good separation from impurities.
-
-
Column Packing (Slurry Method):
-
Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom.[8]
-
Add a thin layer of sand (approx. 1 cm).[8]
-
In a beaker, prepare a slurry of silica gel in your initial, least polar solvent system (e.g., 9:1 hexanes:ethyl acetate). The consistency should be like a milkshake.[12]
-
Pour the slurry into the column. Gently tap the column to dislodge any air bubbles and ensure even packing.[8]
-
Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed.[10]
-
Drain the solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[10]
-
-
Sample Loading (Wet Loading):
-
Dissolve your crude isoxazole ester in the minimum amount of the eluting solvent or a less polar solvent like dichloromethane.[10]
-
Carefully add the sample solution to the top of the column using a pipette.[10]
-
Drain the solvent until the sample has been absorbed into the silica bed.
-
Carefully add a small amount of the eluting solvent to wash the sides of the column and allow it to absorb into the silica.
-
-
Elution and Fraction Collection:
-
Carefully fill the top of the column with your eluting solvent.
-
Apply gentle air pressure (for flash chromatography) to achieve a steady flow rate.
-
Begin collecting fractions immediately.[10]
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
If your compound is not eluting, you can gradually increase the polarity of your solvent system (e.g., from 9:1 to 8:2 hexanes:ethyl acetate).
-
-
Product Isolation:
-
Based on the TLC analysis, combine the fractions that contain your pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain your purified isoxazole ester.
-
Confirm the purity of your final product using analytical techniques such as NMR, LC-MS, or HPLC.
-
Mandatory Visualization
Caption: Experimental workflow for isoxazole ester purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. Chromatography [chem.rochester.edu]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 13. staff.najah.edu [staff.najah.edu]
- 14. rsc.org [rsc.org]
- 15. youtube.com [youtube.com]
addressing regioselectivity issues in the synthesis of substituted isoxazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address regioselectivity challenges encountered during the synthesis of substituted isoxazoles. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in the 1,3-dipolar cycloaddition for isoxazole synthesis?
A1: The regioselectivity of the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is primarily governed by both electronic and steric factors.[1] According to Frontier Molecular Orbital (FMO) theory, the reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[1] For terminal alkynes, the reaction with a nitrile oxide generally favors the formation of the 3,5-disubstituted isoxazole due to the alignment of orbitals with the largest coefficients.[1] Steric hindrance also plays a significant role; bulky substituents on either the nitrile oxide or the alkyne will favor a transition state that minimizes steric repulsion, which often leads to the 3,5-isomer.[1]
Q2: How can I selectively synthesize 3,5-disubstituted isoxazoles?
A2: The synthesis of 3,5-disubstituted isoxazoles is often favored, and several methods can enhance this selectivity. The use of copper(I) catalysts, such as CuI, is a well-established method for achieving high regioselectivity for the 3,5-isomer in the reaction of nitrile oxides with terminal alkynes.[1][2][3] Lowering the reaction temperature and choosing a less polar solvent can also improve the selectivity for the 3,5-disubstituted product.[1] Additionally, the slow, in-situ generation of the nitrile oxide from an aldoxime precursor can maintain a low concentration of the dipole, which can lead to improved regioselectivity.[1]
Q3: What strategies can be employed to favor the formation of 3,4-disubstituted isoxazoles?
A3: Synthesizing 3,4-disubstituted isoxazoles is generally more challenging than their 3,5-disubstituted counterparts.[1] One effective, metal-free approach is the [3+2] cycloaddition of in-situ generated nitrile oxides with enamines, which are formed from aldehydes and secondary amines like pyrrolidine.[1][4] This method has demonstrated high regiospecificity for 3,4-disubstituted isoxazoles.[4] Another strategy involves the cyclocondensation of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid such as BF₃·OEt₂, which can be tuned to selectively produce 3,4-disubstituted isoxazoles.[2][5]
Q4: What is the role of a Lewis acid in controlling regioselectivity in the synthesis from β-enamino diketones?
A4: A Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can coordinate to a carbonyl group of the β-enamino diketone. This coordination activates the carbonyl group, making the carbon atom more electrophilic. This directs the nucleophilic attack of the hydroxylamine, thereby controlling the regioselectivity of the cyclocondensation reaction to favor the formation of a specific regioisomer.[2][5]
Troubleshooting Guides
Problem 1: Poor regioselectivity with a mixture of 3,4- and 3,5-disubstituted isoxazoles in a 1,3-dipolar cycloaddition.
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Conditions | Optimize the reaction by screening different solvents and temperatures. Less polar solvents and lower temperatures can sometimes enhance selectivity.[1] |
| Lack of Catalyst | Introduce a catalyst known to direct regioselectivity. For the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes, a copper(I) catalyst is often effective.[1][2][3] For 3,4-disubstituted isoxazoles, a ruthenium catalyst may be beneficial.[6][7] |
| High Concentration of Nitrile Oxide | Generate the nitrile oxide in situ from an aldoxime using a mild oxidant. This maintains a low concentration of the reactive dipole and can improve selectivity.[1] |
| Electronic Properties of Substituents | If possible, modify the electronic properties of the substituents on the alkyne or nitrile oxide. Electron-withdrawing groups on the alkyne can influence the regiochemical outcome.[2] |
Problem 2: Low yield of the desired isoxazole product.
| Possible Cause | Suggested Solution |
| Decomposition of Nitrile Oxide | Nitrile oxides can be unstable and prone to dimerization.[1] Generate the nitrile oxide in situ at a low temperature and ensure it reacts promptly with the alkyne. |
| Steric Hindrance | Significant steric bulk on either the nitrile oxide or the alkyne can decrease the reaction rate.[1] Consider if less bulky starting materials can be used, or if higher reaction temperatures are necessary (while monitoring for decomposition). |
| Inefficient Nitrile Oxide Generation | The method for generating the nitrile oxide is crucial. Ensure the chosen method (e.g., from hydroximoyl chlorides with a base, or from aldoximes with an oxidant) is compatible with the substrates and reaction conditions.[2] |
| Suboptimal Reaction Time or Temperature | Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and temperature.[2] |
Quantitative Data Summary
The following tables summarize quantitative data on the regioselective synthesis of isoxazoles under various conditions.
Table 1: Effect of Reaction Conditions on Regioselectivity in the Synthesis from β-Enamino Diketones [5]
| Entry | Solvent | Base | Temperature (°C) | Regioisomeric Ratio (2a:3a) | Yield (%) |
| 1 | EtOH | - | Room Temp | 3a favored | Good |
| 2 | MeCN | Pyridine | Room Temp | 2a (76) : 3a (24) | 87 |
| 3 | EtOH | - | Reflux | 3a favored | - |
Regioisomers 2a and 3a are 4,5-disubstituted isoxazoles.
Table 2: Optimization of Lewis Acid for 3,4-Disubstituted Isoxazole Synthesis [5]
| Entry | Solvent | BF₃·OEt₂ (equiv.) | Regioselectivity for 4a (%) | Yield (%) |
| 1 | MeCN | 0.5 | - | - |
| 2 | MeCN | 1.0 | - | - |
| 3 | MeCN | 1.5 | - | - |
| 4 | MeCN | 2.0 | 90 | 79 |
| 5 | CH₂Cl₂ | 2.0 | - | - |
Regioisomer 4a is a 3,4-disubstituted isoxazole.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via Copper(I)-Catalyzed Cycloaddition [1]
-
To a mixture of the terminal alkyne (1.0 mmol), the aldoxime (1.1 mmol), and a copper(I) source such as copper(I) iodide (5 mol%) in a suitable solvent (e.g., THF or toluene), add a base (e.g., triethylamine, 1.5 mmol).
-
For in situ generation of the nitrile oxide, add N-chlorosuccinimide (1.2 mmol) portion-wise at 0 °C to the mixture of the alkyne, oxime, and catalyst.
-
Stir the reaction mixture at room temperature (or heat if necessary) and monitor by TLC.
-
Upon completion, quench the reaction with water and extract with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography to afford the 3,5-disubstituted isoxazole.
Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition [1][4]
-
To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).
-
Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 3,4-disubstituted isoxazole.
Visualizations
Caption: Troubleshooting workflow for addressing regioselectivity issues.
Caption: Key factors influencing regioselectivity in isoxazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Isoxazole synthesis [organic-chemistry.org]
- 4. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition [organic-chemistry.org]
- 5. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Divergent synthesis of 5- and 4-(2,1-azaborine) substituted isoxazoles via regioselective [3 + 2] cycloadditions of nitrile oxides and B-ethynyl-1,2-azaborines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
scale-up challenges for the synthesis of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format. The proposed synthetic route is a common pathway for this class of compounds and is used here as a basis for troubleshooting.
Hypothesized Synthetic Workflow:
Caption: Hypothesized 3-step synthesis of this compound.
Step 1: Condensation Reaction
Question 1: The condensation reaction to form the enamine intermediate is sluggish and gives low yields. What are the potential causes and solutions?
Answer:
Low yields in the initial condensation step can often be attributed to several factors. Below is a summary of potential causes and troubleshooting actions.
| Potential Cause | Recommended Action |
| Inefficient Water Removal | The condensation reaction produces water, which can inhibit the reaction equilibrium. On a larger scale, azeotropic removal of water using a Dean-Stark trap with a suitable solvent (e.g., toluene) is highly effective. |
| Inappropriate Catalyst or Base | The choice and amount of catalyst (e.g., piperidine, acetic acid) are critical. The optimal catalyst and its loading may need to be re-evaluated during scale-up. Ensure anhydrous conditions if using a base that is sensitive to water. |
| Sub-optimal Reaction Temperature | While higher temperatures can accelerate the reaction, they may also lead to side product formation. An optimal temperature profile should be determined through kinetic studies. Consider a gradual ramp-up of temperature. |
| Poor Mixing | In larger reactors, inefficient mixing can lead to localized concentration and temperature gradients. Ensure the stirrer design and speed are adequate for the reactor volume and viscosity of the reaction mixture. |
Step 2: Cyclization to form the Isoxazole Ring
Question 2: During the cyclization with hydroxylamine, we are observing the formation of significant impurities. How can we improve the selectivity?
Answer:
Impurity formation during the isoxazole ring closure is a common challenge. The key is to control the reaction conditions to favor the desired cyclization pathway.
Caption: Troubleshooting pathways for the cyclization step.
Key areas for optimization include:
-
pH Control: The pH of the reaction medium is critical. A slightly basic environment is typically required to deprotonate hydroxylamine, but a highly basic medium can promote side reactions. Careful, portion-wise addition of the base is recommended.
-
Temperature Management: This reaction is often exothermic. On a larger scale, efficient heat removal is crucial to prevent temperature spikes that can lead to the formation of byproducts. Ensure the reactor's cooling system is adequate. A lower reaction temperature, even if it prolongs the reaction time, can significantly improve purity.
-
Addition of Reagents: A slow, controlled addition of the hydroxylamine solution to the enamine intermediate can help maintain a low concentration of the nucleophile and minimize side reactions.
Step 3: Purification by Crystallization
Question 3: We are struggling to achieve consistent crystal form and purity during the final crystallization step. What factors should we investigate?
Answer:
Crystallization is a critical step for achieving the desired purity and solid-state properties of the final product.[1] Inconsistent results often point to a lack of control over key crystallization parameters.
| Parameter | Impact on Crystallization | Recommendations for Scale-Up |
| Solvent System | The choice of solvent and anti-solvent, and their ratio, determines the solubility curve and the resulting crystal habit and polymorphism. | A thorough solvent screen should be performed at the lab scale. On a larger scale, ensure the solvent ratios are precisely controlled and that the addition of the anti-solvent is done at a controlled rate to maintain a consistent level of supersaturation. |
| Cooling Profile | The rate of cooling significantly impacts crystal size and purity. Rapid cooling can lead to the formation of small, impure crystals. | A programmed, gradual cooling profile is recommended. This allows for controlled crystal growth and better rejection of impurities. |
| Seeding | The presence of seed crystals can control the final crystal form and size distribution. | Develop a seeding protocol that specifies the amount of seed, the temperature at which it is added, and the subsequent cooling profile. |
| Agitation | The stirring rate affects mass transfer and can influence crystal size and prevent agglomeration. | The agitation should be sufficient to keep the crystals suspended but not so vigorous as to cause secondary nucleation or crystal breakage. |
For more detailed information on API crystallization, refer to established pharmaceutical development guidelines.[2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: A thorough process safety assessment is crucial before any scale-up.[6][7][8][9] Key considerations include:
-
Thermal Hazards: The cyclization step with hydroxylamine can be exothermic. Reaction calorimetry should be performed to understand the heat of reaction and to ensure that the plant equipment can safely manage the heat load.[10]
-
Reagent Handling: Hydroxylamine and its solutions can be unstable. It is important to understand their thermal stability and to handle them according to safety data sheets and established protocols.
-
Solvent Safety: The use of flammable solvents requires appropriate grounding, inert atmosphere, and ventilation to prevent the risk of fire or explosion.
Q2: How do I choose the right analytical methods for in-process control during scale-up?
A2: Robust in-process controls (IPCs) are essential for a successful scale-up. The choice of method depends on the specific stage of the synthesis:
-
Reaction Completion: HPLC is typically the method of choice for monitoring the disappearance of starting materials and the appearance of the product. TLC can be a quicker, qualitative alternative for initial checks.
-
Purity Checks: HPLC with a suitable reference standard is used to determine the purity of isolated intermediates and the final product.
-
Residual Solvents: Gas Chromatography (GC) is the standard method for quantifying residual solvents in the final product.
Q3: What are the critical quality attributes (CQAs) for the starting materials?
A3: The quality of your starting materials will directly impact the quality of your final product. Key CQAs include:
-
Purity: High purity of starting materials is essential to avoid introducing impurities that may be difficult to remove later.
-
Water Content: For moisture-sensitive steps, the water content of solvents and reagents should be strictly controlled.
-
Related Substances: Be aware of any potential impurities in the starting materials that could interfere with the reaction or be carried through to the final product.
Q4: My final product is showing poor stability. What could be the cause?
A4: Instability can be due to several factors:
-
Residual Impurities: Certain impurities can act as catalysts for degradation.
-
Polymorphism: Different crystal forms of the same compound can have different stabilities. It is important to identify and control the desired polymorphic form.
-
Storage Conditions: The product may be sensitive to light, heat, or humidity. A formal stability study should be conducted to determine the appropriate storage conditions.
Experimental Protocols
Note: The following is a representative, lab-scale protocol for the synthesis of this compound. This protocol should be optimized and validated before being implemented on a larger scale.
Step 1: Synthesis of Ethyl 2-cyano-3-phenyl-3-(phenylamino)acrylate (Intermediate A)
-
To a solution of ethyl benzoylacetate (1.0 eq) and ethyl cyanoacetate (1.0 eq) in toluene (5 mL/g of ethyl benzoylacetate), add a catalytic amount of piperidine (0.05 eq).
-
Heat the mixture to reflux and remove water using a Dean-Stark apparatus.
-
Monitor the reaction by TLC or HPLC until the starting materials are consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure. The crude intermediate can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude Intermediate A in ethanol (10 mL/g).
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water and add it to the ethanol solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction by HPLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
Step 3: Purification by Crystallization
-
Dissolve the crude product in a minimal amount of hot isopropanol.
-
Slowly add heptane as an anti-solvent until the solution becomes cloudy.
-
Cool the mixture slowly to room temperature, then in an ice bath to complete crystallization.
-
Filter the solid, wash with cold heptane/isopropanol mixture, and dry under vacuum to yield the pure product.
References
- 1. syrris.com [syrris.com]
- 2. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Applications of the crystallization process in the pharmaceutical industry [journal.hep.com.cn]
- 5. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 6. fessgroup.co.uk [fessgroup.co.uk]
- 7. skpharmteco.com [skpharmteco.com]
- 8. sigma-hse.com [sigma-hse.com]
- 9. contractpharma.com [contractpharma.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Thermal Stability in Isoxazole Synthesis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on controlling thermal conditions during the synthesis of isoxazole derivatives. Below are troubleshooting guides and frequently asked questions (FAQs) to address common thermal stability challenges.
Troubleshooting Guide & FAQs
This guide is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs):
Q1: My 1,3-dipolar cycloaddition reaction is showing poor yield and forming significant byproducts. Could this be a thermal issue?
A1: Yes, thermal instability is a primary cause of low yields in 1,3-dipolar cycloadditions for isoxazole synthesis. The main issue is the instability of the nitrile oxide intermediate. At elevated temperatures, or if the nitrile oxide is not trapped quickly by the dipolarophile, it can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), which is a common side reaction.[1][2][3] Excessive heat can also promote other side reactions or decomposition of starting materials.[2]
Q2: What are the key signs of a thermally unstable reaction during isoxazole synthesis?
A2: Key indicators of thermal instability include:
-
Unexpected Exotherm: A rapid, uncontrolled increase in reaction temperature.
-
Color Change: Sudden or unexpected changes in the color of the reaction mixture can indicate decomposition or byproduct formation.
-
Gas Evolution: Vigorous bubbling or an increase in pressure may signal decomposition, especially when using reagents like hydroxylamine derivatives which can generate gas upon decomposition.[4]
-
Inconsistent Yields: Difficulty in obtaining reproducible yields, even with consistent reagent stoichiometry.
-
Complex Product Mixture: TLC or NMR analysis showing multiple, unexpected spots or peaks, suggesting the formation of thermally induced byproducts.
Q3: How does the choice of solvent affect the thermal stability of the reaction?
A3: The solvent is a critical parameter for managing reaction thermals.[3] Aprotic solvents like THF, DCM, or acetonitrile are often effective for 1,3-dipolar cycloadditions.[2] The solvent's boiling point can provide passive temperature control. Furthermore, the solvent's ability to dissipate heat and its influence on reactant solubility and reaction rates are crucial factors.[3] In some cases, less polar solvents may improve selectivity and reaction outcomes.[5] Green solvents like deep eutectic solvents (DES) have also been shown to offer good thermal stability.[6]
Q4: I am synthesizing an isoxazole from a β-enamino diketone and hydroxylamine hydrochloride. What thermal considerations should I have?
A4: For this type of condensation reaction, temperature control is key to preventing the formation of byproducts. While some heating may be necessary, excessive temperatures can lead to decomposition.[5] It is crucial to monitor the reaction closely (e.g., by TLC) and apply heat gradually.[7] The choice of base and its addition rate can also influence the reaction exotherm.
Q5: Are there specific safety concerns related to the thermal stability of reagents used in isoxazole synthesis?
A5: Yes, hydroxylamine and its derivatives can be thermally unstable and pose significant hazards.[8] Some O-benzoyl-N-alkyl hydroxylamines have low onset temperatures for decomposition and can undergo autocatalytic decomposition, leading to a rapid increase in temperature and pressure.[4] It is critical to understand the thermal properties of your specific reagents, avoid high temperatures during storage and use, and consider using calorimetry techniques like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) for new or scaled-up processes.[4]
Troubleshooting Common Thermal Issues
| Problem | Potential Cause | Troubleshooting & Optimization Steps |
| Low Yield, Furoxan Dimerization Observed | Nitrile oxide is unstable and dimerizing faster than it reacts with the alkyne. This is often exacerbated by high temperatures.[2][3] | - Generate Nitrile Oxide In Situ: Generate the nitrile oxide slowly in the presence of the alkyne to keep its concentration low.[2][5] - Control Temperature: Start at room temperature and only increase gradually if the reaction is too slow. Lowering the temperature can sometimes improve selectivity.[2][5] - Optimize Reagent Addition: Add the nitrile oxide precursor or the base used for its generation dropwise to control the reaction rate and exotherm.[3] |
| Reaction Runaway (Uncontrolled Exotherm) | The reaction is highly exothermic, and the heat generated is not being dissipated effectively. This can be due to reaction scale, concentration, or the intrinsic nature of the reagents (e.g., hydroxylamine decomposition).[4][8] | - Improve Heat Dissipation: Use an ice bath or a cooling mantle. Ensure efficient stirring. - Dilute the Reaction: Increasing the solvent volume can help absorb and dissipate heat. - Slow Reagent Addition: Add reagents slowly and monitor the internal temperature carefully. - Perform Thermal Hazard Analysis: For scale-up, use techniques like DSC or reaction calorimetry to determine the reaction's thermal profile and safety parameters.[4] |
| Formation of Isoxazoline or Oxime Byproducts | In reactions of α,β-unsaturated ketones with hydroxylamine, incomplete dehydration of the isoxazoline intermediate or competing oxime formation can occur, often influenced by temperature and pH.[7] | - Adjust Temperature: Gradually increase the reaction temperature while monitoring via TLC to promote dehydration to the isoxazole.[7] - Optimize Base/Acid: Use a stronger base or a dehydrating agent. The pH of the medium can be critical in favoring the desired pathway.[7][9] - Increase Reaction Time: Extending the reaction time at a controlled temperature may drive the reaction to completion.[7] |
| Inconsistent Results on Scale-Up | Heat dissipation does not scale linearly with volume. A reaction that is thermally stable on a lab scale may become hazardous on a larger scale.[10] | - Re-optimize at Larger Scale: Do not assume lab-scale conditions will translate directly. - Ensure Adequate Cooling Capacity: Verify that the cooling system can handle the potential exotherm of the scaled-up reaction. - Consider Flow Chemistry: Continuous flow reactors offer superior heat and mass transfer, providing better control over temperature and improving safety for highly exothermic reactions. |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition (In Situ Nitrile Oxide Generation)
This protocol is based on the reaction of an aldoxime with an alkyne, where the nitrile oxide is generated in situ to minimize dimerization.
Materials:
-
Substituted Aldoxime (1.0 mmol)
-
Terminal Alkyne (1.2 mmol)
-
N-Chlorosuccinimide (NCS) (1.1 mmol)
-
Pyridine (1.5 mmol)
-
Solvent (e.g., Chloroform or THF), 10 mL
Procedure:
-
To a stirred solution of the substituted aldoxime (1.0 mmol) and the terminal alkyne (1.2 mmol) in the chosen solvent (10 mL) at room temperature, add pyridine (1.5 mmol).
-
Cool the mixture in an ice bath to 0 °C.
-
Add N-Chlorosuccinimide (1.1 mmol) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water (15 mL).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 5-Arylisoxazoles from Chalcones
This protocol describes the reaction of a chalcone derivative with hydroxylamine hydrochloride.
Materials:
-
Chalcone derivative (1.0 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Sodium acetate (2.0 mmol)
-
Ethanol (15 mL)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol (15 mL).[11]
-
Add sodium acetate (2.0 mmol) to the mixture.[11]
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.[11]
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
-
Wash the collected solid thoroughly with water to remove inorganic salts and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-arylisoxazole.[7]
Visualizations
Caption: General workflow for thermally sensitive isoxazole synthesis.
Caption: Troubleshooting logic for thermal instability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thermal Hazard Evaluation and Safety Considerations for the Use of O-Benzoyl-N-alkyl Hydroxylamines as Synthetic Reagents | CoLab [colab.ws]
- 5. benchchem.com [benchchem.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Isoxazole synthesis [organic-chemistry.org]
- 10. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
alternative catalysts for improving yield and purity in isoxazole synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving yield and purity in isoxazole synthesis through the use of alternative catalysts. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on catalyst performance.
Troubleshooting Guides
This section addresses common issues encountered during isoxazole synthesis with alternative catalysts and provides actionable solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | For metal-catalyzed reactions (e.g., Cu, Au, Fe), ensure the catalyst is active, not poisoned by impurities, and used at the correct loading. Consider a pre-activation step if necessary.[1] For organocatalysts, ensure it is pure and dry. |
| Inefficient Nitrile Oxide Generation | In 1,3-dipolar cycloadditions, ensure the base used (e.g., triethylamine) is appropriate for generating the nitrile oxide from the precursor (e.g., aldoxime, hydroximoyl chloride).[1][2] Verify the quality of the precursor. |
| Decomposition of Nitrile Oxide | Nitrile oxides can dimerize to form furoxans, reducing the yield.[1][2] Generate the nitrile oxide in situ at low temperatures and ensure it reacts promptly with the alkyne.[2] Slow addition of the nitrile oxide precursor can also help maintain a low concentration and minimize dimerization.[1][3] |
| Poor Reactant Solubility | Ensure all reactants are fully dissolved in the chosen solvent at the reaction temperature. Common solvents include THF, toluene, acetonitrile, DMF, and DMSO.[1] |
| Suboptimal Reaction Temperature | Systematically screen a range of temperatures. While higher temperatures can increase reaction rates, they may also lead to decomposition of reactants or products.[1][2] |
| Steric Hindrance | Bulky substituents on the nitrile oxide or the alkyne can significantly slow down the reaction rate.[2] Consider using less sterically hindered starting materials if possible. |
Issue 2: Poor Regioselectivity (Formation of Isomeric Products)
| Potential Cause | Troubleshooting Steps |
| Inherent Electronic and Steric Factors | The regioselectivity of 1,3-dipolar cycloadditions is governed by the electronic and steric properties of the dipole and dipolarophile.[2] Generally, terminal alkynes favor the 3,5-disubstituted isoxazole.[3][4] |
| Inappropriate Catalyst Choice | Different catalysts can favor different regioisomers. Copper(I) catalysts are well-established for achieving high regioselectivity for 3,5-disubstituted isoxazoles.[2][3] Ruthenium catalysts have also been used for this purpose.[2] |
| Solvent Effects | The polarity of the solvent can influence the regiochemical outcome. Experiment with a range of solvents from non-polar to polar. Less polar solvents may favor the 3,5-isomer.[2] |
| Reaction Temperature | Lowering the reaction temperature can sometimes improve regioselectivity.[2] |
Issue 3: Formation of Side Products/Impurities
| Potential Cause | Troubleshooting Steps |
| Dimerization of Nitrile Oxide | As mentioned, furoxan formation is a common side reaction.[1][2] Use in situ generation, slow addition of the precursor, or a slight excess of the alkyne to minimize this.[1][2][3] |
| Side Reactions of Starting Materials | Protect sensitive functional groups on your starting materials that may not be compatible with the reaction conditions. Ensure starting materials are pure.[1] |
| Incomplete Dehydration of Isoxazoline Intermediate | In syntheses proceeding through an isoxazoline, incomplete dehydration can leave it as a byproduct. Using a stronger base or a dehydrating agent, or increasing the reaction temperature or time, can promote the formation of the final isoxazole.[5] |
Frequently Asked Questions (FAQs)
Q1: How can I improve the regioselectivity for the 3,5-disubstituted isoxazole in a 1,3-dipolar cycloaddition?
A1: To favor the 3,5-isomer, consider the following strategies:
-
Catalyst Selection: The use of a copper(I) catalyst, such as CuI or in situ generated from CuSO₄ and a reducing agent, is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[2][3]
-
Solvent Choice: Experiment with less polar solvents.[2]
-
Temperature Control: Lowering the reaction temperature can enhance selectivity.[2]
-
In Situ Nitrile Oxide Generation: The slow, in situ generation of the nitrile oxide from an oxime precursor using an oxidant like N-chlorosuccinimide (NCS) can improve selectivity by maintaining a low dipole concentration.[2]
Q2: I am trying to synthesize a 3,4-disubstituted isoxazole, but the reaction is yielding the 3,5-isomer. What can I do?
A2: Synthesizing 3,4-disubstituted isoxazoles can be challenging. Here are some approaches:
-
Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can lead to 3,4,5-trisubstituted isoxazoles, and with careful substituent choice, can influence the regioselectivity towards the 3,4-isomer.[2]
-
Alternative Synthetic Routes:
-
Enamine-based [3+2] Cycloaddition: A metal-free approach involving the cycloaddition of in situ generated nitrile oxides with enamines has shown high regiospecificity for 3,4-disubstituted isoxazoles.[2]
-
Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid like BF₃·OEt₂ can be tuned to selectively produce 3,4-disubstituted isoxazoles.[2]
-
Q3: What are the advantages of using ultrasound irradiation in isoxazole synthesis?
A3: Ultrasound-assisted synthesis is an eco-friendly approach that can offer several benefits, including enhanced reaction efficiency, reduced energy consumption, and improved yields.[6] It can accelerate reaction kinetics, minimize byproduct formation, and allow for the use of green solvents.[6] For example, ultrasound has been used in the ferrite-catalyzed synthesis of 3,4-disubstituted isoxazol-5(4H)-ones in aqueous media, achieving excellent yields in a short time.[7]
Q4: Are there any effective metal-free catalysts for isoxazole synthesis?
A4: Yes, several metal-free approaches have been developed. These are advantageous as they avoid the cost, toxicity, and waste associated with metal catalysts.[8] Examples include:
-
Organocatalysis: DABCO (1,4-diazabicyclo[2.2.2]octane) has been used to catalyze the reaction of ethyl nitroacetate and aromatic aldehydes in water under ultrasonication.[8] Pyruvic acid has also been employed as a catalyst in aqueous media.[7]
-
Hypervalent Iodine Reagents: These can be used to generate nitrile oxides in situ from oximes for subsequent cycloaddition.[2]
-
TEMPO-catalyzed synthesis: (2,2,6,6-Tetrachloro-1-piperidinyloxy) has been used as a green oxidant in water.[9]
Catalyst Performance Data
The following tables summarize quantitative data for various alternative catalysts in isoxazole synthesis. Note that direct comparison can be challenging due to variations in substrates, solvents, and reaction conditions across different studies.
Table 1: Copper-Catalyzed Isoxazole Synthesis
| Catalyst | Substrates | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuCl | Propargylamines and m-CPBA | EtOAc | 80 | 12 | up to 92% | [9] |
| CuI (5 mol%) | Terminal alkyne, Aldoxime, NCS | THF or Toluene | RT | Varies | Good | [2] |
| CuSO₄/Sodium Ascorbate | Terminal alkyne, Aldehyde, Hydroxylamine | t-BuOH/H₂O | 60 | 1 | Good | |
| CuBr | Ethyl 2-isocyanoacetate, Aldehydes | Varies | Varies | Varies | 31-83% | [10] |
Table 2: Gold-Catalyzed Isoxazole Synthesis
| Catalyst | Substrates | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| AuCl₃ (1 mol%) | α,β-Acetylenic Oximes | Dichloromethane | 30 | 0.5-2 | up to 93% | [11][12] |
| Au(PPh₃)NTf₂ | Terminal alkyne, Nitrile, Oxidant | Nitrile | 60 | 3-24 | Good | [13] |
| JohnPhosAuCl/AgOTf | Alkynyl triazenes, Dioxazoles | Dichloromethane | RT | 24 | Good | [14] |
Table 3: Other Catalytic Systems
| Catalyst | Substrates | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Fe(NO₃)₃/KI | Alkynes | Varies | Varies | Varies | Good | [15] |
| Fe₂O₃ NPs (10 mol%) | Aromatic aldehydes, Ethyl acetoacetate, Hydroxylamine hydrochloride | H₂O | RT | 20-35 min | 84-91% | [7] |
| AlCl₃ | 2-Methylquinoline, Phenylacetylene, NaNO₂ | DMAc | 90 | 24 h | 92% | [16] |
| Pyruvic acid (5 mol%) | Benzaldehyde derivatives, Ethyl acetoacetate, Hydroxylamine hydrochloride | H₂O | Varies | Varies | Good | [7] |
| Vitamin B₁ | 2-Methoxybenzaldehyde, Ethyl acetoacetate, Hydroxylamine hydrochloride | H₂O | Varies | Varies | Good | [7] |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles [2]
This protocol is for the copper-catalyzed 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ) with a terminal alkyne.
-
Materials:
-
Terminal alkyne (1.0 mmol)
-
Aldoxime (1.1 mmol)
-
Copper(I) iodide (CuI) (5 mol%)
-
N-Chlorosuccinimide (NCS) (1.2 mmol)
-
Triethylamine (1.5 mmol)
-
Solvent (e.g., THF or Toluene)
-
-
Procedure:
-
To a mixture of the terminal alkyne (1.0 mmol), aldoxime (1.1 mmol), and CuI (5 mol%) in a suitable solvent, add triethylamine (1.5 mmol).
-
Cool the mixture to 0 °C.
-
Add NCS (1.2 mmol) portion-wise to the mixture.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Upon completion, quench the reaction and extract the product.
-
Purify the crude product by column chromatography to obtain the 3,5-disubstituted isoxazole.
-
Protocol 2: Gold(III)-Catalyzed Cycloisomerization of α,β-Acetylenic Oximes [11]
This protocol describes the synthesis of substituted isoxazoles through the cycloisomerization of α,β-acetylenic oximes.
-
Materials:
-
α,β-Acetylenic oxime (1.0 mmol)
-
Gold(III) chloride (AuCl₃) (1 mol%)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the α,β-acetylenic oxime (1.0 mmol) in dichloromethane.
-
Add AuCl₃ (1 mol%) to the solution.
-
Stir the reaction mixture at 30 °C for 30 minutes to 2 hours (monitor by TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to yield the substituted isoxazole.
-
Protocol 3: Metal-Free Enamine-Based [3+2] Cycloaddition for 3,4-Disubstituted Isoxazoles [2]
This protocol outlines a metal-free approach for the regioselective synthesis of 3,4-disubstituted isoxazoles.
-
Materials:
-
Aldehyde (1.0 mmol)
-
Pyrrolidine (1.2 mmol)
-
N-hydroximidoyl chloride (1.1 mmol)
-
Triethylamine (1.5 mmol)
-
Non-polar solvent (e.g., Toluene)
-
-
Procedure:
-
To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).
-
Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature for 12-24 hours (monitor by TLC).
-
After completion, work up the reaction mixture.
-
Purify the final 3,4-disubstituted isoxazole by column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for low yield in isoxazole synthesis.
Caption: Decision logic for improving regioselectivity in isoxazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Gold(III)-Catalyzed Synthesis of Isoxazoles by Cycloisomerization of α,β-Acetylenic Oximes [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. An Efficient [2 + 2 + 1] Synthesis of 2,5-Disubstituted Oxazoles via Gold-Catalyzed Intermolecular Alkyne Oxidation [organic-chemistry.org]
- 14. Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isoxazole synthesis [organic-chemistry.org]
- 16. Lewis acid-promoted direct synthesis of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC and LC-MS Methods for Purity Analysis of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate
In the development and quality control of active pharmaceutical ingredients (APIs), ensuring the purity of the compound is of paramount importance. For Ethyl 5-amino-4-phenylisoxazole-3-carboxylate, a heterocyclic compound with potential pharmacological applications, robust analytical methods are required to detect, identify, and quantify any impurities. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful and commonly employed techniques for this purpose.[1][2]
This guide provides a comparative overview of HPLC and LC-MS methods for the purity analysis of this compound. While specific validated methods for this exact molecule are not publicly available, this comparison is based on established analytical practices for isoxazole derivatives and related pharmaceutical compounds.[3][4]
Methodology Comparison
HPLC with UV detection is a workhorse in pharmaceutical quality control, offering high resolution and sensitivity for quantifying known impurities.[1] LC-MS, which couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry, provides a higher level of specificity and is indispensable for identifying unknown impurities and trace-level genotoxic impurities.[5][6][7]
The primary advantage of LC-MS is its ability to provide molecular weight information, which is crucial for the structural elucidation of unknown degradation products or synthesis-related impurities.[2][6] This is a significant advantage over HPLC with UV detection, which relies on retention time matching with known standards for impurity identification.
Experimental Protocols
Detailed below are representative experimental protocols for HPLC-UV and LC-MS methods suitable for the purity analysis of this compound. These protocols are based on methods developed for similar isoxazole derivatives.[8]
Sample Preparation (for both methods):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of approximately 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
1. High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice for this type of analysis.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: An LC-MS system, typically consisting of an HPLC or UHPLC front-end coupled to a mass spectrometer (e.g., a single quadrupole for basic mass confirmation or a high-resolution mass spectrometer like a TOF or Orbitrap for accurate mass measurements).
-
Column: A reversed-phase C18 column, often with a smaller internal diameter for better sensitivity (e.g., 150 mm x 3.0 mm, 3.5 µm particle size).[8]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Methanol or Acetonitrile[8]
-
-
Gradient Elution: A similar gradient profile to the HPLC method can be used, but may be optimized for faster analysis times.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for known impurities and full scan for unknown impurity profiling.[8]
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Data Presentation: Performance Comparison
The following table summarizes the expected performance characteristics of the two methods for the purity analysis of this compound.
| Parameter | HPLC-UV | LC-MS |
| Specificity | Moderate to High | Very High |
| Sensitivity (LOD) | ~0.01% | <0.001%[1] |
| Quantitation (LOQ) | ~0.03% | <0.005% |
| Linearity (R²) | >0.999 | >0.999 |
| Precision (%RSD) | <2% | <5% |
| Impurity Identification | Based on Retention Time | Based on Mass-to-Charge Ratio |
| Cost & Complexity | Lower | Higher |
Visualizing the Workflow and Comparison
To better illustrate the processes and key differences, the following diagrams are provided.
Caption: Experimental workflow for purity analysis.
Caption: Logical comparison of HPLC-UV and LC-MS.
Conclusion
For routine quality control and purity testing of this compound where impurities are known and well-characterized, HPLC with UV detection is a cost-effective, robust, and reliable method. However, for comprehensive impurity profiling, especially during method development, stability studies, and for the identification of unknown degradation products or process impurities, LC-MS is the superior technique. Its enhanced sensitivity and ability to provide structural information are critical for ensuring the safety and efficacy of the pharmaceutical product.[5][6] The choice between the two methods will ultimately depend on the specific requirements of the analysis, the stage of drug development, and regulatory expectations.
References
- 1. biomedres.us [biomedres.us]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. ijcrt.org [ijcrt.org]
- 5. veeprho.com [veeprho.com]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. chemyx.com [chemyx.com]
- 8. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
comparison of different synthetic routes to 5-aminoisoxazole-3-carboxylates
The 5-aminoisoxazole-3-carboxylate scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. For researchers and drug development professionals, the efficient and selective synthesis of these molecules is of paramount importance. This guide provides a comparative overview of different synthetic routes to 5-aminoisoxazole-3-carboxylates, presenting experimental data, detailed protocols, and visual representations of the reaction pathways.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for three prominent synthetic routes to 5-aminoisoxazole-3-carboxylates, allowing for a direct comparison of their efficiency and reaction conditions.
| Synthetic Route | Key Starting Materials | Reaction Conditions | Yield (%) | Key Advantages | Potential Disadvantages |
| Route 1: [3+2] Cycloaddition | α-Cyanoenamines, Nitrile Oxides (in situ generated) | Toluene, Room Temperature, Overnight | Good to Excellent[1] | High regioselectivity, one-pot procedure.[1][2] | Requires preparation of α-cyanoenamine precursor. |
| Route 2: From Thiocarbamoyl-cyanoacetates | Aryl isothiocyanates, Sodium ethylcyanoacetate, Hydroxylamine | Ethanol, Reflux | Good | Direct method with readily available starting materials. | May require purification of intermediate thiocarbamoylcyanoacetates. |
| Route 3: Three-Step Synthesis | Triethyl orthoacetate, Ethyl cyanoacetate, Hydroxylamine hydrochloride | Stepwise: 110°C, then RT, then 70°C | Not explicitly stated for all steps | Utilizes simple and inexpensive starting materials.[3][4] | Multi-step process can be time-consuming. |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Route 1: [3+2] Cycloaddition of Nitrile Oxides with α-Cyanoenamines
Caption: [3+2] Cycloaddition of a nitrile oxide with an α-cyanoenamine.
Route 2: From Thiocarbamoylcyanoacetates and Hydroxylamine
Caption: Synthesis from aryl isothiocyanates and ethylcyanoacetate.
Route 3: Three-Step Synthesis from Orthoacetate
Caption: Stepwise synthesis from triethyl orthoacetate.
Experimental Protocols
Route 1: [3+2] Cycloaddition of Nitrile Oxides with α-Cyanoenamines
This one-pot procedure is highly efficient and regioselective.[1][2]
Step 1: Synthesis of α-Cyanoenamines (e.g., 1-Morpholinoacrylonitrile) [1]
-
In a round-bottom flask, mix a 50% aqueous solution of chloroacetaldehyde (0.25 mol) and morpholine (0.25 mol).
-
Stir the mixture at room temperature for 2 hours.
-
Slowly add an aqueous solution of potassium cyanide (0.30 mol) to the stirred solution.
-
A solid will form. Continue stirring for a specified time, then isolate and purify the α-cyanoenamine product.
Step 2: [3+2] Cycloaddition [2]
-
The 1,3-dipoles (nitrile oxides) can be prepared by dehydrohalogenation of a chloroxime or dehydration of a primary nitro derivative.
-
The 1,3-dipolar cycloadditions of the α-cyanoenamines with the in situ generated nitrile oxides are carried out in toluene at room temperature overnight.
-
The reaction leads directly to the corresponding 5-aminoisoxazoles, as the transient isoxazoline intermediates spontaneously eliminate HCN.
Route 2: Synthesis from Thiocarbamoylcyanoacetates and Hydroxylamine
This method provides a direct route to 5-aminoisoxazoles in good yields.
Step 1: Synthesis of Ethyl Arylthiocarbamoyl-cyanoacetates
-
In a round-bottomed flask, react absolute ethanol with sodium to form sodium ethoxide.
-
After cooling to room temperature, add ethylcyanoacetate and stir for 15 minutes.
-
To this mixture, add the desired aryl isothiocyanate and continue stirring.
-
The corresponding ethyl arylthiocarbamoyl-cyanoacetate is obtained in high yield after workup.
Step 2: Synthesis of 5-Aminoisoxazoles
-
Reflux the ethyl arylthiocarbamoyl-cyanoacetate with hydroxylamine in aqueous ethanol.
-
The reaction affords the corresponding 5-aminoisoxazole. The formation of the isoxazole ring is favored due to the high electronegativity of the cyano group, which reacts with the nucleophilic oximino group.
Route 3: Three-Step Synthesis from Triethyl Orthoacetate and Ethyl Cyanoacetate
This route builds the isoxazole ring through a series of sequential reactions.[3][4]
Step 1: Preparation of Ethyl 2-cyano-3-ethoxybut-2-enoate [3]
-
Mix triethyl orthoacetate with ethyl cyanoacetate (1:1 mol/mol) in a round-bottom flask with a catalytic amount of DMAP.
-
Heat the mixture to 110°C while simultaneously removing the ethanol formed during the reaction.
-
Cool the mixture, and the resulting precipitate is filtered and washed with a 10% HCl solution.
Step 2: Preparation of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate [4]
-
Dissolve the intermediate from Step 1 in ethanol and add it to a mixture of sodium ethoxide and hydroxylamine hydrochloride in ethanol.
-
Stir the mixture for 24 hours at room temperature.
-
Evaporate the excess ethanol, and the obtained precipitate is filtered, washed with water, and dried.
Step 3: Preparation of 5-amino-3-methyl-4-isoxazolecarboxylic Acid [3]
-
Dissolve the solid intermediate from Step 2 in a 10% NaOH solution and heat to 70°C.
-
Cool the mixture and add HCl to adjust the pH to 4.
-
The resulting precipitate is filtered, washed with water, and dried to yield the final product.
Conclusion
The choice of synthetic route for the preparation of 5-aminoisoxazole-3-carboxylates will depend on several factors, including the desired substitution pattern, the availability and cost of starting materials, and the desired scale of the reaction. The [3+2] cycloaddition offers a highly regioselective and efficient one-pot procedure, making it an attractive option for many applications. The synthesis from thiocarbamoylcyanoacetates provides a direct method with good yields. The three-step synthesis, while longer, utilizes simple and readily available reagents. By understanding the advantages and limitations of each approach, researchers can select the most suitable method for their specific needs in the development of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 5-Aminoisoxazole Derivatives
For researchers, scientists, and drug development professionals, the 5-aminoisoxazole scaffold represents a privileged structure in the quest for novel therapeutics. Its inherent drug-like properties and synthetic tractability have led to the development of potent and selective inhibitors against a range of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-aminoisoxazole derivatives, with a focus on their activity as c-Jun N-terminal kinase (JNK) and c-Met kinase inhibitors. Experimental data is presented to support these findings, offering a valuable resource for the design of next-generation drug candidates.
The 5-aminoisoxazole core is a versatile platform that has been successfully exploited to generate inhibitors for various enzyme families, particularly kinases.[1][2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. This guide delves into the SAR of 5-aminoisoxazole derivatives targeting two critical kinases: JNK, a key mediator of stress and inflammatory responses, and c-Met, a receptor tyrosine kinase implicated in cancer cell proliferation and metastasis.
Comparative SAR Analysis of 5-Aminoisoxazole Derivatives
The potency and selectivity of 5-aminoisoxazole derivatives can be significantly modulated by substitutions at various positions of the isoxazole ring. The following tables summarize the SAR for two distinct series of 5-aminoisoxazole derivatives as JNK and c-Met kinase inhibitors, respectively.
As JNK Inhibitors
A series of 4-(isoxazol-3-yl)pyridin-2-amino derivatives has been investigated for their inhibitory activity against JNK3. The SAR data highlights the importance of the substituent at the 5-position of the isoxazole ring for both potency and selectivity over the related p38 kinase.
| Compound | R Group (at 5-position of isoxazole) | JNK3 IC50 (µM) | p38 IC50 (µM) | Selectivity (p38/JNK3) |
| 3 | H | 0.08 | 0.16 | 2 |
| 4 | Methyl | 0.07 | 0.6 | 8.6 |
| 5 | Ethyl | 0.12 | >10 | >83 |
| 6 | Isopropyl | 0.25 | >10 | >40 |
| 7 | Phenyl | 0.05 | 0.8 | 16 |
Data compiled from a study on novel isoxazoles as potent JNK inhibitors.
The data reveals that small alkyl groups at the 5-position, such as methyl and ethyl, maintain or slightly improve JNK3 potency while significantly enhancing selectivity against p38. Larger alkyl groups, like isopropyl, lead to a decrease in JNK3 potency. A phenyl group at this position results in the most potent JNK3 inhibitor in this series, with good selectivity.
As c-Met Kinase Inhibitors
A series of 3-amino-benzo[d]isoxazole derivatives has been evaluated for their inhibitory activity against the c-Met kinase. The SAR for this series underscores the impact of substitutions on the benzisoxazole core and the nature of the side chain.
| Compound | R1 | R2 | c-Met IC50 (nM) |
| 8d | H | 4-Fluorophenyl | 5.2 |
| 8e | H | 2,4-Difluorophenyl | 3.1 |
| 12 | 6-Fluoro | 4-Fluorophenyl | 2.5 |
| 28a | H | 1H-Indazol-6-yl | 1.8 |
| 28b | H | 1-Methyl-1H-indazol-6-yl | 2.3 |
| 28c | H | 1H-Pyrazolo[3,4-b]pyridin-6-yl | 4.6 |
| 28d | H | 1H-Indol-6-yl | 7.9 |
| 28h | 6-Fluoro | 1H-Indazol-6-yl | 1.5 |
| 28i | 6-Fluoro | 1-Methyl-1H-indazol-6-yl | 1.2 |
Data compiled from a study on 3-amino-benzo[d]isoxazole derivatives as c-Met kinase inhibitors.[3]
This dataset illustrates that substitution at the 6-position of the benzo[d]isoxazole ring with a fluorine atom generally enhances inhibitory potency.[3] Furthermore, the nature of the aromatic group at the R2 position plays a crucial role, with indazolyl and related heterocyclic moieties leading to highly potent c-Met inhibitors.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following sections outline the key experimental protocols used to generate the SAR data presented above.
c-Jun N-terminal Kinase (JNK) Assay
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against JNK isoforms.
Materials:
-
Recombinant human JNK enzyme (JNK1, JNK2, or JNK3)
-
c-Jun or other suitable substrate (e.g., GST-c-Jun)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EGTA)
-
[γ-³²P]ATP or ATP for non-radioactive detection methods
-
Test compounds dissolved in DMSO
-
P81 phosphocellulose paper (for radiometric assay)
-
Phosphoric acid (for radiometric assay)
-
Scintillation counter or plate reader for detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute further in Kinase Assay Buffer.
-
In a microcentrifuge tube or well of a microplate, combine the recombinant JNK enzyme, the substrate, and the diluted test compound or DMSO vehicle control.
-
Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 10-100 µM.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).
-
Terminate the reaction. For radiometric assays, this is done by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.
c-Met Kinase Assay
This protocol outlines a common method for assessing the inhibitory effect of compounds on c-Met kinase activity using a luminescent-based assay.[1]
Materials:
-
Recombinant human c-Met kinase domain
-
Poly(Glu,Tyr) 4:1 or other suitable substrate
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Luminometer
Procedure:
-
Prepare the Kinase Buffer and dilute the recombinant c-Met kinase to the desired concentration.
-
Prepare a stock solution of the substrate and ATP in Kinase Buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a white, opaque microplate, add the diluted inhibitor or vehicle control.
-
Add the diluted c-Met kinase to each well.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.
Visualizing the Molecular Pathways
Understanding the signaling pathways in which these kinases operate is fundamental to appreciating the therapeutic rationale for their inhibition.
Caption: The JNK signaling cascade is activated by various stress stimuli, leading to the phosphorylation of c-Jun and subsequent regulation of gene expression. 5-Aminoisoxazole derivatives can inhibit JNK activity.
Caption: The c-Met signaling pathway is activated by its ligand HGF, triggering downstream cascades like PI3K/AKT and RAS/MAPK to promote cellular responses. 5-Aminoisoxazole derivatives can inhibit c-Met kinase activity.
This guide provides a snapshot of the SAR for 5-aminoisoxazole derivatives against two important kinase targets. The presented data and protocols offer a foundation for researchers to build upon in their efforts to design and develop novel and effective therapeutic agents. The versatility of the 5-aminoisoxazole scaffold ensures its continued prominence in medicinal chemistry for the foreseeable future.
References
A Comparative Guide to the In Vitro Biological Activities of Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoxazole ring is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The arrangement of substituents on this five-membered heterocycle can significantly influence its pharmacological properties. This guide provides an objective comparison of the in vitro biological activities of various isoxazole-containing compounds, supported by experimental data, to aid in the development of novel therapeutics.
Anticancer Activity
Isoxazole derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of Heat Shock Protein 90 (HSP90), which is crucial for the stability of many proteins involved in tumor growth.[1][2] The substitution pattern on the isoxazole ring plays a critical role in the cytotoxic efficacy of these compounds.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3,5-Disubstituted Isoxazoles | |||
| 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole | Ehrlich Ascites Carcinoma (EAC) | Not specified, but showed significant inhibition | [3][4] |
| Tyrosol-isoxazole conjugate 3d (4-t-Bu-C6H4) | K562 (Leukemia) | 45 | |
| Tyrosol-isoxazole conjugate 3a (4-OCH3-C6H4) | K562 (Leukemia) | 55 | |
| Tyrosol-isoxazole conjugate 3e (4-Cl-C6H4) | K562 (Leukemia) | 54.5 | [5] |
| 4,5-Diarylisoxazoles | |||
| VER-52296/NVP-AUY922 | Various human cancer cell lines | 0.009 (average GI50) | [6] |
| Other Isoxazole Derivatives | |||
| 2,5-bis(3ʹ-indolyl)isoxazole 37 | Various human tumor cell lines | 0.04–12.00 | [7] |
| Indole-containing isoxazoles 43a, 43b | MCF-7, T-47D (Breast Cancer) | Effective, but no specific IC50 provided | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of isoxazole derivatives on cancer cell lines.[8][9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Isoxazole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the isoxazole derivatives and incubate for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathway: HSP90 Inhibition
Isoxazole derivatives can inhibit HSP90, leading to the degradation of client proteins essential for tumor cell survival and proliferation. This triggers apoptosis and cell cycle arrest.
References
- 1. Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4,5-diarylisoxazole Hsp90 chaperone inhibitors: potential therapeutic agents for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchhub.com [researchhub.com]
validation of anticancer activity of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate derivatives in cell lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer activity of various isoxazole derivatives, supported by experimental data. While specific studies on the anticancer activity of derivatives of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate are not extensively available in the reviewed literature, this guide focuses on closely related isoxazole carboxamide and other isoxazole derivatives to provide a representative analysis of this promising class of compounds.
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] These compounds have been shown to induce apoptosis, inhibit key enzymes, and disrupt cellular processes essential for cancer cell proliferation and survival.[1][3] This guide synthesizes findings from multiple studies to present a comparative overview of their efficacy in various cancer cell lines.
Comparative Anticancer Activity of Isoxazole Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various isoxazole derivatives against a panel of human cancer cell lines. The data is compiled from several key studies to facilitate a clear comparison of their potency.
| Derivative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Indole-3-isoxazole-5-carboxamide derivative (5a) | Huh7 | 0.7 | Doxorubicin | - | (Kamal et al.) |
| N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide (2b) | HeLa | 0.11 (µg/ml) | Doxorubicin | - | (Hawash et al.) |
| 3-(2-Chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide (2d) | Hep3B | ~23 (µg/ml) | - | - | (Hawash et al.) |
| 3-(2-Chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide (2e) | Hep3B | ~23 (µg/ml) | - | - | (Hawash et al.) |
| 3,4-isoxazolediamide derivative (1) | K562 | 71.57 ± 4.89 (nM) | - | - | (Riccio et al.) |
| 3,4-isoxazolediamide derivative (2) | K562 | 18.01 ± 0.69 (nM) | - | - | (Riccio et al.) |
| 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivative (9) | K562 | >50% apoptosis | - | - | (Riccio et al.) |
| 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivative (11) | K562 | >50% apoptosis | - | - | (Riccio et al.) |
Experimental Protocols
The evaluation of the anticancer activity of these isoxazole derivatives involved a range of standard in vitro assays. Below are the detailed methodologies for the key experiments cited.
Cell Culture and Maintenance: Human cancer cell lines such as HeLa (cervical), MCF-7 (breast), HepG2 (liver), and K562 (erythroleukemic) were used. The cells were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay assesses cell metabolic activity.
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the isoxazole derivatives for a specified period (e.g., 48 or 72 hours).
-
After treatment, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).
-
The plates are incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[4]
-
-
SRB (Sulphorhodamine B) Assay: This assay is based on the measurement of cellular protein content.
-
Cells are seeded and treated in 96-well plates as in the MTT assay.
-
After the treatment period, cells are fixed with trichloroacetic acid (TCA).
-
The plates are washed and stained with 0.4% SRB solution.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance is measured at a specific wavelength (e.g., 510 nm).
-
Apoptosis Assays:
-
Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect apoptosis.
-
Cells are treated with the isoxazole derivatives for a defined period.
-
Both adherent and floating cells are collected and washed with PBS.
-
The cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension.
-
After incubation in the dark, the cells are analyzed by flow cytometry.
-
Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[5][6]
-
Visualizing Experimental Workflows and Signaling Pathways
To better understand the experimental processes and the molecular mechanisms of action, the following diagrams are provided.
Caption: Workflow for determining the cytotoxicity of isoxazole derivatives using the MTT assay.
Caption: A potential signaling pathway for apoptosis induction by isoxazole derivatives.
References
- 1. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 3. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CymitQuimica [cymitquimica.com]
Comparative Docking Studies of Isoxazole Derivatives with Target Proteins: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of isoxazole derivatives in molecular docking studies against various protein targets implicated in cancer, inflammation, and microbial infections. The information presented is collated from recent scientific literature and includes supporting experimental data where available.
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] Molecular docking studies are crucial computational techniques that predict the binding affinity and interaction patterns of small molecules, such as isoxazole derivatives, with their protein targets.[3] This guide summarizes key findings from comparative docking studies to aid in the rational design and development of novel isoxazole-based therapeutic agents.
Performance Comparison of Isoxazole Derivatives in Docking Studies
The following tables summarize the quantitative data from various molecular docking studies, presenting the binding affinities of isoxazole derivatives against a range of biological targets.
Anticancer Targets
Isoxazole derivatives have been extensively studied for their potential as anticancer agents by targeting various proteins involved in cancer progression.
| Target Protein Family | Specific Target | Isoxazole Derivative(s) | Docking Score (kcal/mol) | Reference Compound(s) | Reference Docking Score (kcal/mol) | Key Interacting Residues |
| Cytochrome P450 | CYP2C9 | 2h (nitro derivative) | -8.6 | Erlotinib, Gemcitabine | -7.0, -7.1 | Lys423, Ser343 |
| Cytochrome P450 | CYP1A2 | 4-F and 3-NO2 derivatives | Not specified | Ketoconazole | Not specified | Not specified |
| Heat Shock Protein | Hsp90 | Compound 5 | Not specified | Not specified | Not specified | Thr184, Asn51, Asp93, Asp58, Met98, Val150 |
| Tubulin | Not specified | Compound 15 (indole-linked) | -7.4 | Tamoxifen | -6.2 | LEU327, PRO324, ILE326, LEU403 |
| Tubulin | Compound 24 (indole-linked) | -9.1 | Not specified | Not specified | VAL392, LEU403, MET357, PRO324, LEU387 |
Table 1: Docking performance of isoxazole derivatives against anticancer target proteins.[4][5][6]
Anti-inflammatory Targets
Chronic inflammation is a key factor in various diseases, and cyclooxygenase (COX) enzymes are major targets for anti-inflammatory drugs.
| Target Protein | Isoxazole Derivative(s) | Docking Score (kcal/mol) | IC50 (nM) | Reference Compound | Key Interacting Residues |
| COX-2 | 5b | -8.7 | Not specified | Not specified | Cys41, Ala151, Arg120 |
| COX-2 | 5c | -8.5 | Not specified | Not specified | Cys41, Ala151, Arg120 |
| COX-2 | 5d | -8.4 | Not specified | Not specified | Cys41, Ala151, Arg120 |
| COX-1 | A13 | Not specified | 64 | Celecoxib, Ketoprofen | Not specified |
| COX-2 | A13 | Not specified | 13 | Celecoxib, Ketoprofen | Not specified |
Table 2: Docking performance and in vitro activity of isoxazole derivatives against COX enzymes.[2][7][8]
Antimicrobial Targets
The emergence of drug-resistant microbes necessitates the discovery of new antimicrobial agents. Isoxazole derivatives have shown promise in this area.
| Target Protein | Bacterial Strain | Isoxazole Derivative(s) | Docking Score (kcal/mol) | MIC (mg/ml) | Key Interacting Residues |
| P. aeruginosa elastase B | Pseudomonas aeruginosa | A8 | Not specified | 2.00 | Not specified |
| KPC-2 carbapenemase | Klebsiella pneumonia | A8 | Not specified | 2.00 | Not specified |
| Not specified | Not specified | 4f | -7.0 | Not specified | Not specified |
Table 3: Docking performance and antimicrobial activity of isoxazole derivatives.[7][9]
Experimental Protocols
The methodologies outlined below are representative of the key experiments cited in the referenced studies for the synthesis, in silico docking, and in vitro evaluation of isoxazole derivatives.
Synthesis of Isoxazole Derivatives
A common synthetic route to isoxazole derivatives involves the reaction of substituted chalcones with hydroxylamine hydrochloride.[2][8]
-
Chalcone Synthesis: Substituted acetophenones are reacted with substituted benzaldehydes in the presence of a base (e.g., sodium hydroxide) in a solvent like ethanol to yield chalcones.
-
Cyclization to Isoxazole: The synthesized chalcone is then refluxed with hydroxylamine hydrochloride and a base (e.g., sodium ethoxide) in absolute ethanol.[2] The reaction progress is monitored by thin-layer chromatography (TLC).
-
Purification: The resulting isoxazole derivative is purified by filtration, washing, and recrystallization.
-
Characterization: The structure of the synthesized compounds is confirmed using spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.[9][10]
Molecular Docking Protocol
Molecular docking simulations are performed to predict the binding mode and affinity of the synthesized isoxazole derivatives against their target proteins.
-
Protein Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens and charges are added to the protein structure.[1][6]
-
Ligand Preparation: The 2D structures of the isoxazole derivatives are drawn using chemical drawing software and converted to 3D structures. The ligands are then energetically minimized.[1]
-
Docking Simulation: Docking is performed using software such as AutoDock Vina, PyRx, or MOE.[1][2] A grid box is defined around the active site of the protein to guide the docking process. The software then explores different conformations of the ligand within the active site and calculates the binding affinity for each pose.
-
Analysis of Results: The docking results are analyzed based on the binding energy (docking score) and the interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.[11]
In Vitro Assays
-
Anticancer Activity (MTT Assay): The cytotoxicity of the isoxazole derivatives is evaluated against cancer cell lines using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[6]
-
Anti-inflammatory Activity (COX Inhibition Assay): The ability of the derivatives to inhibit COX-1 and COX-2 enzymes is determined using in vitro COX inhibition assay kits. The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme activity, are calculated.[7]
-
Antimicrobial Activity (Microdilution Assay): The minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains is determined using a microdilution assay. The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism.[7]
Visualizations
The following diagrams illustrate key workflows and concepts relevant to the comparative docking studies of isoxazole derivatives.
A generalized workflow for molecular docking studies.
Logical relationships of isoxazole derivatives and their targets.
This guide provides a snapshot of the current research landscape for isoxazole derivatives in computational drug discovery. The presented data and protocols can serve as a valuable resource for researchers aiming to design and evaluate new isoxazole-based compounds with enhanced therapeutic properties.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. connectjournals.com [connectjournals.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsdronline.com [ijpsdronline.com]
- 10. orientjchem.org [orientjchem.org]
- 11. benchchem.com [benchchem.com]
Assessing the Selectivity of Isoxazole-Based Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors with diverse therapeutic applications. Its unique electronic properties and synthetic tractability have made it a cornerstone in the development of selective modulators of enzyme activity. This guide provides an objective comparison of the performance of isoxazole-based inhibitors against several key enzyme targets, supported by experimental data and detailed protocols to aid in the rational design and evaluation of next-generation selective inhibitors.
Data Presentation: Comparative Inhibitor Performance
The following tables summarize the in vitro potency and selectivity of representative isoxazole-based inhibitors against four major classes of enzymes: Cyclooxygenases (COX), Casein Kinase 1 (CK1), Phosphodiesterase 4 (PDE4), and the lysine methyltransferase SMYD3. For each class, a comparison with relevant non-isoxazole alternative inhibitors is provided to contextualize their performance.
Table 1: Cyclooxygenase (COX) Inhibition
Isoxazole-containing compounds, notably valdecoxib, have been developed as highly selective inhibitors of COX-2, an enzyme implicated in inflammation and pain. Their selectivity over the constitutively expressed COX-1 isoform is a critical determinant of their gastrointestinal safety profile.
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Valdecoxib (Isoxazole-based) | COX-1 | >100 | >2000 | [1] |
| COX-2 | 0.05 | [1] | ||
| Celecoxib (Pyrazole-based) | COX-1 | 6.6 | 8.3 | [1] |
| COX-2 | 0.8 | [1] | ||
| Rofecoxib (Furanone-based) | COX-1 | >100 | >77 | [1] |
| COX-2 | 1.3 | [1] | ||
| Etoricoxib (Pyridine-based) | COX-1 | 127 | 106 | [1] |
| COX-2 | 1.2 | [1] |
Table 2: Casein Kinase 1 (CK1) Inhibition
The development of selective CK1 inhibitors is crucial due to the enzyme's role in various cellular processes, including circadian rhythms and Wnt signaling. Isoxazole derivatives have emerged as a promising scaffold for achieving isoform selectivity within this kinase family.
| Compound | Target | IC50 (µM) | Reference |
| Diaryl-isoxazole 8 | CK1δ | 0.033 | [2] |
| PF-670462 (Non-isoxazole) | CK1δ | 0.064 | [3] |
| Liu-20 (Non-isoxazole) | CK1δ | 0.404 | [3] |
Table 3: Phosphodiesterase 4 (PDE4) Inhibition
PDE4 inhibitors are of significant interest for the treatment of inflammatory diseases like asthma and COPD. The isoxazole core has been explored to develop potent and selective inhibitors of this enzyme family.
| Compound | Target | IC50 (nM) | Reference |
| (Rac)-PDE4-IN-4 (Isoxazole-based) | PDE4 | Potency demonstrated, specific IC50 not provided in source | [4] |
| Roflumilast (Non-isoxazole) | PDE4 | Used as a positive control, specific IC50 not provided in source | [4] |
| (S)-(+)-Rolipram (Non-isoxazole) | PDE4 | Potency demonstrated, specific IC50 not provided in source | [5] |
Table 4: SMYD3 Methyltransferase Inhibition
SMYD3 is a lysine methyltransferase implicated in cancer. Isoxazole amides have been identified as a novel class of potent and selective SMYD3 inhibitors.
| Compound | Target | Biochemical IC50 (nM) | Cellular MEKK2me EC50 (nM) | Reference |
| Isoxazole Amide 49 | SMYD3 | 6.3 | 44 | [6] |
| EPZ028862 (Non-isoxazole) | SMYD3 | Mentioned as a related inhibitor, specific IC50 not provided in source | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of inhibitor performance. The following are representative protocols for the in vitro enzyme inhibition assays cited in this guide.
In Vitro Cyclooxygenase (COX) Inhibition Assay (Human Whole Blood)
This assay determines the IC50 values for COX-1 and COX-2 inhibition by measuring the production of thromboxane B2 (TXB2) and prostaglandin E2 (PGE2), respectively.[1]
Materials:
-
Freshly drawn human venous blood
-
Anticoagulant (e.g., heparin)
-
Test compounds dissolved in a suitable vehicle (e.g., DMSO)
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Radioimmunoassay (RIA) or ELISA kits for PGE2 and TXB2
Methodology:
COX-1 Activity (TXB2 Production):
-
Aliquots of whole blood are incubated with the test compound or vehicle for 1 hour at 37°C.
-
Blood is allowed to clot for 1 hour at 37°C.
-
Serum is separated by centrifugation.
-
The concentration of TXB2 in the serum is measured by RIA or ELISA as an index of COX-1 activity.
COX-2 Activity (PGE2 Production):
-
Aliquots of heparinized whole blood are incubated with LPS (10 µg/mL) for 24 hours at 37°C to induce COX-2 expression.
-
The LPS-treated blood is then incubated with the test compound or vehicle for 1 hour at 37°C.
-
The reaction is stopped, and plasma is separated by centrifugation.
-
The concentration of PGE2 in the plasma is measured by RIA or ELISA as an index of COX-2 activity.
Data Analysis:
-
The percentage inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each concentration of the test compound relative to the vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]
In Vitro Casein Kinase 1 (CK1) Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of compounds against CK1 isoforms.
Materials:
-
Recombinant human CK1 enzyme
-
Kinase buffer
-
Substrate (e.g., α-casein)
-
[γ-³²P]-ATP
-
Test compounds in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Methodology:
-
Prepare a reaction mixture containing kinase buffer, substrate, and the test compound at various concentrations.
-
Add the CK1 enzyme to the mixture and pre-incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]-ATP.
-
Incubate the reaction at 30°C for a specific time, ensuring the reaction is within the linear range.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]-ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
In Vitro Phosphodiesterase 4 (PDE4) Inhibition Assay (Fluorescence Polarization)
This assay measures PDE4 activity based on the change in fluorescence polarization of a fluorescently labeled cAMP substrate.[4][5]
Materials:
-
Recombinant human PDE4 enzyme
-
PDE assay buffer
-
Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)
-
Binding agent (binds to the hydrolyzed product)
-
Test compounds in DMSO
-
Microplate reader capable of fluorescence polarization measurements
Methodology:
-
In a microplate, add the test compound at various concentrations or vehicle (DMSO).
-
Add the diluted PDE4 enzyme to the wells containing the inhibitor and control wells.
-
Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the FAM-cAMP substrate to all wells.
-
Incubate for a defined time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and facilitate detection by adding a binding agent that binds to the hydrolyzed 5'-AMP.
-
Incubate for an additional period (e.g., 30 minutes) at room temperature.
-
Measure the fluorescence polarization using a microplate reader.
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound based on the fluorescence polarization values.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[5]
In Vitro SMYD3 Methyltransferase Assay (Radiometric)
This assay quantifies the methyltransferase activity of SMYD3 by measuring the incorporation of a radiolabeled methyl group onto a substrate.[7]
Materials:
-
Recombinant SMYD3 enzyme
-
Substrate (e.g., MAP3K2 peptide)
-
Radiolabeled S-adenosylmethionine ([³H]-SAM)
-
Assay Buffer
-
Test compounds in DMSO
-
Trichloroacetic acid (TCA)
-
Filter plates
-
Scintillation counter
Methodology:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add a solution containing SMYD3 and the MAP3K2 substrate.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the methyltransferase reaction by adding [³H]-SAM.
-
Incubate the reaction mixture for 1 hour at 30°C.
-
Stop the reaction by adding TCA.
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated [³H]-SAM.
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.[7]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the assessment of isoxazole-based enzyme inhibitors.
Caption: Cyclooxygenase (COX) Pathway and Selective Inhibition.
Caption: General workflow for determining inhibitor selectivity.
Caption: Simplified cAMP/PDE4 signaling pathway.
Caption: SMYD3-mediated signaling and its inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Catalysts for Isoxazole Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of the isoxazole core is a critical step in the creation of numerous pharmaceuticals and biologically active compounds. This guide provides a head-to-head comparison of various catalytic systems for isoxazole synthesis, supported by experimental data to aid in catalyst selection and methods development. The isoxazole motif is a five-membered heterocyclic ring containing one nitrogen and one oxygen atom, and it is a key structural component in a wide array of natural products and synthetic molecules with diverse biological activities. The development of efficient and versatile catalytic methods for the synthesis of substituted isoxazoles is therefore a significant focus in organic chemistry. This comparison focuses on some of the most prevalent and effective catalytic systems, including those based on copper, palladium, and gold, as well as organocatalytic approaches.
Performance Comparison of Catalytic Systems
The choice of catalyst has a profound impact on the yield, reaction conditions, and substrate scope of isoxazole synthesis. The following tables summarize the performance of different catalysts in various isoxazole synthesis reactions, providing a basis for comparison.
Copper-Catalyzed Isoxazole Synthesis
Copper catalysts are widely employed for the synthesis of isoxazoles, often through [3+2] cycloaddition reactions of alkynes with in situ generated nitrile oxides.[1][2] These methods are valued for their high regioselectivity and broad functional group tolerance.[1][2]
| Catalyst/Method | Starting Materials | Reaction Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| CuCl | Propargylamines | Oxidation/Cyclization | Not specified | EtOAc | RT to elevated | Not specified | Up to 99% |
| Cu(I) | Terminal acetylenes, Aldoximes | [3+2] Cycloaddition | Catalytic | Aqueous solvents | Ambient | Not specified | Good yields |
| CuI | Propargyl-substituted dihydroisoindolin-1-one, Arylnitrile oxides | [3+2] Cycloaddition | 10 | Toluene | 110 | 6-8 | 63-89%[3] |
| Cu/Al2O3 | Terminal alkynes, Hydroxyimidoyl chlorides | [3+2] Cycloaddition | Not specified | Solvent-free | Not specified | Not specified | Moderate to excellent |
Palladium-Catalyzed Isoxazole Synthesis
Palladium catalysts are effective for isoxazole synthesis through various mechanisms, including cascade cyclization-alkenylation and C-H activation/annulation reactions.[4][5] These methods allow for the construction of highly substituted isoxazoles.[6]
| Catalyst/Method | Starting Materials | Reaction Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(TFA)2 | N-phenoxyacetamides, Aldehydes | C-H activation/[4+1] annulation | 10 | t-AmOH | 60 | Not specified | Up to 88%[4] |
| Pd(II) | 2-Alkyn-1-one O-methyl oximes | Cascade cyclization-alkenylation | Not specified | Not specified | Not specified | Moderate to excellent | |
| Pd(OAc)2/CuBr2 | Amides, Ketones | Sequential C-N/C-O bond formation | Not specified | Not specified | Not specified | Up to 86%[7] |
Gold-Catalyzed Isoxazole Synthesis
Gold catalysts, particularly AuCl3, have proven to be highly efficient for the cycloisomerization of α,β-acetylenic oximes to form substituted isoxazoles under mild conditions.[2][8] Cationic gold(I) catalysts are also effective in intramolecular electrophilic aromatic substitution reactions to produce isoxazole-containing fused heterocycles.[9]
| Catalyst/Method | Starting Materials | Reaction Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| AuCl3 | α,β-Acetylenic oximes | Cycloisomerization | 1 | CH2Cl2 | 30 | 30 | Up to 93%[2][8] |
| Cationic Gold(I) | 4-Propargylaminoisoxazoles | Intramolecular SEAr | Not specified | Not specified | Not specified | Not specified | Good to high yields[9] |
Organocatalyzed Isoxazole Synthesis
Organocatalytic methods provide a metal-free alternative for isoxazole synthesis. For instance, hexamine has been reported as an efficient organocatalyst for the multi-component synthesis of isoxazoles from aryl aldehydes, hydroxylamine hydrochloride, and ethyl acetoacetate.
| Catalyst/Method | Starting Materials | Reaction Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Hexamine | Aryl aldehydes, Hydroxylamine hydrochloride, Ethyl acetoacetate | Multi-component reaction | Not specified | Ethanol:water | Not specified | Short | Excellent |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison tables.
Protocol 1: Copper-Catalyzed [3+2] Cycloaddition for 3,5-Disubstituted Isoxazoles
This procedure is a representative example of a copper(I)-catalyzed cycloaddition reaction between in situ generated nitrile oxides and terminal acetylenes.[1]
Materials:
-
Aldehyde (1.0 mmol)
-
Hydroxylamine (1.1 mmol)
-
Chloramine-T trihydrate (1.05 mmol)
-
Terminal acetylene (1.0 mmol)
-
Copper(II) sulfate pentahydrate (0.05 mmol)
-
Copper metal turnings (0.1 mmol)
-
tert-Butanol/Water (1:1, 5 mL)
Procedure:
-
To a solution of the aldehyde in the tert-butanol/water mixture, add hydroxylamine.
-
After the formation of the aldoxime (monitored by TLC), add chloramine-T trihydrate to generate the nitrile oxide in situ.
-
To this mixture, add the terminal acetylene, copper(II) sulfate pentahydrate, and copper metal turnings.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.
Protocol 2: Palladium-Catalyzed Benzo[d]isoxazole Synthesis via C–H Activation/[4+1] Annulation
This protocol describes a palladium-catalyzed intermolecular annulation for the synthesis of 1,2-benzisoxazoles.[4]
Materials:
-
N-phenoxyacetamide (0.2 mmol)
-
Aldehyde (0.4 mmol)
-
Pd(TFA)2 (0.02 mmol, 10 mol%)
-
tert-Butyl hydroperoxide (TBHP, 0.5 mmol, 2.5 equiv.)
-
t-Amyl alcohol (1 mL)
Procedure:
-
In a reaction tube, combine N-phenoxyacetamide, the aldehyde, and Pd(TFA)2.
-
Add t-amyl alcohol to the mixture under a nitrogen atmosphere.
-
Add TBHP to the reaction mixture.
-
Seal the tube and heat the mixture at 60 °C for the required time (monitored by TLC).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the 1,2-benzisoxazole.
Protocol 3: Gold-Catalyzed Cycloisomerization for Substituted Isoxazoles
This method utilizes gold(III) chloride for the efficient cycloisomerization of α,β-acetylenic oximes.[2][8]
Materials:
-
α,β-Acetylenic oxime (1.0 mmol)
-
AuCl3 (0.01 mmol, 1 mol%)
-
Dichloromethane (5 mL)
Procedure:
-
Dissolve the α,β-acetylenic oxime in dichloromethane in a round-bottom flask.
-
Add AuCl3 to the solution at room temperature.
-
Stir the mixture at 30 °C for 30 minutes under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted isoxazole.
Visualizing the Workflow and Mechanisms
The following diagrams illustrate a general reaction pathway, a typical experimental workflow, and a decision-making guide for catalyst selection in isoxazole synthesis.
References
- 1. Isoxazole synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones [organic-chemistry.org]
- 8. Gold(III)-Catalyzed Synthesis of Isoxazoles by Cycloisomerization of α,β-Acetylenic Oximes [organic-chemistry.org]
- 9. discovery.researcher.life [discovery.researcher.life]
Validating the Mechanism of Action for Bioactive Isoxazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of bioactive compounds with therapeutic potential in oncology, inflammation, and infectious diseases. Validating the precise mechanism of action is a critical step in the development of these compounds. This guide provides a comparative overview of common mechanisms of action for bioactive isoxazole compounds, supported by experimental data and detailed protocols for key validation assays.
Key Mechanisms of Action and Comparative Efficacy
Isoxazole derivatives have been shown to exert their biological effects through various mechanisms, primarily by inhibiting key cellular targets. The following sections summarize the quantitative data for isoxazole compounds targeting several important protein families.
Kinase Inhibition
Isoxazole-containing compounds have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
Table 1: Comparative Inhibitory Activity of Isoxazole Derivatives against Protein Kinases
| Compound ID | Target Kinase | IC50 (µM) | Cancer Cell Line(s) | Reference |
| 25a | EGFR-TK | 0.054 | HepG2, MCF-7, HCT-116 | [1] |
| 10a | EGFR-TK | 0.064 | HepG2, MCF-7, HCT-116 | [1] |
| 10b | EGFR-TK | 0.066 | HepG2, MCF-7, HCT-116 | [1] |
| Compound 20 | FMS Kinase | 0.00995 | - | [2] |
| Compound 21 | Multiple | < 12 | A549, COLO 205, MDA-MB 231, PC-3 | [2] |
| 40a | SIRT1 | 35.25 | MDA-MB-231, MCF-7, HT-29 | [2] |
| 40b | SIRT1 | 37.36 | MDA-MB-231, MCF-7, HT-29 | [2] |
Cyclooxygenase (COX) Inhibition
Certain isoxazole derivatives exhibit anti-inflammatory properties by selectively inhibiting cyclooxygenase enzymes, particularly COX-2.[3]
Table 2: Comparative Inhibitory Activity and Selectivity of Isoxazole Derivatives against COX-1 and COX-2
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 | Reference |
| C6 | - | 0.55 ± 0.03 | 113.19 | [3] |
| C5 | - | 0.85 ± 0.04 | 41.82 | [3] |
| C3 | - | 0.93 ± 0.01 | 24.26 | [3] |
| IXZ3 | - | 0.95 | - | [4] |
| 5l | >100 | 8.2 | >12.1 | [5] |
| 5j | >100 | 11.6 | - | [5] |
| 5k | >100 | 14.3 | - | [5] |
| 5h | >100 | 22.6 | - | [5] |
Selectivity Index (SI) is calculated as the ratio of COX-1 IC50 to COX-2 IC50.
Tubulin Polymerization Inhibition
Disruption of microtubule dynamics is a well-established anti-cancer strategy. Several isoxazole-based compounds have been identified as potent inhibitors of tubulin polymerization.[6]
Table 3: Cytotoxicity of Isoxazole-Based Tubulin Polymerization Inhibitors
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 15a | HeLa | 0.4 | [6] |
| 15e | HeLa | 1.2 | [6] |
| 15l | HeLa | 1.7 | [6] |
| 15b | HeLa | 1.8 | [6] |
| 15i | HeLa | 2.7 | [6] |
Heat Shock Protein 90 (HSP90) Inhibition
HSP90 is a molecular chaperone crucial for the stability and function of many oncoproteins. Its inhibition represents a promising approach for cancer therapy.
Table 4: Cytotoxicity and HSP90 Inhibition by Isoxazole Derivatives
| Compound ID | Cancer Cell Line | Cytotoxicity IC50 (µM) | HSP90 Protein Level (ng/mL) in treated cells | Reference |
| Compound 5 | MCF-7 | 14 | 1.56 | [7][8] |
| Compound 4 | MCF-7 | - | 2.81 | [7][8] |
| Compound 1 | MCF-7 | - | 4.85 | [7][8] |
| Untreated Control | MCF-7 | - | 5.54 | [7][8] |
Poly (ADP-ribose) Polymerase (PARP) Inhibition
While research into isoxazole-based PARP inhibitors is an emerging area, some studies have highlighted their potential.[9][10] Specific IC50 values for isoxazole compounds are still under extensive investigation. However, related heterocyclic scaffolds like oxadiazoles have shown significant PARP inhibitory activity.[11]
Table 5: Cytotoxicity of Oxadiazole-Based PARP Inhibitors in Breast Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5u | MCF-7 | 1.4 | [11] |
| Olaparib (Control) | MCF-7 | 3.2 | [11] |
| 5s | MCF-7 | 15.3 | [11] |
| 5s | MDA-MB-231 | 19.2 | [11] |
| 5u | MDA-MB-231 | 29.3 | [11] |
| Olaparib (Control) | MDA-MB-231 | 70.2 | [11] |
Experimental Protocols for Mechanism of Action Validation
Detailed and robust experimental protocols are essential for validating the mechanism of action of bioactive compounds.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[12]
Materials:
-
Purified tubulin (e.g., bovine brain tubulin)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
Test isoxazole compound and controls (e.g., Paclitaxel as enhancer, Nocodazole as inhibitor)
-
96-well, black, flat-bottom plates
-
Temperature-controlled microplate reader capable of fluorescence detection
Procedure:
-
Preparation of Reagents:
-
Prepare a 2x tubulin stock solution (e.g., 4 mg/mL) in General Tubulin Buffer on ice.
-
Prepare a 10x stock of the test isoxazole compound and controls in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.
-
Prepare a tubulin reaction mix on ice containing General Tubulin Buffer, GTP (final concentration 1 mM), glycerol (final concentration 15%), and the fluorescent reporter dye.
-
-
Assay Setup:
-
Pre-warm the 96-well plate to 37°C.
-
Add 5 µL of the 10x test compound, positive controls, or vehicle control to the appropriate wells.
-
To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed microplate reader (37°C).
-
Measure the fluorescence intensity every 30-60 seconds for 60-90 minutes.
-
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, upon treatment with an isoxazole compound.[13][14][15]
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
Test isoxazole compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with various concentrations of the isoxazole compound for a specified time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context by measuring changes in the protein's thermal stability.[16][17][18][19]
Materials:
-
Cultured cells
-
Test isoxazole compound and vehicle control (e.g., DMSO)
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
Reagents and equipment for downstream protein detection (e.g., Western blotting or mass spectrometry)
Procedure:
-
Cell Treatment:
-
Treat cultured cells with the test isoxazole compound or vehicle control for a defined period.
-
-
Heat Shock:
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles or addition of lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Protein Detection:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the target protein in the soluble fraction using Western blotting or other protein detection methods.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve between the compound-treated and vehicle-treated samples indicates target engagement.
-
Visualization of Key Cellular Processes
Diagrams created using Graphviz (DOT language) illustrate important signaling pathways and experimental workflows relevant to the validation of isoxazole compounds.
Caption: General experimental workflow for validating the mechanism of action.
Caption: Inhibition of the PI3K/Akt signaling pathway by isoxazole compounds.
Caption: Inhibition of the MAPK/ERK signaling pathway by isoxazole compounds.
Caption: Inhibition of the NF-κB signaling pathway by isoxazole compounds.
References
- 1. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design and Activity of Novel Oxadiazole Based Compounds That Target Poly(ADP-ribose) Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Isoxazole-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity profiles of isoxazole-containing compounds, offering insights into their potential off-target effects. While direct, comprehensive profiling data for Ethyl 5-amino-4-phenylisoxazole-3-carboxylate and its close analogues remains limited in publicly available literature, this guide compiles and compares data from various isoxazole derivatives to provide a representative overview of the scaffold's selectivity.
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] The development of small molecule inhibitors targeting specific kinases has revolutionized treatment paradigms. The isoxazole motif is a privileged scaffold in medicinal chemistry, appearing in a variety of kinase inhibitors.[2] However, achieving absolute selectivity remains a significant challenge, and off-target interactions can lead to unforeseen side effects or provide opportunities for drug repositioning.[3] This guide aims to provide a framework for evaluating the cross-reactivity of isoxazole-based kinase inhibitors by presenting available data and outlining the experimental methodologies used for such profiling.
Comparative Kinase Inhibition Profiles of Isoxazole Analogues
To illustrate the varying selectivity of the isoxazole scaffold, the following tables summarize the half-maximal inhibitory concentrations (IC50) of different isoxazole-containing compounds against a panel of kinases. It is important to note that these compounds are structurally distinct and the data is compiled from multiple studies. Direct comparison should be made with caution, as experimental conditions may vary.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound(s) | Reference Kinase(s) & IC50 (nM) | Source |
| Diaryl-isoxazole 29d | CK1δ | 33 | Staurosporine | CK1δ: Not specified | [4] |
| Diaryl-isoxazole 29e | CK1δ | Not specified | Staurosporine | CK1δ: Not specified | [4] |
| Isoxazole 3 | JNK3 | Not specified | Not specified | p38: >2-fold less potent than JNK3 | [5] |
| Isoxazole 27 | JNK3 | 42 | Not specified | p38: Significantly less potent | [5] |
| Isoxazole 28 | JNK3 | Not specified | Not specified | p38: Significantly less potent | [5] |
| Isoxazole 25a | EGFR-TK | 54 | Not specified | VEGFR-2, CK2α, Topoisomerase IIβ: Active | [1] |
| Isoxazole 10a | EGFR-TK | 64 | Not specified | Not specified | [1] |
| Isoxazole 10b | EGFR-TK | 66 | Not specified | Not specified | [1] |
| Isoxazole-oxazole hybrid 24a | TNIK | 12-150 | Not specified | Not specified | [6] |
| Isoxazole-oxazole hybrid 24b | TNIK | 12-150 | Not specified | Not specified | [6] |
| Isoxazole-oxazole hybrid 25a | TNIK | 12-150 | Not specified | Not specified | [6] |
| Isoxazole-oxazole hybrid 25b | TNIK | 12-150 | Not specified | Not specified | [6] |
Table 1: Comparative IC50 Values of Various Isoxazole Derivatives Against Target and Off-Target Kinases. This table presents a compilation of inhibitory activities of different isoxazole-containing molecules from various studies. The data illustrates the potential for both potent on-target activity and cross-reactivity with other kinases.
Understanding the Kinase Selectivity Landscape
The selectivity of a kinase inhibitor is often visualized using a dendrogram, which groups kinases based on sequence similarity of their kinase domains. The impact of an inhibitor across the kinome can be represented by marking the inhibited kinases on this tree.
Figure 1: Hypothetical Kinome Selectivity. This diagram illustrates how the selectivity of a hypothetical isoxazole-based inhibitor might be mapped onto a simplified kinome tree. Red nodes indicate strongly inhibited kinases, while yellow indicates weaker inhibition.
Experimental Protocols for Cross-Reactivity Profiling
Accurate and reproducible experimental data are the foundation of any meaningful comparison. The following sections detail common methodologies for assessing kinase inhibitor selectivity.
In Vitro Kinase Assay (Radiometric Format)
This is a traditional and robust method for measuring kinase activity.
Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific substrate by the kinase. The amount of incorporated radioactivity is proportional to the kinase activity.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the kinase, the specific peptide or protein substrate, and the test compound (dissolved in DMSO, with the final concentration of DMSO kept below 1%) in a kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).
-
Initiation: Start the reaction by adding [γ-³²P]ATP (with a specific activity of approximately 500 cpm/pmol) to a final concentration that is at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction proceeds within the linear range.
-
Termination: Stop the reaction by adding a solution of phosphoric acid or by spotting the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with a dilute phosphoric acid solution to remove unincorporated [γ-³²P]ATP.
-
Detection: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[7]
In Vitro Kinase Assay (Luminescence-Based - ADP-Glo™)
This is a high-throughput method that measures the amount of ADP produced in a kinase reaction.
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction that produces light. The luminescent signal is proportional to the ADP concentration and thus the kinase activity.
Protocol:
-
Compound Plating: Add 1 µL of serially diluted test compound or DMSO (for controls) to the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of the diluted kinase enzyme in 1x Kinase Assay Buffer to each well.
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture (with ATP at its Km concentration for the kinase) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well and incubate at room temperature for 30 minutes.
-
Detection: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.[8]
Figure 2: General Workflow for an In Vitro Kinase Assay. This diagram outlines the key steps involved in performing a typical in vitro kinase inhibition assay, from preparation to data analysis.
The JAK/STAT Signaling Pathway: A Common Target for Kinase Inhibitors
Many kinase inhibitors, including those with an isoxazole core, target components of critical signaling pathways like the JAK/STAT pathway. Understanding these pathways is essential for predicting the potential functional consequences of both on-target and off-target inhibition.
Figure 3: The JAK/STAT Signaling Pathway. This diagram illustrates the key steps in the JAK/STAT signaling cascade, a frequent target for kinase inhibitors.
Conclusion
The cross-reactivity profiling of kinase inhibitors is a critical step in the drug discovery process. While a comprehensive, publicly available dataset for this compound analogues is not yet available, the data presented in this guide for other isoxazole-based inhibitors highlights the importance of broad kinome screening. The isoxazole scaffold can be directed to inhibit a variety of kinases with high potency, but off-target effects are common and must be carefully characterized. The experimental protocols provided herein offer a starting point for researchers to conduct their own selectivity profiling studies. As more data becomes available, a clearer picture of the structure-activity relationships governing the selectivity of isoxazole-based kinase inhibitors will emerge, paving the way for the design of more precise and effective medicines.
References
- 1. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate (CAS No. 53983-15-6). The procedures outlined are grounded in general best practices for the disposal of laboratory chemical waste and specifically address the handling of isoxazole derivatives. Adherence to these guidelines is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not identified during the information gathering process. The following disposal procedures are therefore based on general guidelines for the disposal of isoxazole derivatives and hazardous chemical waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with local, state, and national regulations.
I. Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, it is essential to ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A standard laboratory coat must be worn. |
| Respiratory Protection | Recommended if handling the compound in powdered form or if there is a risk of aerosol generation. |
II. Waste Segregation and Collection
Proper segregation of waste is a foundational element of safe and compliant chemical disposal. All waste materials generated during the handling and use of this compound should be classified as hazardous waste.
Table 2: Waste Categorization and Container Requirements
| Waste Type | Description | Container Type | Labeling Requirements |
| Solid Waste | Unused or expired solid compound, contaminated lab supplies (e.g., weigh boats, filter paper). | Sealable, airtight, and compatible hazardous waste container. | "Hazardous Waste," "this compound, Solid," and any other institutional or regulatory required information. |
| Liquid Waste | Solutions containing the compound, solvent rinses of contaminated glassware. | Sealable, airtight, and compatible hazardous waste container (e.g., solvent-safe carboy). | "Hazardous Waste," "this compound, Liquid," list of all solvents and approximate concentrations, and any other institutional or regulatory required information. |
| Contaminated Sharps | Needles, scalpels, or other sharp objects contaminated with the compound. | Puncture-resistant sharps container specifically designated for chemically contaminated sharps. | "Hazardous Waste," "Chemically Contaminated Sharps," and any other institutional or regulatory required information. |
| Contaminated Glassware | Non-sharp glassware (e.g., beakers, flasks) that has come into contact with the compound. | Designated and labeled container for broken or disposable glassware. | "Hazardous Waste," "Contaminated Glassware," and any other institutional or regulatory required information. |
III. Disposal Procedures: A Step-by-Step Protocol
The following protocol outlines the procedural steps for the safe disposal of this compound.
1. Solid Waste Disposal:
- Carefully transfer any unused or expired solid this compound into a designated hazardous waste container.
- If the original container is compromised, perform the transfer within a chemical fume hood to a new, suitable, and properly labeled waste container.
- Collect any contaminated disposable lab supplies (e.g., weighing paper, gloves, bench paper) in the same solid hazardous waste container.
- Seal the container tightly and store it in a designated hazardous waste accumulation area, away from incompatible materials.
2. Liquid Waste Disposal:
- Collect all solutions containing this compound and any solvent rinses of contaminated glassware in a designated liquid hazardous waste container.
- Do not mix incompatible waste streams.
- Ensure the container is properly labeled with all constituents and their approximate concentrations.
- Seal the container tightly and store it in a designated hazardous waste accumulation area.
3. Decontamination of Non-Disposable Glassware:
- Rinse the glassware with a suitable solvent (e.g., ethanol or acetone) to remove residual compound. Collect this rinseate as liquid hazardous waste.
- Wash the rinsed glassware thoroughly with laboratory detergent and warm water.
- Perform a final rinse with deionized water.
- Allow the glassware to air dry or place it in a drying oven.
4. Spill and Contamination Cleanup:
- In the event of a spill, immediately alert personnel in the area and evacuate if necessary.
- If safe to do so, contain the spill using appropriate absorbent materials.
- For small solid spills, carefully sweep or wipe up the material, avoiding dust generation, and place it in the solid hazardous waste container.
- For small liquid spills, use an absorbent material to soak up the liquid and place the contaminated material in the solid hazardous waste container.
- Decontaminate the spill area with a suitable solvent and then wash with soap and water.
- For large spills, follow your institution's emergency procedures and contact the EHS department immediately.
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling Ethyl 5-amino-4-phenylisoxazole-3-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 5-amino-4-phenylisoxazole-3-carboxylate (CAS: 53983-15-6). Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of structurally similar isoxazole derivatives.[1] It is imperative to treat this compound as potentially hazardous and adhere to stringent laboratory safety protocols.
Personal Protective Equipment (PPE)
Proper PPE is the primary defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards and data from related compounds.[1]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles are required at all times. A face shield should be worn when there is a splash hazard.[1][2][3][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[1] It is advisable to wear two pairs of gloves, especially during compounding, administration, and disposal.[5] Inspect gloves for integrity before each use and change them regularly.[1][2][5] |
| Body Protection | Laboratory Coat | A full-length, buttoned lab coat made of low-permeability fabric is mandatory to protect skin and clothing.[1][5] |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area or a chemical fume hood.[1][6] A NIOSH-approved respirator may be necessary for operations that could generate dust or aerosols.[1] |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are required to prevent injury from spills.[1] |
Operational Plan: Handling and Storage
Adherence to a strict operational plan is critical for minimizing risk and ensuring a safe laboratory environment.
Engineering Controls:
-
Ventilation: All work with this compound, particularly when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][6]
Safe Handling Procedures:
-
Weighing: If weighing the solid compound, do so within the fume hood on a tared weigh boat to contain any dust.[1]
-
Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.[1]
-
General Hygiene: Avoid contact with skin and eyes. Do not eat, drink, or smoke in areas where the chemical is handled.[5] Wash hands thoroughly after handling.[6][7]
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.[1][6]
-
Keep the container in a cool, dry, and well-ventilated place.[6][7]
Disposal Plan
Proper disposal of this compound and associated waste is essential to protect personnel and the environment.
Waste Segregation:
-
Solid Waste: Collect any solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated, sealed container labeled as hazardous chemical waste.
-
Liquid Waste: Collect solutions containing the compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Sharps: Any contaminated sharps should be disposed of in a designated sharps container.
Disposal Method:
-
Dispose of all waste containing this compound through a licensed professional waste disposal service.
-
Do not pour any waste containing this compound down the drain.[1]
-
Follow all local, state, and federal regulations for the disposal of chemical waste.[1]
Experimental Workflow for Safe Handling
The following diagram illustrates the general workflow for safely handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pppmag.com [pppmag.com]
- 3. sams-solutions.com [sams-solutions.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. aksci.com [aksci.com]
- 7. fishersci.ie [fishersci.ie]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
